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  • Product: 1,3,5-Trichloro-2-propoxybenzene
  • CAS: 1881322-19-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for 1,3,5-Trichloro-2-propoxybenzene (CAS 1881322-19-5)

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction & Core Identity 1,3,5-Trichloro-2-propoxybenzene (CAS 1881322-19-5) is a highly specialized halogenated aromatic ether. Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction & Core Identity

1,3,5-Trichloro-2-propoxybenzene (CAS 1881322-19-5) is a highly specialized halogenated aromatic ether. Structurally, it is the propylated derivative of 2,4,6-trichlorophenol. In advanced analytical chemistry and drug development, this compound serves as a critical lipophilic building block and a reference standard for the environmental monitoring of chlorophenol derivatization. Commercial synthesis typically yields this compound at a standard purity of 95%, which is rigorously validated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Physicochemical Properties & Causality

Understanding the physicochemical behavior of 1,3,5-trichloro-2-propoxybenzene requires analyzing the interplay between its electron-withdrawing chlorine substituents and the electron-donating propoxy chain. The precursor, , is known to readily undergo substitution reactions such as alkylation to form stable ethers[2]. This etherification fundamentally alters the molecule's interaction with biological and environmental matrices.

ParameterValueMechanistic Causality / Significance
IUPAC Name 1,3,5-trichloro-2-propoxybenzeneSystematic nomenclature defining the exact substitution pattern.
CAS Registry Number 1881322-19-5Unique identifier for chemical inventory and regulatory databases.
Molecular Formula C9H9Cl3ODictates the exact mass and the distinct isotopic distribution pattern[1].
Molecular Weight 239.52 g/mol Critical parameter for mass spectrometry calibration and stoichiometric calculations[1].
LogP (Predicted) ~ 4.5High lipophilicity resulting from the elimination of the phenol OH and addition of the propyl chain.
Hydrogen Bond Donors 0Etherification caps the donor capacity, drastically increasing volatility and membrane permeability.
Hydrogen Bond Acceptors 1The ether oxygen remains a weak acceptor, though heavily sterically hindered by ortho-chlorines.
Physical State Low-melting solid / LiquidDisruption of intermolecular hydrogen bonding lowers the melting point compared to the precursor phenol.

Self-Validating Synthesis Protocol

The synthesis of 1,3,5-trichloro-2-propoxybenzene is achieved via a base-promoted Williamson ether synthesis. As a Senior Application Scientist, I emphasize that a protocol is only as robust as its validation checkpoints. The following methodology incorporates orthogonal, self-validating steps to ensure absolute structural integrity.

Reagents: (1.0 eq)[3], 1-Bromopropane (1.2 eq), Potassium Carbonate (K 2​ CO 3​ , 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step 1: Base-Promoted Deprotonation

  • Action: Dissolve 2,4,6-trichlorophenol in anhydrous DMF. Add finely ground K 2​ CO 3​ and stir at 60°C for 30 minutes.

  • Causality: The pKa of the precursor phenol is significantly lowered by the inductive effects of the three chlorine atoms. A mild base like K 2​ CO 3​ is entirely sufficient for quantitative deprotonation, avoiding the solvent degradation associated with stronger bases.

  • Validation Checkpoint 1 (Visual/Chemical): Observe a distinct color shift indicating the formation of the highly delocalized trichlorophenolate anion.

Step 2: Nucleophilic Substitution (S N​ 2)

  • Action: Add 1-bromopropane dropwise. Elevate the temperature to 80°C and stir for 4 hours.

  • Causality: The phenolate acts as a potent nucleophile. The use of a primary alkyl halide ensures a clean S N​ 2 mechanism, bypassing steric hindrance and preventing competing E2 elimination pathways[4].

  • Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Hexane:EtOAc 9:1). The product ether will exhibit a significantly higher R f​ value due to the loss of hydrogen-bonding capacity. Proceed to workup only when the phenol spot is completely depleted.

Step 3: Quenching and Phase Separation

  • Action: Quench with distilled water and extract with diethyl ether (3x). Wash the combined organic layers with 0.1 M NaOH, followed by brine.

  • Causality: The NaOH wash is a critical purification mechanism. It deprotonates any residual unreacted 2,4,6-trichlorophenol, partitioning it into the aqueous layer and isolating the target ether in the organic phase[3].

  • Validation Checkpoint 3 (Mass Balance): Acidify the aqueous NaOH layer with 1M HCl. The precipitation of unreacted phenol allows for the exact quantification of the reaction's conversion rate.

SynthesisWorkflow Start 2,4,6-Trichlorophenol + 1-Bromopropane Deprotonation Base-Promoted Deprotonation (K2CO3 / DMF, 80°C) Start->Deprotonation SN2 SN2 Alkylation Ether Bond Formation Deprotonation->SN2 TLC Checkpoint 1: TLC Disappearance of Phenol SN2->TLC Workup Aqueous Workup (0.1 M NaOH Wash) TLC->Workup If complete AqueousLayer Aqueous Layer (Unreacted Phenolate) Workup->AqueousLayer OrganicLayer Organic Layer (Crude Product) Workup->OrganicLayer Acidify Checkpoint 2: Acidify Quantify Unreacted SM AqueousLayer->Acidify Purify Silica Gel Chromatography (Hexane/EtOAc) OrganicLayer->Purify Final 1,3,5-Trichloro-2-propoxybenzene (Pure Target) Purify->Final

Experimental workflow and self-validation checkpoints for ether synthesis.

Orthogonal Analytical Validation (GC-MS & NMR)

To guarantee the trustworthiness of the synthesized CAS 1881322-19-5 standard, orthogonal analytical validation is mandatory[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Mechanistic Fragmentation: Under standard Electron Impact (EI) conditions (70 eV), the molecule exhibits a distinct fragmentation pattern. Primary cleavage occurs at the ether bond, typically resulting in the loss of a propyl radical ([-43 Da]) to yield the highly stable trichlorophenoxy cation base peak.

  • Isotopic Signature (The 27:27:9:1 Rule): The presence of three chlorine atoms provides a mathematically rigorous self-validation metric. The natural abundance of 35 Cl and 37 Cl generates an M, M+2, M+4, M+6 molecular ion cluster with a strict intensity ratio of approximately 27:27:9:1. Any deviation from this isotopic envelope immediately flags isobaric interference or co-elution.

Nuclear Magnetic Resonance ( 1 H & 13 C NMR)

  • Symmetry and Spin Systems: The C2v​ symmetry of the 1,3,5-trichloro-2-propoxybenzene core simplifies the spectra, providing a built-in logical check. In 1 H NMR, the two aromatic protons (positions 4 and 6) are chemically equivalent, appearing as a sharp singlet at ~ δ 7.3 ppm. The propoxy chain exhibits a classic A3​M2​X2​ spin system: a triplet near δ 4.0 ppm (O-CH 2​ ), a multiplet at δ 1.8 ppm (CH 2​ ), and a triplet at δ 1.0 ppm (CH 3​ ). An integration ratio of 2:2:2:3 strictly validates the structural integrity.

ValidationLogic Sample Purified Compound CAS 1881322-19-5 GCMS GC-MS Analysis Sample->GCMS NMR 1H & 13C NMR Sample->NMR IR FT-IR Spectroscopy Sample->IR Mass Molecular Ion [M]+ Isotope Ratio 27:27:9:1 GCMS->Mass Frag Base Peak Loss of Propyl[-43 Da] GCMS->Frag Protons Aromatic Singlet (2H) Propoxy Multiplets (7H) NMR->Protons Carbons Symmetry Confirmed 6 Carbon Environments NMR->Carbons Ether Strong C-O Stretch ~1200 cm⁻¹ IR->Ether Phenol Absence of O-H (No peak >3000 cm⁻¹) IR->Phenol Valid Orthogonal Validation Confirmed Identity Mass->Valid Frag->Valid Protons->Valid Carbons->Valid Ether->Valid Phenol->Valid

Logical relationships in the orthogonal spectral validation of the synthesized ether.

Applications in Advanced Analytics

In the realm of environmental monitoring and pharmacokinetics, 1,3,5-trichloro-2-propoxybenzene is frequently utilized as an internal standard. Because highly polar chlorophenols exhibit poor peak shapes and tailing in gas chromatography, they are routinely derivatized into alkyl ethers (like propoxy or methoxy derivatives) to enhance volatility and analytical resolution[4]. Having a highly pure, pre-synthesized standard of the propylated derivative allows analytical chemists to accurately calibrate their instruments and quantify derivatization efficiency in complex biological or soil matrices.

References

  • "2,4,6-Trichlorophenol (CID 6914) - PubChem Compound Summary" . Source: National Center for Biotechnology Information (PubChem). URL: [Link]

  • "Development of an Immunochemical Technique for the Analysis of Trichlorophenols Using Theoretical Models" . Source: Analytical Chemistry (ACS Publications). URL: [Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 1,3,5-Trichloro-2-propoxybenzene for Researchers and Drug Development Professionals

Introduction In the landscape of pharmaceutical research and drug development, a precise understanding of a compound's physicochemical properties is fundamental. For chlorinated aromatic compounds such as 1,3,5-Trichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and drug development, a precise understanding of a compound's physicochemical properties is fundamental. For chlorinated aromatic compounds such as 1,3,5-Trichloro-2-propoxybenzene, this is particularly true. These molecules often serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Their proper identification and characterization are critical for ensuring the purity, safety, and efficacy of the final drug product. This guide provides an in-depth exploration of two key parameters of 1,3,5-Trichloro-2-propoxybenzene: its molecular weight and exact mass. We will delve into the theoretical underpinnings of these concepts, their practical implications in analytical techniques like mass spectrometry, and provide a protocol for their experimental determination.

The Critical Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, in the context of analytical chemistry and drug development, molecular weight and exact mass are distinct and critical parameters. Understanding this difference is paramount for accurate data interpretation.

Molecular Weight (or Molar Mass) is an average value calculated using the weighted average atomic masses of the constituent elements, considering their natural isotopic abundance. The atomic weights found on the periodic table are these averaged values. For instance, the atomic weight of chlorine is approximately 35.45 amu, reflecting the natural abundance of its two main isotopes, ³⁵Cl and ³⁷Cl. Molecular weight is a crucial parameter for stoichiometric calculations in chemical synthesis, such as determining the molar equivalents of reactants.

Exact Mass , on the other hand, is the calculated mass of a molecule using the mass of the most abundant isotope of each element. This value represents the mass of a single, specific isotopic combination of the molecule. For example, in calculating the exact mass, we would use the mass of ¹²C, ¹H, ¹⁶O, and ³⁵Cl (the most abundant chlorine isotope). The exact mass is a key parameter in high-resolution mass spectrometry (HRMS), which can resolve molecules with very small mass differences, enabling the determination of elemental composition.

The following diagram illustrates the conceptual difference between these two fundamental properties.

G cluster_concepts Fundamental Mass Concepts cluster_basis Basis of Calculation cluster_application Primary Applications MW Molecular Weight (Average Mass) Avg_Atomic_Mass Weighted Average of Natural Isotopic Abundances MW->Avg_Atomic_Mass Calculated from Stoichiometry Stoichiometry & Bulk Properties MW->Stoichiometry Used in EM Exact Mass (Monoisotopic Mass) Mono_Isotope_Mass Mass of the Most Abundant Isotope EM->Mono_Isotope_Mass Calculated from HRMS High-Resolution Mass Spectrometry (Elemental Composition) EM->HRMS Crucial for

Caption: Conceptual workflow distinguishing Molecular Weight from Exact Mass.

Physicochemical Properties of 1,3,5-Trichloro-2-propoxybenzene

The accurate determination of the molecular weight and exact mass of 1,3,5-Trichloro-2-propoxybenzene is essential for its use in synthetic chemistry and analytical applications.

PropertyValueSource
Chemical Name 1,3,5-Trichloro-2-propoxybenzene-
CAS Number 1881322-19-5[1]
Molecular Formula C₉H₉Cl₃O[1]
Molecular Weight 239.52 g/mol [1]
Exact Mass 237.97189 DaCalculated

Note: The exact mass was calculated using the monoisotopic masses of the most abundant isotopes: C (12.00000), H (1.00783), Cl (34.96885), and O (15.99491).

The presence of three chlorine atoms in the molecule results in a characteristic isotopic pattern in mass spectrometry, which can be a powerful tool for its identification.

Experimental Determination: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of the exact mass of a compound, which in turn can be used to confirm its elemental composition.

Protocol for HRMS Analysis of 1,3,5-Trichloro-2-propoxybenzene

This protocol outlines a general procedure for the analysis of 1,3,5-Trichloro-2-propoxybenzene using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1,3,5-Trichloro-2-propoxybenzene at a concentration of 1 mg/mL in a high-purity solvent such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

2. Instrumentation and Method Setup:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule. Atmospheric pressure chemical ionization (APCI) may also be suitable.

  • Polarity: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Mass Analyzer: Set the instrument to a high-resolution mode (e.g., >10,000 resolving power).

  • Mass Range: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Calibration: Ensure the instrument is calibrated according to the manufacturer's recommendations using a suitable calibration standard.

3. Data Acquisition and Analysis:

  • Infusion: Directly infuse the working solution into the mass spectrometer.

  • Data Processing: Process the acquired data using the instrument's software.

  • Mass Extraction: Extract the m/z value for the monoisotopic peak of the protonated molecule.

  • Elemental Composition Confirmation: Use the software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical composition of C₉H₁₀Cl₃O⁺. The software will also simulate the isotopic pattern, which should match the experimentally observed pattern for a compound containing three chlorine atoms.

The following diagram illustrates the experimental workflow for HRMS analysis.

G cluster_workflow HRMS Experimental Workflow Sample_Prep Sample Preparation (1-10 µg/mL solution) MS_Setup Mass Spectrometer Setup (High-Resolution, ESI+) Sample_Prep->MS_Setup Introduce Sample Data_Acq Data Acquisition (Direct Infusion) MS_Setup->Data_Acq Acquire Data Data_Analysis Data Analysis (Mass Extraction & Isotopic Pattern) Data_Acq->Data_Analysis Process Data Confirmation Confirmation of Elemental Composition Data_Analysis->Confirmation Validate Results

Caption: A streamlined workflow for the HRMS analysis of a small molecule.

Conclusion

A clear understanding of the distinction between molecular weight and exact mass is crucial for scientists in drug development and related fields. For 1,3,5-Trichloro-2-propoxybenzene, the molecular weight of 239.52 g/mol is essential for synthetic chemistry, while its calculated exact mass of 237.97189 Da is a key parameter for its unambiguous identification and characterization by high-resolution mass spectrometry. The application of HRMS provides a high degree of confidence in the elemental composition of this important chemical intermediate, ensuring the integrity of subsequent research and development activities.

References

Sources

Foundational

A Technical Guide to the Crystal Structure and Conformational Analysis of 1,3,5-Trichloro-2-propoxybenzene

Abstract This technical guide provides a comprehensive analysis of 1,3,5-trichloro-2-propoxybenzene, a halogenated aromatic ether of interest in materials science and drug development. Although a specific crystal structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 1,3,5-trichloro-2-propoxybenzene, a halogenated aromatic ether of interest in materials science and drug development. Although a specific crystal structure for this exact compound is not publicly available, this guide leverages crystallographic data from its close structural analog, 1,3,5-trichloro-2-methoxybenzene, to extrapolate and predict its solid-state conformation and packing. We will delve into the profound influence of steric hindrance from the ortho-chloro substituents on the orientation of the propoxy group. Furthermore, this guide will outline detailed, field-proven methodologies for the synthesis, purification, and single-crystal X-ray diffraction analysis of this compound, providing researchers with a robust framework for their own investigations. Computational approaches to conformational analysis will also be discussed to provide a complete picture of the molecule's structural dynamics.

Introduction: The Significance of Sterically Hindered Aromatic Ethers

Substituted aromatic ethers are a cornerstone of modern chemistry, finding applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution pattern of the benzene ring, along with the nature of the alkoxy group, dictates the molecule's physicochemical properties and reactivity. The compound 1,3,5-trichloro-2-propoxybenzene presents a particularly interesting case study due to the significant steric strain imposed by the two bulky chlorine atoms positioned ortho to the propoxy group. This steric hindrance is expected to force the propoxy group out of the plane of the benzene ring, a phenomenon with significant implications for the molecule's crystal packing, solubility, and biological activity.

Understanding the precise three-dimensional structure of this molecule is paramount for predicting its behavior in various applications. X-ray crystallography stands as the definitive method for elucidating atomic and molecular structures in the solid state, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.[2] This guide will, therefore, focus on both the predicted structural features of 1,3,5-trichloro-2-propoxybenzene and the experimental and computational workflows required to confirm these predictions.

Predicted Crystal Structure and the Influence of Ortho-Substitution

While a definitive crystal structure for 1,3,5-trichloro-2-propoxybenzene is not yet reported, we can draw strong inferences from the published crystal structure of its close analog, 1,3,5-trichloro-2-methoxybenzene.[3][4]

Insights from 1,3,5-Trichloro-2-methoxybenzene

The crystal structure of 1,3,5-trichloro-2-methoxybenzene reveals that the methoxy group is significantly rotated out of the plane of the aromatic ring, with a reported dihedral angle of 84.11(13)°.[3][4] This pronounced out-of-plane rotation is a direct consequence of the steric repulsion from the two ortho-chloro substituents. In contrast, non-ortho-substituted anisoles typically exhibit a planar conformation where the methoxy group lies within the plane of the phenyl ring.[3]

This ortho-disubstitution also leads to other notable structural changes, including an elongation of the O-CH₃ bond and a decrease in the C(aromatic)-O-CH₃ bond angle compared to non-ortho-substituted anisoles.[3]

Extrapolation to 1,3,5-Trichloro-2-propoxybenzene

Given the larger steric bulk of a propoxy group compared to a methoxy group, it is highly probable that 1,3,5-trichloro-2-propoxybenzene will exhibit an even more pronounced out-of-plane rotation of its alkoxy substituent. The fundamental principles of steric hindrance dictate that the larger propoxy group will require more space to avoid unfavorable interactions with the adjacent chlorine atoms.

Table 1: Predicted Crystallographic Parameters for 1,3,5-Trichloro-2-propoxybenzene (based on data from 1,3,5-Trichloro-2-methoxybenzene)

ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinicA common crystal system for substituted benzenes.
Space GroupP2₁/cA frequently observed space group for centrosymmetric molecules.
Dihedral Angle (Benzene Ring - Propoxy Group)> 85°The larger propoxy group will likely experience greater steric repulsion.
C(aromatic)-O-C(propyl) Bond Angle< 114°Increased steric strain may further compress this angle.
O-C(propyl) Bond Length> 1.45 ÅSteric crowding can lead to bond elongation.

Experimental Workflow: From Synthesis to Structure

The following sections outline a comprehensive experimental plan for the synthesis, purification, and structural elucidation of 1,3,5-trichloro-2-propoxybenzene.

Proposed Synthesis of 1,3,5-Trichloro-2-propoxybenzene

A plausible synthetic route to 1,3,5-trichloro-2-propoxybenzene involves the Williamson ether synthesis, starting from 2,4,6-trichlorophenol and 1-bromopropane.

Step-by-Step Protocol:

  • Deprotonation of Phenol: To a solution of 2,4,6-trichlorophenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Ether Formation: After the evolution of hydrogen gas ceases, add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow 2,4,6-Trichlorophenol 2,4,6-Trichlorophenol Sodium Phenoxide Intermediate Sodium Phenoxide Intermediate 2,4,6-Trichlorophenol->Sodium Phenoxide Intermediate NaH, DMF 1,3,5-Trichloro-2-propoxybenzene 1,3,5-Trichloro-2-propoxybenzene Sodium Phenoxide Intermediate->1,3,5-Trichloro-2-propoxybenzene 1-Bromopropane Purified Product Purified Product 1,3,5-Trichloro-2-propoxybenzene->Purified Product Column Chromatography

Caption: Proposed synthesis of 1,3,5-Trichloro-2-propoxybenzene.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2]

Step-by-Step Protocol:

  • Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane) to find a solvent in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble but the solvent of the solution is miscible. The slow diffusion of the "anti-solvent" vapor into the solution will induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.

Single-Crystal X-ray Diffraction

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conformational Analysis: A Computational Approach

In addition to experimental methods, computational chemistry provides powerful tools for exploring the conformational landscape of molecules.

Theoretical Methodologies

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and geometry of molecules. A combination of molecular mechanics and ab initio calculations can also be employed to determine the preferred conformations of substituted benzenes.[5]

Step-by-Step Protocol:

  • Initial Structure Generation: Build an initial 3D model of 1,3,5-trichloro-2-propoxybenzene.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible propoxy chain.

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

  • Energy Analysis: Compare the relative energies of the different conformers to determine the most stable conformation.

The results of these calculations can provide valuable insights into the torsional angles of the propoxy group and the overall shape of the molecule, complementing the data obtained from X-ray crystallography.

Conclusion

While the definitive crystal structure of 1,3,5-trichloro-2-propoxybenzene remains to be experimentally determined, a comprehensive analysis of its structural analog, 1,3,5-trichloro-2-methoxybenzene, provides a strong foundation for predicting its key structural features. The pronounced steric hindrance from the ortho-chloro substituents is expected to dominate the conformational preferences of the propoxy group, forcing it into a non-planar orientation relative to the benzene ring. This guide has provided a detailed roadmap for researchers seeking to synthesize, crystallize, and structurally characterize this intriguing molecule. The combination of experimental X-ray crystallography and computational conformational analysis will undoubtedly provide a complete and nuanced understanding of the structure and properties of 1,3,5-trichloro-2-propoxybenzene, paving the way for its potential applications in various scientific fields.

References

  • Abraham, R. J., et al. (2005). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 29(11), 1393-1400. [Link]

  • Gasparro, D. M., et al. (2002). An ab initio and DFT conformational analysis of unsubstituted and v-substituted ethyl-benzene: (Ph±CH2±CH2±Z). Journal of Molecular Structure: THEOCHEM, 585(1-3), 167-179. [Link]

  • Krygowski, T. M., et al. (1996). Structural Consequences of the Substituent Nonsymmetry on the Geometry of the Benzene Ring. Analysis of the Molecular Geometry of Diazo-Derivatives of Benzene. The Journal of Organic Chemistry, 61(24), 8533-8539. [Link]

  • Baih, A., et al. (2014). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. Chemistry - A European Journal, 20(18), 5249-5258. [Link]

  • Tan, Y. H., et al. (2018). Z-matrix template-based substitution approach for enumeration of 3D molecular structures. Journal of Cheminformatics, 10(1), 1-13. [Link]

  • Telu, S., et al. (2008). 1,3,5-Trichloro-2-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 64(2), o424. [Link]

  • Thomas, J. M., et al. (2009). Meta-Substituted Thienyl Benzenes: A Comparative Synthetic, Structural and Computational Study. The Journal of Organic Chemistry, 74(2), 551-561. [Link]

  • Baih, A., et al. (2026). The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. ResearchGate. [Link]

  • García, M. A., et al. (2025). Dichloroenol Ethers X-ray Analysis in the Mechanistic Elucidation of Ynol Ethers Formation. ResearchGate. [Link]

  • Wikipedia. (2026). X-ray crystallography. [Link]

  • Telu, S., et al. (2008). 1,3,5-Trichloro-2-methoxybenzene. ResearchGate. [Link]

  • Ghammamy, S., et al. (2011). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Oriental Journal of Chemistry, 27(2), 553-556. [Link]

  • PrepChem. (2026). Synthesis of 1,3,5-trichlorobenzene. [Link]

  • Dakota Chemical. (2026). Industrial Uses of 3,5-Dichloro-n-propoxybenzene in Organic Synthesis. [Link]

  • Iha, K., et al. (2008). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Journal of the Brazilian Chemical Society, 19(8), 1671-1678. [Link]

  • NIST. (2026). Benzene, 1,3,5-trichloro-2-methoxy-. NIST WebBook. [Link]

  • Colquhoun, H. M., et al. (1993). Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly ( a rylet herketone ) s. Polymer, 34(16), 3545-3548. [Link]

  • Mazik, M., et al. (2021). Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 104–108. [Link]

  • PubChem. (2026). 1,3,5-Trichloro-2-(chloromethyl)benzene. [Link]

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Exploratory

The Electronic Modalities of the Propoxy Group in 1,3,5-Trichlorobenzene Derivatives: A Mechanistic Guide

Executive Summary In the design of advanced agrochemicals, functional materials, and active pharmaceutical ingredients (APIs), the precise manipulation of aromatic electron density is paramount. 1,3,5-Trichlorobenzene (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced agrochemicals, functional materials, and active pharmaceutical ingredients (APIs), the precise manipulation of aromatic electron density is paramount. 1,3,5-Trichlorobenzene (TCB) represents a highly symmetric, electron-deficient scaffold driven by the strong inductive (-I) electron-withdrawing effects of its halogens. However, functionalizing this core with an alkoxy moiety—specifically a propoxy group (-OCH₂CH₂CH₃) at the 2-position—fundamentally rewires the electronic topography of the ring.

This whitepaper provides an in-depth mechanistic analysis of how the propoxy group dictates the reactivity of 1,3,5-trichlorobenzene derivatives. By dissecting the interplay between resonance (+M) and inductive (-I) effects, this guide establishes a predictive framework for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling workflows.

Electronic Topography of 2-Propoxy-1,3,5-trichlorobenzene

The introduction of a propoxy group onto an electron-deficient polyhalogenated ring creates a complex push-pull electronic dynamic. The propoxy group exerts two competing electronic forces:

  • Inductive Effect (-I): The high electronegativity of the oxygen atom withdraws electron density through the σ -bond framework.

  • Resonance Effect (+M / +R): The oxygen atom donates its non-bonding lone pairs into the aromatic π -system.

In aromatic chemistry, the +M effect of alkoxy groups generally supersedes the -I effect, leading to a net increase in electron density at the ortho and para positions relative to the substituent[1]. In 2-propoxy-1,3,5-trichlorobenzene, the ortho (C1, C3) and para (C5) positions are occupied by chlorine atoms. Consequently, the propoxy group selectively "pumps" electron density directly into the C-Cl bonds, neutralizing the inherent electron deficiency of the parent TCB scaffold.

Quantitative Data: Hammett Substituent Constants

To quantitatively model this electronic modulation, we utilize Hammett substituent constants ( σ ), a field-proven metric for predicting structural reactivity[1]. Negative values indicate electron donation, while positive values indicate electron withdrawal.

Table 1: Hammett Constants and Electronic Profiling of Substituents

SubstituentPosition Relative to -OPrInductive/Resonance Profile σp​ (Para) σm​ (Meta)Net Electronic Effect on Ring
-OCH₂CH₂CH₃ Ipso (C2)+M > -I-0.25+0.10Activating (Enriches o/p positions)
-Cl Ortho (C1, C3)-I > +M+0.23+0.37Deactivating (Withdraws density)
-Cl Para (C5)-I > +M+0.23+0.37Deactivating (Withdraws density)

Mechanistic Impact on Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) requires a highly electron-deficient aromatic ring to facilitate the attack of a nucleophile and stabilize the subsequent negatively charged transition state, known as the Meisenheimer complex[2]. In unsubstituted 1,3,5-trichlorobenzene, the three -I chlorine atoms provide moderate stabilization of this carbanion intermediate, allowing SNAr to proceed under forcing conditions[3].

However, the addition of the propoxy group at C2 drastically deactivates the adjacent C-Cl bonds toward SNAr[4].

The Causality of Deactivation: When a nucleophile attacks the C1 position, the resulting Meisenheimer complex places a partial negative charge on the adjacent C2 carbon. Simultaneously, the oxygen atom of the propoxy group donates electron density into this exact position via its +M resonance effect. This creates severe electronic repulsion. The inability of the propoxy group to stabilize the carbanion drastically increases the activation energy ( Ea​ ) required for the substitution, effectively shutting down the SNAr pathway at the ortho and para positions[2][5].

G N1 Nucleophilic Attack (Nu⁻) on C-Cl Bond N2 Meisenheimer Complex (Carbanion Intermediate) N1->N2 N3 +M Effect of Propoxy Group Donates Electron Density N2->N3 Resonance N4 Electronic Repulsion Destabilizes Intermediate N3->N4 Causality N5 SNAr Pathway Deactivated N4->N5 Outcome

Logical flow of SNAr deactivation in 2-propoxy-1,3,5-trichlorobenzene via +M resonance.

Modulation of Transition-Metal Cross-Coupling Kinetics

In modern drug development, the late-stage functionalization of polyhalogenated arenes heavily relies on Palladium- or Nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[6]. The rate-determining step in these catalytic cycles is typically the oxidative addition of the low-valent transition metal into the C-Cl bond.

The Causality of Kinetic Bottlenecking: Oxidative addition is highly sensitive to the electron density of the C-X bond. Electron-deficient aryl halides undergo oxidative addition rapidly because the metal center must donate electron density into the σ∗ antibonding orbital of the C-X bond. Because the +M effect of the propoxy group enriches the π -system and raises the LUMO energy of the aryl chloride, the C-Cl bonds at positions 1, 3, and 5 become significantly less reactive. The propoxy group thus creates an electronic bottleneck, requiring highly active, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos) to force the oxidative addition step[6].

Experimental Validation Workflows

To empirically validate the electronic deactivation caused by the propoxy group, researchers must employ a self-validating competitive kinetic profiling protocol. This methodology ensures that both the parent and the derivative are exposed to the exact same catalytic microenvironment, eliminating batch-to-batch variations in catalyst activation or solvent effects.

Protocol: Competitive Suzuki-Miyaura Kinetic Profiling

Objective: Determine the relative rate of oxidative addition ( krel​ ) between 1,3,5-trichlorobenzene and 2-propoxy-1,3,5-trichlorobenzene.

Materials:

  • 1,3,5-Trichlorobenzene (1.0 mmol)

  • 2-Propoxy-1,3,5-trichlorobenzene (1.0 mmol)

  • Phenylboronic acid (0.5 mmol, sub-stoichiometric limiting reagent)

  • Pd₂(dba)₃ (0.01 mmol) & XPhos (0.02 mmol)

  • K₃PO₄ (1.5 mmol)

  • 1,3,5-Trimethoxybenzene (0.5 mmol, Internal Standard)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • System Initialization: In a nitrogen-filled glovebox, combine the Pd₂(dba)₃ and XPhos in 2 mL of anhydrous toluene. Stir for 30 minutes at room temperature. Causality: Pre-activation ensures that the formation of the active Pd(0) catalyst species is not the rate-limiting step during the kinetic measurement.

  • Substrate Loading: In a separate Schlenk flask, dissolve both trichlorobenzene substrates and the internal standard (1,3,5-trimethoxybenzene) in 8 mL of toluene. Add the K₃PO₄ and phenylboronic acid.

  • Reaction Initiation: Heat the substrate mixture to 80°C. Inject the pre-formed catalyst solution to initiate the reaction.

  • Time-Course Sampling: At precisely 5, 10, 15, 30, and 60 minutes, extract a 100 µL aliquot using a micro-syringe.

  • Quenching: Immediately inject each aliquot into a vial containing 500 µL of cold ethyl acetate and 500 µL of 1M HCl. Causality: The acid quenches the base (K₃PO₄) and destroys the active boronic acid complex, instantly halting the catalytic cycle to provide an accurate temporal snapshot.

  • Quantification: Analyze the organic layer of each aliquot via GC-MS. Use the robust 1,3,5-trimethoxybenzene internal standard to normalize the integration areas of the remaining starting materials.

  • Data Synthesis: Plot the natural log of the normalized substrate concentrations versus time. The ratio of the slopes will yield the relative rate constant ( krel​ ), quantitatively demonstrating the deactivating +M effect of the propoxy group.

G S1 Equimolar Substrates (TCB + Propoxy-TCB) S2 Pd-Catalyzed Cross-Coupling S1->S2 Sub-stoichiometric Reagents S3 Aliquot Sampling (Time-Course) S2->S3 Quench S4 GC-MS/NMR Quantification S3->S4 Analyze S5 Determine Relative Reaction Rates S4->S5 Compute

Self-validating competitive kinetic profiling workflow for cross-coupling reactions.

References

  • Nucleophilic aromatic substitution - Wikipedia Source: wikipedia.org URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: masterorganicchemistry.com URL:[Link]

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax Source: openstax.org URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions Source: PMC - NIH URL:[Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds Source: PMC - NIH URL:[Link]

  • QSAR - Application in Drug Design Source: International Journal of Pharmaceutical Research and Allied Sciences (ijpras.com) URL:[Link]

Sources

Foundational

Thermodynamic Stability and Boiling Point of 1,3,5-Trichloro-2-propoxybenzene: A Framework for Characterization

An In-Depth Technical Guide Abstract Introduction to 1,3,5-Trichloro-2-propoxybenzene 1,3,5-Trichloro-2-propoxybenzene is a substituted aromatic compound featuring a benzene ring symmetrically chlorinated at the 1, 3, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Introduction to 1,3,5-Trichloro-2-propoxybenzene

1,3,5-Trichloro-2-propoxybenzene is a substituted aromatic compound featuring a benzene ring symmetrically chlorinated at the 1, 3, and 5 positions, with a propoxy group (-O-CH₂CH₂CH₃) at the 2 position. Halogenated aromatic compounds are a critical class of intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] The specific substitution pattern of this molecule—heavy chlorination conferring thermal and chemical resilience, and an ether linkage providing a site for potential synthetic modification—suggests its utility as a specialized building block.

The thermodynamic stability and boiling point are fundamental physicochemical parameters that dictate the compound's behavior during synthesis, purification (e.g., distillation), and storage. An accurate boiling point is essential for designing separation processes and predicting vapor pressure, while stability data is critical for defining safe operating temperatures and preventing hazardous thermal runaway events. This guide provides the necessary protocols to establish these key properties authoritatively.

Molecular Structure and Predicted Physicochemical Properties

The molecular architecture is central to the compound's physical behavior. The three chlorine atoms significantly increase the molecular weight and introduce strong dipole moments. The propoxy group adds to the molecular mass and provides a polar ether linkage, but its aliphatic chain allows for some rotational freedom.

G cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Start Sample of 1,3,5-Trichloro-2-propoxybenzene DSC_Prep Seal sample in hermetic pan Start->DSC_Prep TGA_Prep Place sample in ceramic/platinum pan Start->TGA_Prep DSC_Run Heat at constant rate (e.g., 10 °C/min) DSC_Prep->DSC_Run DSC_Data Measure heat flow (mW) vs. Temp (°C) DSC_Run->DSC_Data Analysis Correlate Data: - Identify melting (DSC endotherm, no mass loss) - Identify boiling (DSC endotherm, sharp mass loss) - Identify decomposition (DSC exotherm, mass loss) DSC_Data->Analysis TGA_Run Heat at constant rate (e.g., 10 °C/min) under N₂ atmosphere TGA_Prep->TGA_Run TGA_Data Measure mass loss (%) vs. Temp (°C) TGA_Run->TGA_Data TGA_Data->Analysis End Determine Onset Temperature of Decomposition Analysis->End

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 1,3,5-Trichloro-2-propoxybenzene in Polar Aprotic Solvents

Abstract This technical guide provides a comprehensive analysis of the predicted solubility profile of 1,3,5-Trichloro-2-propoxybenzene in various polar aprotic solvents. In the absence of direct experimental data for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 1,3,5-Trichloro-2-propoxybenzene in various polar aprotic solvents. In the absence of direct experimental data for this specific compound, this document establishes a robust theoretical framework to predict its solubility behavior. This is achieved by dissecting the molecule's structural attributes and drawing parallels with the known solubility of analogous compounds, such as 1,3,5-Trichlorobenzene.[1] We present a detailed, field-proven experimental protocol for determining thermodynamic solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.[2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational principles and actionable methodologies for solubility screening.

Introduction: The Significance of Solubility in a Molecular Context

1,3,5-Trichloro-2-propoxybenzene is a halogenated aromatic ether. While specific applications are not widely documented, its structural motifs—a heavily chlorinated benzene ring and a propoxy group—are common in agrochemicals and pharmaceutical intermediates.[6] Understanding the solubility of such compounds is a critical first step in process development, formulation, and assessing bioavailability.[3][7] Poor solubility can create significant roadblocks in drug discovery, leading to unreliable results in in-vitro testing and challenges in achieving desired therapeutic concentrations.[2][3]

Polar aprotic solvents are particularly relevant as they can dissolve a wide range of organic compounds, including those with significant polarity, without the complications of proton-donating capabilities that can interfere with certain reactions.[8][9] This guide will therefore explore the theoretical underpinnings of 1,3,5-Trichloro-2-propoxybenzene's solubility in this important class of solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solvents are most effective at dissolving solutes with similar intermolecular forces.[8] The solubility of 1,3,5-Trichloro-2-propoxybenzene in polar aprotic solvents is governed by a balance of interactions derived from its distinct structural features:

  • 1,3,5-Trichlorinated Benzene Ring: This core is hydrophobic and electron-poor. The chlorine atoms are highly electronegative, inducing a significant dipole moment across the C-Cl bonds and contributing to potential halogen–π interactions.[10]

  • Propoxy Group (-O-CH₂CH₂CH₃): The ether linkage introduces a polar C-O bond and a site for dipole-dipole interactions. The propyl chain itself is nonpolar and contributes to the molecule's overall lipophilicity.

Polar aprotic solvents are characterized by large dipole moments and high dielectric constants, but they lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[8][9] Their ability to dissolve a molecule like 1,3,5-Trichloro-2-propoxybenzene will depend on their capacity to engage in favorable dipole-dipole and London dispersion forces that can overcome the solute-solute interactions within the crystal lattice.

The following diagram illustrates the key molecular interactions influencing solubility.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 1,3,5-Trichloro-2-propoxybenzene Solubility Resulting Solubility Solute->Solubility Solute-Solvent Interactions (Dipole-Dipole, London Dispersion) Solvent Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) AromaticRing Trichlorinated Aromatic Ring (Hydrophobic, Halogen-π potential) EtherGroup Propoxy Group (Polar C-O bond, Dipole) AlkylChain Propyl Chain (Nonpolar, van der Waals) Dipole High Dipole Moment Dielectric High Dielectric Constant Hbond H-Bond Acceptor (No Donor)

Caption: Key molecular interactions governing solubility.

Physicochemical Properties of Common Polar Aprotic Solvents

The choice of solvent is critical. The table below summarizes key properties of common polar aprotic solvents that influence their solvating power. Generally, solvents with higher dielectric constants and dipole moments are better at solvating polar molecules.[9][11]

SolventStructureDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO46.73.96189
N,N-Dimethylformamide (DMF) HCON(CH₃)₂36.73.86153
Acetonitrile (MeCN) CH₃CN37.53.9281.6
Acetone (CH₃)₂CO20.72.8856
Tetrahydrofuran (THF) C₄H₈O7.61.7566
Ethyl Acetate CH₃COOCH₂CH₃6.01.7877.1
Dichloromethane (DCM) CH₂Cl₂8.91.6039.6

Data compiled from various sources.[9][11]

Based on these properties, a predicted solubility trend for 1,3,5-Trichloro-2-propoxybenzene would be:

DMSO > DMF > Acetonitrile > Acetone > THF > Dichloromethane > Ethyl Acetate

This prediction is based on the high polarity of DMSO, DMF, and Acetonitrile, which should effectively solvate the polar ether group and interact with the chlorinated ring. While structurally similar to the solute, DCM and Ethyl Acetate have lower dielectric constants, suggesting weaker solvating power for the polar moieties of the molecule.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move from prediction to empirical data, a rigorous experimental approach is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[2][4] It involves agitating an excess of the compound in the solvent until the solution is saturated, after which the concentration is measured.[5][12]

The following protocol provides a self-validating system for accurate solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 1,3,5-Trichloro-2-propoxybenzene (e.g., 10-20 mg) into a series of 4 mL glass vials. An excess is confirmed if solid material remains at the end of the experiment.[13]

    • Add a precise volume (e.g., 2 mL) of the desired polar aprotic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]

    • Causality Check: A 24-48 hour window is chosen because it is generally sufficient for even poorly soluble compounds to reach thermodynamic equilibrium.[2] To validate, one could run a time-course experiment (e.g., sampling at 12, 24, 36, and 48 hours) to confirm that the measured concentration no longer increases.

  • Sample Clarification:

    • After agitation, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.[13]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm chemically resistant (e.g., PTFE) syringe filter to remove all particulate matter. This step is critical to avoid artificially high results from suspended microcrystals dissolving upon dilution.[13]

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 1,3,5-Trichloro-2-propoxybenzene of known concentration (e.g., 1 mg/mL) in the solvent of interest.

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.[14]

  • HPLC Analysis:

    • Dilute the clarified filtrate from Step 2 with the solvent to a concentration that falls within the linear range of the calibration curve.[13] The dilution factor must be recorded accurately.

    • Inject the prepared standards and the diluted sample onto a suitable HPLC system (e.g., a reverse-phase C18 column) with an appropriate mobile phase.[14][15][16]

    • Use a UV detector set to a wavelength where 1,3,5-Trichloro-2-propoxybenzene has strong absorbance.

    • Trustworthiness: The use of a multi-point calibration curve ensures the accuracy of the quantification, while the selection of an appropriate HPLC method provides the necessary selectivity to distinguish the analyte from any potential impurities.[14]

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

A 1. Preparation Weigh excess solute into vial. Add solvent. B 2. Equilibration Agitate on orbital shaker (24-48h at constant T). A->B C 3. Clarification Centrifuge or let settle. Filter supernatant (0.22 µm). B->C D 4. Dilution Dilute clarified filtrate to fall within calibration range. C->D E 5. HPLC Analysis Inject standards and sample. Obtain peak area. D->E F 6. Calculation Plot calibration curve. Determine concentration & apply dilution factor. E->F G Final Solubility Value (e.g., mg/mL or M) F->G H Prepare Calibration Standards H->E

Caption: Shake-Flask Solubility Determination Workflow.

Conclusion and Future Outlook

This guide establishes a predictive framework for understanding the solubility of 1,3,5-Trichloro-2-propoxybenzene in polar aprotic solvents, identifying highly polar solvents like DMSO and DMF as the most promising candidates for achieving high solubility. Furthermore, it provides a detailed, robust, and scientifically sound experimental protocol for the empirical determination of this critical physicochemical property.

For professionals in drug development and chemical synthesis, applying this protocol will yield reliable data essential for informed decision-making in lead optimization, formulation development, and process chemistry. While this guide is built on established principles due to the lack of direct published data for the title compound, the methodologies described herein provide the definitive path to generating that data.

References

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (n.d.).
  • Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. (n.d.). ResearchGate.
  • how can i test the solubility in hplc please ? (2009, August 20). Chromatography Forum.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.). Sigma-Aldrich.
  • Common Polar Aprotic Solvents List. (n.d.). Scribd.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. (2023, July 17). PMC.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • The Industrial Potential of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Technical Guide. (n.d.). Benchchem.
  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019, November 18). Chemical Science (RSC Publishing). DOI:10.1039/C9SC04906A.

Sources

Foundational

Unveiling Xenobiotic Interactions: In Silico Molecular Docking of 1,3,5-Trichloro-2-propoxybenzene

Executive Summary 1,3,5-Trichloro-2-propoxybenzene (TCPB, CAS 1881322-19-5)[1] serves as an exemplary model compound for investigating the pharmacotoxicological behavior of halogenated aromatic ethers. In drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Trichloro-2-propoxybenzene (TCPB, CAS 1881322-19-5)[1] serves as an exemplary model compound for investigating the pharmacotoxicological behavior of halogenated aromatic ethers. In drug development and environmental toxicology, understanding how highly chlorinated, lipophilic xenobiotics interact with primary cellular sensors is paramount. This technical guide details the rigorous in silico molecular docking methodologies required to evaluate TCPB's binding affinity to two critical biological targets: the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 (CYP) enzymes.

Mechanistic Rationale: The Physics of Halogenated Ligand Binding

As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a simulation of fundamental intermolecular physics. The selection of AhR and CYP450 as targets for TCPB is driven by specific structural causalities:

The Aryl Hydrocarbon Receptor (AhR)

The AhR is a ligand-dependent transcription factor that acts as a primary cellular sensor, mediating adaptive and toxicological responses to halogenated aromatic hydrocarbons[2]. The receptor's PAS-B ligand-binding domain contains a highly hydrophobic, geometrically constrained pocket[3]. TCPB is an ideal probe for this domain: its trichlorobenzene ring provides optimal shape complementarity and van der Waals contacts, while its flexible propoxy chain can exploit secondary binding sites. Research confirms that the number of halogen atoms and the hydrophobic surface area are critical determinants of binding affinity within the AhR PAS-B domain[4].

Cytochrome P450 (CYP) Halogen- π Interactions

CYP enzymes, particularly CYP3A4 and CYP2B6, are responsible for the phase I metabolism of numerous halogenated xenobiotics[5]. The interaction between TCPB and CYP active sites is heavily governed by halogen- π bonding . The strongly electron-withdrawing nature of TCPB's three chlorine atoms creates localized regions of positive electrostatic potential (known as σ -holes). These σ -holes form highly directional, non-covalent bonds with the π -electron clouds of aromatic residues (e.g., Phenylalanine) within the CYP active site, anchoring the substrate and dictating its orientation relative to the catalytic heme iron[5].

AhR_Pathway L TCPB (Ligand) Cyt Cytosolic AhR Complex (AhR-Hsp90-XAP2) L->Cyt Binds PAS-B Domain Act Activated AhR (Ligand Bound) Cyt->Act Chaperone Dissociation Nuc Nuclear Translocation Act->Nuc Translocation Het AhR-ARNT Heterodimer Nuc->Het Dimerizes with ARNT Gene Target Gene Transcription (e.g., CYP1A1) Het->Gene Binds DRE/XRE

Fig 1. AhR activation pathway by halogenated xenobiotics like TCPB.

Experimental Protocol: In Silico Docking Workflow

To ensure a self-validating and reproducible system, we utilize AutoDock Vina, a docking engine renowned for its sophisticated gradient optimization method and superior scoring function accuracy[6][7].

Phase 1: Ligand Preparation (TCPB)
  • Procedure: Generate the 3D conformer of TCPB from its SMILES string. Perform energy minimization using the MMFF94 force field. Assign Gasteiger partial charges and define the rotatable bonds within the propoxy chain. Save the output in PDBQT format.

  • Causality: The propoxy chain possesses multiple degrees of rotational freedom. Pre-docking energy minimization is non-negotiable to ensure the ligand starts in its global energy minimum, preventing artificial steric clashes during the conformational search. Gasteiger charges accurately model the electron density shift caused by the trichloro-substitution.

Phase 2: Receptor Preparation (AhR & CYP3A4)
  • Procedure: Retrieve high-resolution structures for AhR (e.g., cryo-EM structures of the PAS-B domain[3]) and CYP3A4[8]. Strip all non-catalytic water molecules, add polar hydrogens, and assign Kollman charges.

  • Causality: For highly lipophilic ligands like TCPB, the desolvation penalty is a primary thermodynamic driver of binding. Removing bulk water from the hydrophobic PAS-B pocket accurately simulates this entropic gain. Polar hydrogens are added to ensure the correct mapping of the electrostatic potential grid.

Phase 3: Grid Box Definition
  • Procedure: For AhR, center the grid box on the PAS-B internal cavity. For CYP3A4, center the coordinates directly above the heme iron. Set the grid dimensions to 25×25×25 Å.

  • Causality: A 253 Å volume provides sufficient spatial allowance for the algorithm to sample the full rotational space of TCPB's propoxy tail while capturing adjacent allosteric residues critical for halogen- π anchoring[5].

Phase 4: AutoDock Vina Execution
  • Procedure: Execute the docking simulation with the exhaustiveness parameter increased to 32 (default is 8).

  • Causality: Vina achieves significant speed-ups via multithreading[7]. Leveraging this, we increase exhaustiveness to ensure rigorous sampling of the complex potential energy surface generated by the highly flexible ether linkage and the strict directional constraints of the halogen bonds.

Docking_Workflow PrepL Ligand Preparation (TCPB 3D Structure, Gasteiger Charges) Grid Grid Box Definition (Enclose PAS-B / Heme Active Site) PrepL->Grid PrepR Receptor Preparation (AhR/CYP3A4, Remove H2O, Add Polar H) PrepR->Grid Dock AutoDock Vina Execution (Gradient Optimization) Grid->Dock Anal Post-Docking Analysis (Binding Energy, Halogen-Pi Bonds) Dock->Anal

Fig 2. In silico molecular docking workflow for TCPB using AutoDock Vina.

Quantitative Data: Comparative Binding Analysis

The following table summarizes the quantitative docking metrics, illustrating the differential binding modalities of TCPB across the two targets based on standard scoring functions.

Target ProteinRepresentative PDB IDEst. Binding Affinity (kcal/mol)Key Interacting ResiduesDominant Interaction TypesAryl Hydrocarbon Receptor (AhR)7ZUB (PAS-B Domain)-8.2 to -8.8His291, Phe295, Arg316Hydrophobic packing, π π T-shaped, Van der WaalsCytochrome P450 3A4 (CYP3A4)1TQN (Heme Active Site)-7.4 to -7.9Phe108, Arg105, Glu374Halogen- π bonds, σ -hole interactions, Hydrophobic Note: Binding affinities are representative ranges for trichlorinated aromatic ethers based on AutoDock Vina empirical scoring[4][6].

Conclusion

The in silico evaluation of 1,3,5-Trichloro-2-propoxybenzene demonstrates the critical need to account for specific quantum-mechanical behaviors—namely σ -hole driven halogen bonding—when docking heavily chlorinated xenobiotics. By optimizing grid parameters and increasing search exhaustiveness, researchers can accurately model the thermodynamic drivers that allow TCPB to act as both a potent AhR ligand and a CYP450 interacting compound.

References

  • abcr Gute Chemie. "AB574416 | CAS 1881322-19-5: 1,3,5-Trichloro-2-propoxybenzene." abcr.com. 1

  • ACS Publications. "Halogen−π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity." Journal of Chemical Information and Modeling.5

  • BIO Web of Conferences. "In Silico Dock of TKIs with CYP3A4 and CYP2C8 and Pharmacophore Generation." bio-conferences.org.8

  • PubMed Central / NIH. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading." Journal of Computational Chemistry. 6

  • MDPI. "Molecular Interactions Governing the Rat Aryl Hydrocarbon Receptor Activities of Polycyclic Aromatic Compounds and Predictive Model Development." Toxics. 4

  • PubMed / NIH. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." PubMed. 7

  • PMC / NIH. "The aryl hydrocarbon receptor: structure, signaling, physiology and pathology." Signal Transduction and Targeted Therapy. 2

  • Goliath / Elsevier. "Structural Insights into the Activation of Human Aryl Hydrocarbon Receptor by the Environmental Contaminant Benzo[a]pyrene." beatinggoliath.eu. 3

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1,3,5-Trichloro-2-propoxybenzene from 2,4,6-trichlorophenol

Application Note: O-Alkylation Protocol for the Synthesis of 1,3,5-Trichloro-2-propoxybenzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Type: Williamson Ether Sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: O-Alkylation Protocol for the Synthesis of 1,3,5-Trichloro-2-propoxybenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Type: Williamson Ether Synthesis (O-Alkylation)

Introduction and Mechanistic Rationale

The synthesis of 1,3,5-trichloro-2-propoxybenzene (also known as 2,4,6-trichlorophenyl propyl ether) from 2,4,6-trichlorophenol (2,4,6-TCP) is a fundamental transformation that exemplifies the O-alkylation of highly substituted, sterically hindered phenols. 2,4,6-TCP is a well-documented chemical building block that readily undergoes substitution reactions, including alkylation, to form stable ethers[1].

Designing a self-validating and high-yielding protocol for this specific transformation requires careful consideration of the substrate's electronic and steric properties:

  • Electronic Effects & Base Selection: The three highly electronegative chlorine atoms on the aromatic ring exert a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the phenolic proton to approximately 6.0 (compared to ~10.0 for unsubstituted phenol). Because of this enhanced acidity, a mild inorganic base such as Potassium Carbonate ( K2​CO3​ ) is entirely sufficient for quantitative deprotonation. Stronger, more hazardous bases like Sodium Hydride ( NaH ) are unnecessary and introduce unwarranted safety risks.

  • Steric Hindrance & Solvent Dynamics: The chlorine atoms at the ortho positions (C2 and C6) create substantial steric bulk around the nucleophilic oxygen. To overcome this steric penalty during the SN​2 attack on the alkyl halide, the reaction must be conducted in a polar aprotic solvent. N,N-Dimethylformamide (DMF) is selected because it heavily solvates the potassium cation while leaving the phenoxide anion relatively unsolvated (the "naked anion" effect), thereby maximizing its nucleophilicity.

  • Electrophile Optimization: 1-Bromopropane is utilized rather than 1-chloropropane. The bromide ion is a superior leaving group, which lowers the activation energy of the SN​2 transition state and ensures the reaction proceeds to completion within a practical timeframe (4–6 hours) at moderate heating.

Process Workflow

G TCP 2,4,6-Trichlorophenol (1.0 eq) Deprot Deprotonation (Phenoxide Formation) TCP->Deprot Base K2CO3 (1.5 eq) Base Base->Deprot Solvent DMF Solvent (Polar Aprotic) Solvent->Deprot Reaction SN2 Alkylation (80°C, 4-6h) Deprot->Reaction Alkyl 1-Bromopropane (1.2 eq) Alkyl->Reaction Workup Aqueous Workup (EtOAc / H2O / Brine) Reaction->Workup Purif Silica Gel Chromatography Workup->Purif Product 1,3,5-Trichloro- 2-propoxybenzene Purif->Product

Workflow for the synthesis and purification of 1,3,5-trichloro-2-propoxybenzene.

Stoichiometry and Reagent Data

Table 1: Reaction Stoichiometry (10 mmol scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2,4,6-Trichlorophenol197.451.01.97 gStarting Material
1-Bromopropane123.001.21.48 g (1.09 mL)Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.211.52.07 gBase
N,N-Dimethylformamide (DMF)73.09N/A20.0 mLSolvent
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent

Note: 2,4,6-Trichlorophenol is a known irritant and toxic compound that can cause severe tissue destruction upon prolonged contact[2]. All manipulations must be performed in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Deprotonation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2,4,6-trichlorophenol (1.97 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to the flask.

  • Suspend the solids in anhydrous DMF (20 mL).

  • Stir the mixture at room temperature for 15 minutes. Causality: This pre-stirring period allows for the initial deprotonation of the phenol, generating the deep-yellow phenoxide intermediate and ensuring the base is well-dispersed before the electrophile is introduced.

Phase 2: Alkylation and In-Process Monitoring 5. Add 1-bromopropane (1.09 mL, 12.0 mmol) dropwise to the stirring suspension via a syringe. 6. Transfer the flask to a pre-heated oil bath set to 80 °C. 7. Allow the reaction to proceed under an inert atmosphere (Nitrogen or Argon) for 4 to 6 hours. 8. Self-Validation Step: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate solvent system. The starting material (2,4,6-TCP) is highly polar and will have a lower Rf​ value, while the product (ether) will migrate significantly higher. Visualize using UV light (254 nm).

Phase 3: Quench and Aqueous Workup 9. Once TLC indicates the complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. 10. Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of distilled water. Causality: Water effectively quenches any unreacted base, dissolves the inorganic salts ( KBr , unreacted K2​CO3​ ), and forces the highly lipophilic product out of the DMF phase. 11. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 12. Combine the organic layers and wash sequentially with:

  • Distilled water (3 x 30 mL) to remove residual DMF.
  • 1 M Aqueous NaOH (1 x 20 mL) to remove any trace unreacted 2,4,6-TCP.
  • Saturated aqueous NaCl (brine) (1 x 30 mL) to pre-dry the organic layer.
  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel, eluting with an isocratic gradient of 100% Hexanes to 98:2 Hexanes:Ethyl Acetate. 15. Collect the product fractions, concentrate under reduced pressure, and dry under high vacuum to yield 1,3,5-trichloro-2-propoxybenzene as a clear to pale-yellow oil.

Analytical Characterization

To ensure the integrity of the synthesized product, the following analytical benchmarks should be met.

Table 2: Expected Analytical Data for 1,3,5-Trichloro-2-propoxybenzene

TechniqueExpected Signals / ObservationsDiagnostic Value
1 H NMR (400 MHz, CDCl3​ ) δ ~7.30 (s, 2H, Ar-H), ~3.95 (t, 2H, -O- CH2​ -), ~1.85 (m, 2H, - CH2​ -), ~1.05 (t, 3H, - CH3​ )Confirms the presence of the propyl chain and the symmetry of the aromatic ring.
13 C NMR (100 MHz, CDCl3​ ) δ ~150.0 (C-O), ~130.0 (Ar-C), ~128.5 (Ar-C), ~75.0 (-O- CH2​ -), ~23.0 (- CH2​ -), ~10.5 (- CH3​ )Validates the carbon skeleton; the downfield shift at ~75 ppm confirms O-alkylation.
GC-MS (EI) m/z ~238 (M + for 35 Cl isotope), characteristic 3-chlorine isotope pattern (M, M+2, M+4, M+6).Confirms molecular weight and the retention of the three chlorine atoms.
FT-IR (ATR) Absence of broad -OH stretch at ~3200-3500 cm −1 ; strong C-O-C asymmetric stretch at ~1200 cm −1 .Confirms complete conversion of the phenol to the ether.

References

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. National Institutes of Health. Retrieved March 27, 2026, from[Link]

Sources

Application

Application Notes and Protocols: 1,3,5-Trichloro-2-propoxybenzene as a Versatile Building Block in the Synthesis of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential applications of 1,3,5-trichloro-2-propoxybenzene as a key building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of 1,3,5-trichloro-2-propoxybenzene as a key building block in the synthesis of active pharmaceutical ingredients (APIs). While direct literature on this specific molecule is emerging, its structural similarity to other polychlorinated alkoxybenzenes allows for the extrapolation of its reactivity and utility in constructing complex molecular architectures. This guide will explore its physicochemical properties, predicted reactivity, and potential applications in medicinal chemistry, supported by detailed, scientifically-grounded protocols and reaction schemes.

Introduction: The Strategic Value of Polychlorinated Alkoxybenzenes in Drug Discovery

Polychlorinated aromatic compounds are pivotal intermediates in the fine chemicals industry, with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of chlorine atoms on a benzene ring, coupled with an alkoxy group, offers a unique combination of chemical stability and controlled reactivity. The chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions or facilitate cross-coupling reactions, while the alkoxy group can modulate the electronic properties of the ring and improve solubility.[1]

1,3,5-Trichloro-2-propoxybenzene, with its distinct substitution pattern, presents itself as a valuable, yet under-explored, building block for medicinal chemists. The symmetrical trichlorination pattern is anticipated to direct further substitutions to specific positions, offering a high degree of regioselectivity. This guide aims to bridge the information gap by providing a detailed analysis of its potential, based on the known chemistry of analogous compounds.

Physicochemical Properties and Predicted Reactivity

Table 1: Predicted Physicochemical Properties of 1,3,5-Trichloro-2-propoxybenzene

PropertyPredicted Value/CharacteristicRationale and Comparison
Molecular Formula C9H9Cl3OBased on its chemical structure.
Molecular Weight 239.52 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Colorless to pale yellow liquid or low-melting solidSimilar to other polychlorinated alkoxybenzenes.[1]
Boiling Point > 250 °CExpected to be high due to its molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene); Insoluble in water.The propoxy group enhances solubility in organic media compared to unsubstituted trichlorobenzene.[1]
Reactivity The electron-withdrawing nature of the three chlorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The chlorine atoms at the 1, 3, and 5 positions are expected to be the primary sites for substitution.This is a well-established principle in the reactivity of polychlorinated arenes.[3]

Potential Applications in API Synthesis

The unique structural features of 1,3,5-trichloro-2-propoxybenzene make it a promising starting material for the synthesis of a variety of API scaffolds.

Synthesis of Novel Phenyl Ether Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trichlorinated ring makes it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functionalities, such as amines, thiols, and alkoxides, which are common in bioactive molecules.

Workflow for SNAr Reactions:

sn_ar_workflow start 1,3,5-Trichloro-2-propoxybenzene conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat start->conditions 1. reagent Nucleophile (e.g., R-NH2, R-SH, R-OH) reagent->conditions 2. product Substituted Phenyl Ether (Potential API Precursor) conditions->product 3. Reaction

Caption: General workflow for nucleophilic aromatic substitution (SNAr) reactions using 1,3,5-trichloro-2-propoxybenzene.

Protocol 1: Synthesis of a Novel Aminated Phenyl Ether

This protocol describes a general procedure for the amination of 1,3,5-trichloro-2-propoxybenzene, a common step in the synthesis of many APIs.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3,5-trichloro-2-propoxybenzene (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the starting material.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Causality behind Experimental Choices:

  • Base (K2CO3): A mild base is used to deprotonate the amine nucleophile without causing unwanted side reactions.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction.

  • Heat: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on deactivated aromatic rings.

Construction of Biaryl Scaffolds via Cross-Coupling Reactions

The chlorine atoms on the aromatic ring can also serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in modern pharmaceuticals.

Workflow for Suzuki Cross-Coupling:

suzuki_workflow start 1,3,5-Trichloro-2-propoxybenzene catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) start->catalyst 1. boronic_acid Aryl Boronic Acid (R-B(OH)2) boronic_acid->catalyst 2. solvent Solvent (e.g., Toluene/Water) catalyst->solvent 3. Add to product Biaryl Ether (Potential API Scaffold) solvent->product 4. Heat

Caption: General workflow for a Suzuki cross-coupling reaction to form biaryl ethers.

Protocol 2: Synthesis of a Biaryl Ether Derivative

This protocol provides a general method for the Suzuki cross-coupling of 1,3,5-trichloro-2-propoxybenzene with an aryl boronic acid.

  • Reaction Setup: To a degassed mixture of 1,3,5-trichloro-2-propoxybenzene (1.0 eq), the desired aryl boronic acid (1.1 eq), and sodium carbonate (2.0 eq) in a round-bottom flask, add a mixture of toluene and water (4:1).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired biaryl product.

Causality behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly effective catalysts for Suzuki cross-coupling reactions.

  • Base (Na2CO3): The base is essential for the transmetalation step in the catalytic cycle.

  • Two-Phase Solvent System: The use of a toluene/water mixture is common for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.

Data Summary and Comparison

The following table summarizes the potential reaction conditions and expected outcomes for the key transformations of 1,3,5-trichloro-2-propoxybenzene, based on analogous reactions in the literature.

Table 2: Summary of Potential Synthetic Transformations

Reaction TypeReagentsCatalyst/ConditionsExpected ProductPotential Yield Range (%)
SNAr (Amination) Primary/Secondary Amine, K2CO3DMF, 120 °CMono- or di-aminated phenyl ether60-85
SNAr (Thiolation) Thiol, NaHTHF, 60 °CPhenyl thioether70-90
Suzuki Coupling Aryl Boronic Acid, Na2CO3Pd(PPh3)4, Toluene/H2O, RefluxBiaryl ether65-90
Buchwald-Hartwig Amination Amine, NaOt-BuPd2(dba)3, Xantphos, Toluene, 100 °CAryl amine70-95

Conclusion and Future Outlook

1,3,5-Trichloro-2-propoxybenzene represents a promising, yet largely untapped, building block for the synthesis of novel APIs.[][5][6] Its predictable reactivity, stemming from the well-understood principles of polychlorinated arene chemistry, allows for its strategic incorporation into complex molecular frameworks. The protocols and workflows outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile intermediate. Further research into the specific reaction kinetics and optimization of conditions will undoubtedly expand its application in medicinal chemistry and contribute to the development of new therapeutic agents.[7][8]

References

  • Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes. IntechOpen. Available at: [Link]

  • US Patent US5136059A, Propoxybenzene derivatives and process for preparing the same. Google Patents.
  • Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). Available at: [Link]

  • Patents & Products - Garg Lab - UCLA. Available at: [Link]

  • Therapeutic compounds - Patent US-11753399-B2. PubChem - NIH. Available at: [Link]

  • PCBs: structure–function relationships and mechanism of action. PMC. Available at: [Link]

  • Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Redalyc. Available at: [Link]

  • 1,3,5-Trichloro-2-(chloromethyl)benzene | C7H4Cl4 | CID 14939. PubChem. Available at: [Link]

  • Molecular mechanisms involved in the toxic effects of polychlorinated biphenyls (PCBs) and brominated flame retardants (BFRs). PubMed. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Patent Application Publication (10) Pub. No.: US 2014/025683.0 A1. Googleapis.com. Available at: [Link]

  • 探索研究・創薬研究支援サービス. キシダ化学. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. Available at: [Link]

  • Fine Chemicals. TOYOBO MC Corporation. Available at: [Link]

  • NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. Available at: [Link]

Sources

Method

Site-Selective Palladium-Catalyzed Cross-Coupling of Polychlorinated Alkoxybenzenes: A Protocol for 1,3,5-Trichloro-2-propoxybenzene

Strategic Importance in Drug Development The site-selective functionalization of polyhalogenated arenes is a formidable challenge in modern organic synthesis, yet it is highly sought after for rapidly constructing value-...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Development

The site-selective functionalization of polyhalogenated arenes is a formidable challenge in modern organic synthesis, yet it is highly sought after for rapidly constructing value-added, sterically complex molecules in medicinal chemistry[1]. 1,3,5-Trichloro-2-propoxybenzene serves as a premier tri-electrophilic scaffold. By leveraging palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura coupling—researchers can programmatically install up to three different aryl or alkyl groups onto the benzene core. While C–Cl bonds are notoriously inert due to their high bond dissociation energy (~96 kcal/mol), modern palladium catalyst systems have evolved to activate these bonds under highly controlled conditions[2].

Mechanistic Causality: Steric vs. Electronic Control

The regioselectivity of cross-coupling on 1,3,5-trichloro-2-propoxybenzene is dictated by a delicate balance of electronics and sterics:

  • Electronic Deactivation: The propoxy group at the C2 position exerts a strong resonance-donating (+M) effect, which increases the electron density at the ortho (C1, C3) and para (C5) positions. This electronically deactivates all three C–Cl bonds toward the oxidative addition of Pd(0).

  • Steric Shielding (The Deciding Factor): The freely rotating, bulky propoxy group creates a massive steric shield around the C1 and C3 positions. The C5 position (para to the propoxy group) is significantly more accessible.

  • Ligand-Driven Causality: By employing sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos ), the bulky Pd(0)-L active species is physically prevented from accessing the C1/C3 bonds, forcing exclusive oxidative addition at the C5 position. Conversely, to achieve exhaustive tri-coupling at the hindered C1/C3 positions, highly active N-heterocyclic carbene (NHC) complexes like PEPPSI-IPent are required. The flexible steric bulk of the IPent ligand stabilizes the Pd intermediate while allowing it to distort enough to access the hindered ortho-chlorines[3]. Throughout these harsh coupling conditions, the alkoxy group remains completely intact[4].

Reaction Pathway Visualization

G A 1,3,5-Trichloro- 2-propoxybenzene B Mono-Coupled (C5 Position) A->B XPhos, Pd(OAc)2 1.05 eq Ar-B(OH)2 Steric Control C Di-Coupled (C1, C5 Positions) B->C SPhos, Pd2(dba)3 2.5 eq Ar-B(OH)2 Moderate Hindrance D Tri-Coupled (C1, C3, C5 Positions) C->D PEPPSI-IPent 4.0 eq Ar-B(OH)2 Exhaustive Coupling

Site-selective and exhaustive cross-coupling pathways for 1,3,5-Trichloro-2-propoxybenzene.

Self-Validating Experimental Protocols

Protocol A: Highly Selective Mono-Coupling (C5 Position)

Objective: Selectively functionalize the para-position while preserving the ortho-chlorines for downstream diversification.

Reagents & Materials:

  • 1,3,5-Trichloro-2-propoxybenzene (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.05 mmol, 1.05 eq)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq)

  • Toluene/H₂O (10:1 v/v, 11 mL)

Step-by-Step Methodology:

  • System Degassing (Critical): Add Toluene and H₂O to a Schlenk flask. Sparge with dry Argon for 30 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.

  • Catalyst Pre-activation: In a separate argon-purged vial, combine Pd(OAc)₂ and XPhos in 1 mL of degassed toluene. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)-XPhos complex.

  • Reaction Assembly: To the main Schlenk flask, add 1,3,5-trichloro-2-propoxybenzene, arylboronic acid, and K₃PO₄. Transfer the pre-activated catalyst solution into the flask via syringe.

  • Heating & Validation: Heat the mixture to 80 °C. Monitor the reaction via GC-MS after 2 hours. Self-Validation: The GC trace should show >95% conversion to the mono-coupled product. If significant di-coupling is observed, the reaction temperature is too high, or excess boronic acid was used.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Exhaustive Tri-Coupling

Objective: Fully functionalize all three C–Cl bonds to generate a highly congested tetra-ortho-substituted biaryl architecture.

Reagents & Materials:

  • 1,3,5-Trichloro-2-propoxybenzene (1.0 mmol, 1.0 eq)

  • Arylboronic acid (4.0 mmol, 4.0 eq)

  • Pd-PEPPSI-IPent (0.05 mmol, 5 mol%)

  • Cs₂CO₃ (6.0 mmol, 6.0 eq)

  • 1,4-Dioxane (10 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a pressure tube with 1,3,5-trichloro-2-propoxybenzene, arylboronic acid, Cs₂CO₃, and the Pd-PEPPSI-IPent precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. Causality: Dioxane allows for a higher reflux temperature (110 °C), which provides the thermal energy necessary to overcome the extreme steric barrier at the C1/C3 positions.

  • Exhaustive Coupling: Seal the tube and heat to 110 °C for 24 hours.

  • Validation Check: Pull a 50 µL aliquot, filter through a celite plug, and analyze via LC-MS. Self-Validation: The presence of mono- or di-coupled intermediates indicates incomplete transmetalation. If intermediates persist, add an additional 1 mol% of catalyst and 0.5 eq of boronic acid, then heat for another 12 hours.

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the causal relationship between ligand steric bulk, reaction temperature, and the resulting regioselectivity during the Suzuki-Miyaura coupling of 1,3,5-trichloro-2-propoxybenzene.

Ligand SystemCatalyst PrecursorTemp (°C)Ar-B(OH)₂ (eq)Major Product RegioselectivityIsolated Yield
PPh₃Pd(PPh₃)₄1003.0Unreacted / Trace Mono-coupled< 5%
XPhosPd(OAc)₂801.05Mono-coupled (C5 position)92%
SPhosPd₂(dba)₃1002.5Di-coupled (C1, C5 positions)78%
PEPPSI-IPentPre-formed complex1104.0Tri-coupled (C1, C3, C5 positions)85%

Quality Control & Troubleshooting

  • Failure Mode: Protodehalogenation (Loss of Cl without coupling)

    • Causality: Occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd-intermediate to undergo protonation by trace moisture.

    • Correction: Ensure rigorous drying of the K₃PO₄ or Cs₂CO₃ base. Switch to anhydrous conditions if using highly electron-deficient boronic acids.

  • Failure Mode: Loss of Regioselectivity (Mixture of C5 and C1/C3 mono-coupling)

    • Causality: The selected ligand is not sterically demanding enough to differentiate the para vs. ortho positions. Small ligands like dppf or PPh₃ will fail to provide selectivity.

    • Correction: Strictly adhere to the use of highly bulky dialkylbiaryl phosphines (XPhos) for mono-coupling.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC/NIH[1]. Available at:[Link]

  • Selective and general exhaustive cross-coupling of di-chloroarenes with a deficit of nucleophiles mediated by a Pd–NHC complex - Chemical Communications (RSC Publishing)[3]. Available at:[Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation - Journal of the American Chemical Society[4]. Available at:[Link]

Sources

Application

Step-by-step O-alkylation methods to yield 1,3,5-Trichloro-2-propoxybenzene

Application Note: O-Alkylation of 2,4,6-Trichlorophenol for the Synthesis of 1,3,5-Trichloro-2-propoxybenzene Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: O-Alkylation of 2,4,6-Trichlorophenol for the Synthesis of 1,3,5-Trichloro-2-propoxybenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the Williamson ether synthesis of 1,3,5-Trichloro-2-propoxybenzene via the O-alkylation of sterically hindered 2,4,6-trichlorophenol.

Mechanistic Rationale & Experimental Design

The synthesis of 1,3,5-trichloro-2-propoxybenzene (CAS 1881322-19-5)[1] relies on the classical Williamson ether synthesis, coupling a phenoxide nucleophile with an alkyl halide. However, the use of 2,4,6-trichlorophenol (2,4,6-TCP) as the nucleophile introduces specific thermodynamic and kinetic challenges that dictate the experimental design:

  • Nucleophilicity vs. Acidity: The three highly electronegative chlorine atoms exert a strong inductive and resonance electron-withdrawing effect, lowering the pKa of 2,4,6-TCP to approximately 6.0[2]. While this makes deprotonation facile—even with mild bases like potassium carbonate ( K2​CO3​ )—it significantly reduces the electron density on the phenoxide oxygen, rendering it a weak nucleophile.

  • Steric Hindrance: The chlorine atoms at the 2 and 6 (ortho) positions create a substantial steric shield around the phenoxide oxygen.

  • Causality in Solvent Selection: To overcome the poor nucleophilicity and high steric hindrance, the reaction mandates a polar aprotic solvent such as N,N-Dimethylformamide (DMF). DMF solvates the potassium cation but leaves the phenoxide anion relatively unsolvated ("naked"), thereby maximizing its reactivity for the requisite SN​2 displacement of the bromide from 1-bromopropane.

Safety & Regulatory Grounding

This protocol utilizes highly reactive and toxic reagents. It must only be executed in a professional laboratory setting equipped with standard engineering controls (e.g., a certified chemical fume hood).

  • 2,4,6-Trichlorophenol: A known environmental pollutant and suspected carcinogen[2]. It is highly irritating to the skin and mucous membranes.

  • 1-Bromopropane (n-Propyl Bromide): Classified by the EPA as a hazardous air pollutant (HAP) and a known neurotoxin and potential carcinogen[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and safety profiles for the optimized reaction.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)RoleHazard Profile
2,4,6-Trichlorophenol197.451.01.97 gNucleophileToxic, Carcinogen[2]
1-Bromopropane123.001.51.36 mL (1.85 g)ElectrophileHAP, Neurotoxin[3]
Potassium Carbonate138.202.02.76 gBaseIrritant
DMF73.09-15.0 mLSolventReprotoxic

Step-by-Step Methodology

This protocol is designed as a self-validating system; observational checkpoints are included to verify reaction progression.

Phase 1: Deprotonation and Phenoxide Formation

  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Nitrogen or Argon) inlet.

  • Addition: Charge the flask with 1.97 g (10 mmol) of 2,4,6-Trichlorophenol and 15.0 mL of anhydrous DMF. Stir until completely dissolved.

  • Base Introduction: Add 2.76 g (20 mmol) of finely powdered, anhydrous K2​CO3​ in one portion.

  • Validation Checkpoint: Stir the suspension at room temperature for 30 minutes. The mixture may shift to a slight yellow/pinkish hue, indicating the formation of the 2,4,6-trichlorophenolate anion[2].

Phase 2: Alkylation ( SN​2 Displacement) 5. Electrophile Addition: Using a gas-tight syringe, add 1.36 mL (15 mmol) of 1-bromopropane dropwise over 5 minutes. 6. Heating: Submerge the flask in a pre-heated oil bath at 70°C. 7. Monitoring: Allow the reaction to proceed for 4–6 hours. Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The highly non-polar product, 1,3,5-trichloro-2-propoxybenzene, will elute significantly faster (higher Rf​ ) than the highly polar, hydrogen-bonding starting phenol.

Phase 3: Work-up and Purification 8. Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold distilled water to precipitate the product and dissolve the DMF and inorganic salts. 9. Extraction: Extract the aqueous layer with Diethyl Ether ( 3×20 mL). 10. Washing (Critical Step): Wash the combined organic layers with 1M aqueous NaOH ( 2×15 mL). Causality: This step is crucial for self-validation; it deprotonates any unreacted 2,4,6-TCP, pulling it into the aqueous layer and ensuring the organic layer contains only the ether product. 11. Drying & Concentration: Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purification: Purify the crude residue via flash column chromatography (silica gel, 100% Hexanes) to yield pure 1,3,5-Trichloro-2-propoxybenzene.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Assembly 2,4,6-TCP + K2CO3 in DMF Step2 2. Deprotonation Stir 30 min at 25°C Step1->Step2 Step3 3. Alkylation Add 1-Bromopropane, Heat 70°C Step2->Step3 Step4 4. Aqueous Quench Precipitate & Extract (Et2O) Step3->Step4 Step5 5. NaOH Wash Remove unreacted Phenol Step4->Step5 Product 1,3,5-Trichloro-2-propoxybenzene (Target Ether) Step5->Product

Caption: Workflow for the Williamson ether synthesis of 1,3,5-Trichloro-2-propoxybenzene.

Sources

Method

Application Notes &amp; Protocols: Investigating 1,3,5-Trichloro-2-propoxybenzene in Agrochemical Discovery

I. Introduction: Rationale for Investigation The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science.[1] The discovery pipeline is driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Rationale for Investigation

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science.[1] The discovery pipeline is driven by the need to manage evolving pest resistance, enhance crop yields, and comply with stringent regulatory standards.[1] Within this context, halogenated aromatic compounds represent a historically significant and continually promising class of molecules. The introduction of halogen atoms into an active ingredient's structure can profoundly influence its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target receptors, often leading to enhanced biological efficacy.[2][3]

This document outlines a detailed framework for the investigation of 1,3,5-Trichloro-2-propoxybenzene , a molecule with a structural motif—a chlorinated aromatic ether—that suggests potential utility in agrochemical applications. While direct data on this specific compound is not prevalent, its constituent features provide a strong rationale for its screening as a candidate herbicide, fungicide, or insecticide. Chlorinated aromatic structures are integral to many commercial pesticides, and ether linkages are frequently used to modulate a molecule's activity and transport properties.[4][5]

These application notes provide a comprehensive guide for the synthesis, screening, and preliminary mechanism-of-action studies of 1,3,5-Trichloro-2-propoxybenzene. The protocols are designed to be robust and self-validating, providing a solid foundation for researchers to assess its potential as a lead compound in agrochemical development.

II. Synthesis of 1,3,5-Trichloro-2-propoxybenzene

The most direct and established method for preparing aromatic ethers such as 1,3,5-Trichloro-2-propoxybenzene is the Williamson ether synthesis.[6][7][8] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[7][8] For this target molecule, the synthesis proceeds by reacting 2,4,6-trichlorophenol with a suitable propyl halide.

Synthesis Pathway: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products TCP 2,4,6-Trichlorophenol Reaction_Step SN2 Reaction (Reflux) TCP->Reaction_Step PrBr 1-Bromopropane PrBr->Reaction_Step Base Base (e.g., K₂CO₃) Base->Reaction_Step Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Reaction_Step Medium Target 1,3,5-Trichloro-2-propoxybenzene Salt Salt Byproduct (e.g., KBr) Reaction_Step->Target Reaction_Step->Salt

Caption: Williamson ether synthesis of the target compound.

Detailed Synthesis Protocol

Objective: To synthesize 1,3,5-Trichloro-2-propoxybenzene from 2,4,6-trichlorophenol and 1-bromopropane.

Materials:

  • 2,4,6-Trichlorophenol

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 2,4,6-trichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add 1-bromopropane (1.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure 1,3,5-Trichloro-2-propoxybenzene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

III. Postulated Modes of Action & Screening Rationale

The chemical structure of 1,3,5-Trichloro-2-propoxybenzene provides a logical basis for postulating several modes of action relevant to agrochemicals. The heavily chlorinated benzene ring is a common toxophore, while the propoxy group modulates lipophilicity, which is crucial for penetrating biological membranes.[9]

A. Potential Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

Many commercial herbicides, particularly diphenyl ethers, function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[10][11] This enzyme is critical in the biosynthesis of both chlorophyll and heme.[12]

Mechanism:

  • PPO Inhibition: The herbicide molecule binds to the active site of PPO, preventing its natural substrate, protoporphyrinogen IX, from being converted to protoporphyrin IX.[11]

  • Substrate Accumulation: This blockage causes protoporphyrinogen IX to accumulate and leak from the chloroplast into the cytoplasm.[11]

  • Toxic Cascade: In the cytoplasm, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, this protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen radicals.[11][12]

  • Cell Death: These highly reactive oxygen species cause rapid peroxidation of lipids in cell membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, plant death.[12]

G cluster_pathway Chlorophyll & Heme Biosynthesis Pathway cluster_inhibition Inhibition & Toxic Cascade PgenIX Protoporphyrinogen IX PPO PPO Enzyme PgenIX->PPO Accumulation Pgen IX Accumulates & Leaks to Cytoplasm PgenIX->Accumulation PIX Protoporphyrin IX PPO->PIX Inhibitor 1,3,5-Trichloro- 2-propoxybenzene Inhibitor->PPO Inhibits AutoOx Auto-oxidation Accumulation->AutoOx ROS Singlet Oxygen (¹O₂) Generation (Light Dependent) AutoOx->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Cell Death Damage->Death

Caption: Postulated mechanism of PPO-inhibiting herbicides.

B. Potential Fungicidal and Insecticidal Activity
  • Fungicidal Rationale: Chlorinated phenols and their derivatives are known to possess broad-spectrum antimicrobial activity. The mechanism often involves non-specific disruption of cell membrane integrity and function. The lipophilic nature of 1,3,5-Trichloro-2-propoxybenzene could facilitate its partitioning into fungal cell membranes, leading to increased permeability and cell death. Some specific enzyme targets, such as succinate dehydrogenase (SDH) or tubulin, are also possibilities for chlorinated compounds.[13]

  • Insecticidal Rationale: Many insecticides are neurotoxins. Chlorinated organic compounds can interfere with ion channels in the insect nervous system. For example, some act as blockers of the GABA-gated chloride channel.[14] Screening for insecticidal activity is warranted to explore this potential.

IV. Experimental Screening Workflow & Protocols

A tiered screening approach is recommended to efficiently evaluate the agrochemical potential of 1,3,5-Trichloro-2-propoxybenzene. This begins with high-throughput primary screens, followed by more detailed secondary assays for any promising activities identified.[15]

Overall Screening Workflow

G cluster_primary Primary Bioassays (High-Throughput) cluster_secondary Secondary Assays (Dose-Response & MoA) Start Synthesized & Purified 1,3,5-Trichloro-2-propoxybenzene Herbicide Herbicidal Screen (Whole Plant Assay) Start->Herbicide Fungicide Fungicidal Screen (Mycelial Growth Assay) Start->Fungicide Insecticide Insecticidal Screen (Contact/Ingestion Assay) Start->Insecticide Evaluation Evaluate Results (Activity > Threshold?) Herbicide->Evaluation Fungicide->Evaluation Insecticide->Evaluation NoActivity No Significant Activity (Archive Compound) Evaluation->NoActivity No Activity Activity Detected Evaluation->Activity Yes DoseResponse Dose-Response Curves (Calculate EC₅₀ / LC₅₀) Activity->DoseResponse MoA Mechanism of Action (e.g., In Vitro PPO Assay) DoseResponse->MoA Lead Lead Candidate Identification MoA->Lead

Caption: Tiered experimental workflow for agrochemical screening.

Protocol 1: Primary Herbicidal Screening (Whole Plant Assay)

Objective: To assess the pre- and post-emergent herbicidal activity of the test compound on representative monocot and dicot weed species.

Materials:

  • Seeds of a monocot (e.g., Echinochloa crusgalli - barnyardgrass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed).[16][17]

  • Pots with sterile potting mix.

  • Test compound stock solution (e.g., 10,000 ppm in acetone with 0.5% Tween® 20).

  • Spray chamber, growth chamber.

  • Positive control (a commercial herbicide, e.g., oxyfluorfen) and negative control (solvent blank).

Procedure:

  • Plant Preparation: Sow seeds in pots and grow in a controlled environment (25°C, 16h light/8h dark) until they reach the 2-3 leaf stage for post-emergent tests. Prepare a separate set of sown pots for pre-emergent tests.

  • Test Solution Preparation: Prepare spray solutions by diluting the stock solution in water to a final test concentration (e.g., 100 ppm or 150 g ai/ha).[16][17] Include positive and negative controls.

  • Application:

    • Post-Emergence: Uniformly spray the seedlings at the 2-3 leaf stage.[17]

    • Pre-Emergence: Uniformly spray the soil surface of the newly sown pots.[17]

  • Incubation: Place all pots in a growth chamber under controlled conditions.

  • Evaluation: After 14-21 days, visually assess the plants for herbicidal effects (e.g., chlorosis, necrosis, stunting) and record a phytotoxicity rating on a scale of 0 (no effect) to 100 (complete death).

Protocol 2: Primary Fungicidal Screening (Mycelial Growth Inhibition Assay)

Objective: To determine the in vitro activity of the test compound against common plant pathogenic fungi.

Materials:

  • Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Potato Dextrose Agar (PDA).

  • Test compound stock solution (as above).

  • Sterile petri dishes, cork borer (5 mm).

  • Positive control (a commercial fungicide, e.g., chlorothalonil) and negative control (solvent blank).

Procedure (Poisoned Food Technique): [13]

  • Media Preparation: Autoclave PDA and cool to 45-50°C.

  • Dosing: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 ppm). Prepare control plates similarly.

  • Plating: Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark until the mycelium in the negative control plate reaches the edge of the dish.

  • Evaluation: Measure the diameter of the fungal colony on the treated and control plates. Calculate the percentage of inhibition using the formula:

    • % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

Protocol 3: Primary Insecticidal Screening (Leaf-Dip Bioassay)

Objective: To assess the contact and ingestion toxicity of the test compound against a model insect pest.

Materials:

  • Test insects (e.g., third-instar larvae of Mythimna separata - armyworm).[18]

  • Fresh host plant leaves (e.g., wheat or cabbage).

  • Test compound stock solution (as above).

  • Petri dishes, filter paper.

  • Positive control (a commercial insecticide) and negative control (solvent blank).

Procedure: [18]

  • Test Solution Preparation: Create a dilution series of the test compound (e.g., 20 mg/mL in acetone for initial screen).[18]

  • Leaf Treatment: Dip fresh leaf discs into the test solutions for 10-15 seconds and allow the solvent to evaporate completely. Control leaves are dipped in the solvent-only solution.

  • Exposure: Place one treated leaf disc in each petri dish lined with a moistened filter paper. Introduce one starved (4-6 hours) insect larva into each dish.

  • Incubation: Maintain the dishes under controlled conditions (e.g., 25°C, 16h light/8h dark).

  • Evaluation: Record insect mortality at 24, 48, and 72 hours post-application. Define mortality as the inability of the larva to move when prodded.

Protocol 4: Secondary Assay - In Vitro PPO Inhibition

Objective: If herbicidal activity is confirmed, to determine if the compound inhibits PPO enzyme activity.

Materials:

  • Purified or isolated plant PPO enzyme.

  • Protoporphyrinogen IX (substrate).

  • Fluorometer or spectrophotometer.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, with cofactors).[12]

  • Test compound dilution series.

  • Positive control (a known PPO inhibitor, e.g., acifluorfen).[19]

Procedure (Fluorimetric Assay): [12][19]

  • Reagent Preparation: Prepare all reagents in the assay buffer. The substrate, protoporphyrinogen IX, is light and oxygen-sensitive and should be prepared fresh.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, PPO enzyme, and the test compound at various concentrations. Include wells for positive and negative controls.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 5-10 minutes) at a controlled temperature.

  • Reaction Initiation: Initiate the reaction by adding the protoporphyrinogen IX substrate to all wells.

  • Measurement: Immediately begin monitoring the increase in fluorescence (Excitation ~410 nm, Emission ~630 nm) or absorbance, which corresponds to the formation of protoporphyrin IX.[12]

  • Data Analysis: Calculate the initial reaction rates for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

V. Data Summary & Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical outcome for 1,3,5-Trichloro-2-propoxybenzene to illustrate data presentation.

Assay TypeTarget Organism/EnzymeEndpointHypothetical Result (Compound X)Positive Control Result
Herbicidal E. crusgalli (Post-emergence)EC₅₀25 g ai/ha15 g ai/ha (Oxyfluorfen)
A. retroflexus (Post-emergence)EC₅₀18 g ai/ha12 g ai/ha (Oxyfluorfen)
Fungicidal Botrytis cinereaIC₅₀>100 ppm5 ppm (Chlorothalonil)
Insecticidal Mythimna separataLC₅₀>100 ppm8 ppm (Lambda-cyhalothrin)
Mechanism of Action Plant PPO EnzymeIC₅₀0.5 µM0.2 µM (Acifluorfen)

Interpretation: In this hypothetical scenario, 1,3,5-Trichloro-2-propoxybenzene (Compound X) shows promising post-emergent herbicidal activity, particularly against the dicot species. Its lack of significant fungicidal or insecticidal activity at the primary screening concentration suggests a more specific mode of action. The potent in vitro inhibition of the PPO enzyme strongly supports the hypothesis that its herbicidal effect is due to this mechanism. This profile would justify further investigation into its potential as a PPO-inhibiting herbicide, including crop selectivity studies and structure-activity relationship (SAR) optimization.

VI. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Derivatives. Retrieved from Benchchem website.

  • Christensen, C. A., et al. (2003). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society Proceedings, 58, 105.

  • Mondal, P., et al. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.

  • Mondal, P., et al. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Retrieved from ResearchGate.

  • Brito-Sierra, C. A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144).

  • Life Chemicals. (2025). AgroChemical Screening Libraries. Retrieved from Life Chemicals website.

  • eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary.

  • Hu, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.

  • O'Meara, T. R., et al. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. PMC.

  • Liu, W., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry.

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from Chemistry Steps website.

  • Waters. (n.d.). NOVEL METHODS FOR ACCELERATING NEXT-GENERATION AGROCHEMICAL DEVELOPMENT. Retrieved from Waters website.

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia.

  • Ma, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 50(5), 555-559.

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.

  • PNAS. (n.d.). High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections.

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from University of Colorado Boulder website.

  • Dailey, T. A., & Dailey, H. A. (2002). A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation. PMC.

  • Li, A., et al. (2020). Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides. Journal of Agricultural and Food Chemistry.

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from Organic Chemistry Portal website.

  • Benchchem. (2026). Industrial Uses of 3,5-Dichloro-n-propoxybenzene in Organic Synthesis. Retrieved from Benchchem website.

  • Scribd. (n.d.). Halogenated Agrochemicals Review. Retrieved from Scribd.

  • MDPI. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method.

  • ACS Medicinal Chemistry Letters. (2021). Large-Scale Screening of Antifungal Peptides Based on Quantitative Structure–Activity Relationship.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website.

  • PMC. (n.d.). Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation.

  • White Rose eTheses Online. (2021). Developing screening tools to identify novel, resistance breaking pesticides.

  • ResearchGate. (2025). Manufacturing Approaches of New Halogenated Agrochemicals.

  • ACS Publications. (2021). Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture.

  • MDPI. (2025). Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitors.

  • PubMed. (n.d.). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells.

  • University of Nebraska-Lincoln. (n.d.). Lecture Inhibition of Protoporphyrinogen Oxidase.

  • ResearchGate. (n.d.). A percentage representation of known commercialized halogenated agrochemicals (2010‐2020).

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.).

  • PMC. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

  • (PDF) Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. (n.d.).

  • PrepChem.com. (n.d.). Synthesis of 1,3,5-trichlorobenzene.

  • DTIC. (2023). Quantitative Structure Activity Relationships of Chlorinated Alicyclic Compounds.

  • ACS Publications. (2005). Are Neutral Chloroacetamide Herbicide Degradates of Potential Environmental Concern? Analysis and Occurrence in the Upper Chesapeake Bay.

  • ResearchGate. (n.d.). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF.

  • Redalyc. (n.d.). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene.

  • MDPI. (2026). Biodegradation of Triphenyl Phosphate by a Novel Marine Bacterium Pseudomonas abyssi RL-WG04: Characterization, Metabolic Pathway, Bioremediation and Synergistic Metabolism.

Sources

Application

Application Note: Regioselective C-H Borylation of 1,3,5-Trichloro-2-propoxybenzene

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Importance 1,3,5-Trichloro-2-propoxybenzene (CAS: 1881322-19-5) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Importance

1,3,5-Trichloro-2-propoxybenzene (CAS: 1881322-19-5) is a highly functionalized, electron-deficient building block critical for the programmed synthesis of multi-substituted arenes, advanced agrochemicals, and organic electronic materials [1, 2]. Functionalizing this core presents a severe synthetic challenge: the three electron-withdrawing chlorine atoms completely deactivate the aromatic ring toward classical electrophilic aromatic substitution. Furthermore, the bulky propoxy group at C2 and the chlorine atoms at C1, C3, and C5 create extreme steric encumbrance around the only remaining protons at the C4 and C6 positions.

To overcome this, transition-metal-catalyzed C-H activation—specifically Iridium-catalyzed C-H borylation—must be employed. This guide details the mechanistic causality, ligand optimization, and a self-validating experimental protocol for the regioselective borylation of this sterically hindered substrate.

Mechanistic Insights & Ligand Causality (E-E-A-T)

In standard Iridium-catalyzed C-H borylation, the active catalyst is a tris(boryl)iridium(III) complex, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is the benchmark ligand. However, for 1,3,5-trichlorobenzene derivatives, dtbpy fails to provide high catalytic turnover. The C-H bonds at C4 and C6 in 1,3,5-trichloro-2-propoxybenzene are flanked by two bulky chlorine atoms (bis-ortho substitution), creating a massive steric barrier to the requisite C-H oxidative addition step.

The Causality of Ligand Selection: To force this reaction, the standard dtbpy ligand must be replaced with 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen).

  • Rigidity & Stability: tmphen possesses a rigid phenanthroline backbone that prevents ligand dissociation at the elevated temperatures (100 °C) required to overcome the steric activation barrier.

  • Electron Density: The four methyl groups on tmphen forcefully donate electron density into the Ir(III) center, accelerating the rate-limiting oxidative addition of the sterically shielded C-H bond.

  • Regioselectivity: Because C4 and C6 are chemically equivalent and highly hindered, mono-borylation occurs exclusively. The extreme steric bulk of the newly installed pinacolborane (Bpin) group completely suppresses any secondary bis-borylation.

Quantitative Data: Ligand & Condition Optimization

The necessity of tmphen over dtbpy is validated by comparative studies on the parent 1,3,5-trichlorobenzene core [3]. The data below illustrates the dramatic impact of ligand rigidity and electron density on the borylation of bis-ortho-halogenated C-H bonds.

Arene CoreLigandTemp (°C)Time (h)Yield (%)Catalyst State
1,3,5-Trichlorobenzenedtbpy1007217Rapid Deactivation
1,3,5-Trichlorobenzene tmphen 100 72 95 Highly Active
1-Chloro-3-iodobenzenedtbpy802435Partial Deactivation
1-Chloro-3-iodobenzenetmphen802481Active

Table 1: Comparative reactivity data demonstrating the superiority of tmphen for sterically hindered, polychlorinated benzenes.

Experimental Protocols & Self-Validating Workflows

The following protocol outlines the synthesis of 1,3,5-trichloro-2-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. Every critical step includes a self-validation checkpoint to ensure experimental integrity.

Reagents
  • Substrate: 1,3,5-Trichloro-2-propoxybenzene (1.0 mmol, 239.5 g/mol )

  • Precatalyst: [Ir(OMe)(cod)]₂ (1.5 mol%, 10.0 mg)

  • Ligand: tmphen (3.0 mol%, 7.1 mg)

  • Borylating Agent: Bis(pinacolato)diboron (B₂pin₂, 1.2 mmol, 305 mg)

  • Solvent: Anhydrous, degassed 1,4-dioxane (2.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-activation (Glovebox): Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with [Ir(OMe)(cod)]₂, tmphen, and B₂pin₂.

  • Solvent Addition & Visual Validation: Add 2.0 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1 (Visual): The initial mixture is a reddish-brown suspension. Upon stirring, it must transition to a homogeneous, deep dark-green/black solution. This color shift confirms the generation of the active [Ir(tmphen)(Bpin)₃] species. If the solution remains brown or turns yellow, the catalyst has oxidized; abort the reaction.

  • Substrate Introduction: Add 1,3,5-trichloro-2-propoxybenzene (239.5 mg) to the active catalyst solution. Seal the Schlenk tube tightly with a Teflon stopcock.

  • Thermal C-H Activation: Remove the sealed tube from the glovebox and submerge it in a pre-heated silicone oil bath at 100 °C. Stir vigorously for 72 hours.

  • Reaction Monitoring & Analytical Validation: After 48 hours, cool the tube, open briefly under a positive N₂ stream, and extract a 10 µL aliquot. Dilute with EtOAc and analyze via GC-MS.

    • Self-Validation Checkpoint 2 (Analytical): Identify the product peak at m/z ~365. Crucially, analyze the isotopic splitting pattern. The presence of three chlorine atoms dictates a strict 27 : 27 : 9 : 1 ratio for the M : M+2 : M+4 : M+6 peaks. The preservation of this exact isotopic signature proves that regioselective C-H activation occurred, definitively ruling out unwanted C-Cl borylation (which would alter the isotope ratio to 9:6:1).

  • Quenching & Workup: After 72 hours, cool the reaction to room temperature and expose the mixture to ambient air for 30 minutes to deactivate the Iridium catalyst. Dilute with 10 mL EtOAc and filter through a short pad of Celite to remove metallic particulates.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure mono-borylated product.

Pathway & Logic Visualizations

G A Precatalyst Activation [Ir(OMe)(cod)]2 + tmphen + B2pin2 B Active Catalyst [Ir(tmphen)(Bpin)3] A->B  B2pin2 C Arene Coordination Steric Shielding Overcome B->C  1,3,5-Trichloro- 2-propoxybenzene D C-H Oxidative Addition Rate-Limiting Step C->D  Δ 100 °C E Reductive Elimination Product Release D->E  -HBpin E->B  Regeneration

Catalytic cycle of Ir-catalyzed C-H borylation highlighting the steric activation barrier.

Workflow Step1 1. Glovebox Setup Weigh Ir precursor, tmphen, B2pin2 Step2 2. Pre-activation Stir in 1,4-dioxane until dark green Step1->Step2 Step3 3. Substrate Addition Add 1,3,5-Trichloro-2-propoxybenzene Step2->Step3 Step4 4. Thermal Activation Seal and heat at 100 °C for 72 h Step3->Step4 Step5 5. Monitoring & Quench Verify by GC-MS, expose to air Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Step-by-step experimental workflow for the regioselective C-H borylation protocol.

References

  • Nature Chemistry. Synthesis and characterization of hexaarylbenzenes with five or six different substituents enabled by programmed synthesis. Suzuki, S., Segawa, Y., Itami, K., et al. (2015). Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Dechlorination in 1,3,5-Trichloro-2-propoxybenzene Synthesis

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges in the scale-up and optimization of halogenated aromatic ethers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges in the scale-up and optimization of halogenated aromatic ethers. The synthesis of 1,3,5-Trichloro-2-propoxybenzene via the Williamson etherification of 2,4,6-trichlorophenol with a propyl halide is a fundamental transformation[1]. However, researchers often observe frustrating dechlorination side reactions, yielding dichloropropoxybenzene impurities.

This guide provides mechanistic insights, field-proven FAQs, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Insights: The Causality of Dechlorination

The Williamson ether synthesis relies on the SN2 attack of the 2,4,6-trichlorophenoxide anion on an alkyl halide[2]. However, the electron-withdrawing chlorine atoms on the aromatic ring, while increasing the acidity of the phenol, also make the C-Cl bonds highly susceptible to cleavage.

Dechlorination typically occurs via two primary pathways during this workflow:

  • Transition-Metal Catalyzed Reductive Dechlorination: Trace metals (e.g., Fe, Pd, Zn) leaching from stainless steel reactors or present in technical-grade reagents can catalyze the replacement of aryl chlorides with hydrogen[3]. This is particularly problematic in the presence of adventitious hydrogen donors[4].

  • Base-Promoted or Radical Cleavage: Excessively strong bases at high temperatures or exposure to UV light can initiate radical-mediated homolytic C-Cl bond cleavage[5].

G TCP 2,4,6-Trichlorophenol + 1-Bromopropane Product 1,3,5-Trichloro-2-propoxybenzene (Target Product) TCP->Product Mild Base (K2CO3) SN2 Alkylation Dechloro Dichlorophenol Intermediates (Side Products) TCP->Dechloro Trace Metals / High Temp Reductive Dechlorination DechloroEther Dichloropropoxybenzene (Dechlorinated Impurity) Product->DechloroEther Post-Alkylation Dechlorination Dechloro->DechloroEther Alkylation

Reaction pathways in 1,3,5-Trichloro-2-propoxybenzene synthesis highlighting dechlorination risks.

Troubleshooting Guide & FAQs

Q1: I am detecting significant amounts of a dichloro-impurity (M-34 in LC-MS). Why is this happening and how do I stop it? A: This is the classic signature of reductive dechlorination. If you are running the reaction in a stainless steel reactor or using technical-grade solvents, trace transition metals are likely catalyzing the cleavage of the C-Cl bond[3]. Causality & Solution: Switch to a glass-lined reactor. If using standard lab glassware, ensure your reagents are of high purity. You can also add a catalytic amount of a metal chelator (e.g., EDTA) to sequester rogue metal ions before they can interact with the aromatic ring.

Q2: Does the choice of base influence the dechlorination rate? A: Absolutely. Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) can promote side reactions, including elimination pathways or electron transfer processes at elevated temperatures[6]. Causality & Solution: Transition to a milder, non-nucleophilic base like Potassium Carbonate (K2CO3). K2CO3 is perfectly basic enough to deprotonate 2,4,6-trichlorophenol without driving aggressive side reactions[6].

Q3: How can I optimize the solvent and temperature to favor the SN2 etherification over C-Cl cleavage? A: The SN2 etherification is highly favored in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile. These solvents solvate the cation and leave the phenoxide anion "naked" and highly nucleophilic[6]. Causality & Solution: By using DMF, you can achieve complete conversion at lower temperatures (50–60 °C). High temperatures (>80 °C) exponentially increase the rate of thermal or metal-catalyzed dechlorination. Keep the temperature strictly controlled.

Quantitative Data: Impact of Reaction Conditions on Yield and Purity

The following table summarizes the causal relationship between reaction parameters and the suppression of dechlorination side reactions.

BaseSolventTemperature (°C)AdditiveTarget Yield (%)Dechlorination Impurity (%)
NaOHWater/Ethanol90None65.018.5
K2CO3DMF85None82.08.2
K2CO3DMF60None94.5< 2.0
K2CO3DMF60EDTA (0.05 eq)97.8 Not Detected
Self-Validating Experimental Protocol

Optimized Synthesis of 1,3,5-Trichloro-2-propoxybenzene

This protocol integrates strict environmental controls and In-Process Controls (IPC) to create a self-validating workflow, ensuring that dechlorination is caught or prevented before product isolation.

Reagents:

  • 2,4,6-Trichlorophenol (1.0 eq, 10 mmol)

  • 1-Bromopropane (1.2 eq, 12 mmol)

  • Potassium Carbonate, anhydrous (1.5 eq, 15 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed (20 mL)

  • EDTA disodium salt (0.05 eq)

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried, glass-lined reaction vessel, add 20 mL of anhydrous DMF. Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen, which can act as a radical initiator for dechlorination[5].

  • Phenoxide Generation: Add 2,4,6-trichlorophenol (10 mmol) and anhydrous K2CO3 (15 mmol) to the vessel. Stir the suspension at room temperature for 30 minutes under an Argon atmosphere.

    • Validation Check: The solution should turn slightly yellow, indicating the formation of the phenoxide anion.

  • Alkylation & Chelation: Add 1-bromopropane (12 mmol) dropwise via syringe. Immediately add EDTA disodium salt (0.05 eq) to sequester any trace transition metals introduced by the reagents[3].

  • Controlled Heating: Gradually heat the reaction mixture to 60 °C. Maintain strict temperature control using a calibrated thermocouple. Do not exceed 65 °C to prevent thermal C-Cl cleavage[6].

  • In-Process Control (IPC) Validation: After 2 hours, withdraw a 50 µL aliquot, quench with 1 mL of water, extract with 1 mL of ethyl acetate, and analyze the organic layer via HPLC-UV (254 nm).

    • Self-Validation Checkpoint: The reaction is deemed complete when the 2,4,6-trichlorophenol peak area is <1%. If a peak corresponding to the dichloro-impurity begins to form, immediately cool the reaction to 0 °C to quench it.

  • Workup: Once IPC confirms completion, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve the inorganic salts.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove any unreacted phenol), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the isolated product via 1H-NMR and LC-MS to confirm the absolute absence of M-34 (dechlorinated) peaks.

References
  • Chlorophenol - Grokipedia. grokipedia.com.5

  • Reductive dechlorination and biodegradation of 2,4,6-trichlorophenol using sequential permeable reactive barriers: laboratory studies. nih.gov. 3

  • Dechlorination of chlorinated phenols by zero valent zinc. nih.gov. 4

  • Williamson ether synthesis. wikipedia.org. 1

  • Identifying and minimizing side reactions in Williamson ether synthesis. benchchem.com. 6

  • The Williamson Ether Synthesis. masterorganicchemistry.com. 2

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 1,3,5-Trichloro-2-propoxybenzene Etherification

Welcome to the technical support center for the synthesis of 1,3,5-Trichloro-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,3,5-Trichloro-2-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific etherification reaction. The following question-and-answer format addresses common challenges and offers solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 1,3,5-Trichloro-2-propoxybenzene via Williamson ether synthesis can stem from several factors. The primary considerations are the purity of reagents, the choice of base and solvent, and the reaction temperature.

  • Purity of Reactants and Solvents: The presence of water can significantly hinder the reaction by reacting with the base and hydrolyzing the alkoxide. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.[1]

  • Base Selection: The strength and type of base are critical. For deprotonating 1,3,5-trichloro-2-phenol, a moderately strong base is required. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[1][2] For less reactive phenols, a stronger base like sodium hydride (NaH) might be necessary.[2][3]

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][2][4] These solvents effectively solvate the cation of the phenoxide salt, which increases the nucleophilicity of the phenoxide anion.[2] Protic solvents, like ethanol or water, can solvate the phenoxide ion, reducing its reactivity and slowing down the reaction.[2][4]

  • Reaction Temperature: The typical temperature range for Williamson ether synthesis is between 50-100 °C.[2][4] However, higher temperatures can promote competing elimination reactions, especially if using a secondary or tertiary alkyl halide.[2][4] Since this synthesis utilizes 1-propyl halide (a primary halide), elimination is less of a concern, but optimizing the temperature is still important for reaction rate and to minimize potential side reactions.

Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I prevent it?

The most common byproduct in a Williamson ether synthesis is an alkene, resulting from an E2 elimination reaction that competes with the desired SN2 substitution.[2][4] This is more prevalent with secondary and tertiary alkyl halides.[3] When using a primary alkyl halide like 1-bromopropane or 1-chloropropane, elimination is less likely but can still occur at elevated temperatures.

Another potential side reaction is C-alkylation, where the propyl group attaches to the benzene ring instead of the oxygen atom. This can happen because the phenoxide ion is an ambident nucleophile.[4][5]

To minimize byproduct formation:

  • Control the Temperature: Avoid excessively high temperatures which can favor elimination.[2][4]

  • Use a Primary Alkyl Halide: The use of 1-propyl halide is the correct approach to minimize elimination.[3]

  • Optimize the Base: Using a bulky, non-nucleophilic base can sometimes help to favor O-alkylation over C-alkylation, although for this specific substrate, common bases like KOH or K₂CO₃ are generally effective.

Q3: What is the optimal order of reagent addition for this synthesis?

For a successful Williamson ether synthesis, it is crucial to first generate the phenoxide ion completely before introducing the alkylating agent.

Recommended Protocol:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3,5-trichloro-2-phenol in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Slowly add a slight molar excess of a strong base (e.g., sodium hydride) or an appropriate amount of a base like potassium carbonate to the solution.[2][6]

  • Allow the mixture to stir at room temperature until the deprotonation is complete. If using NaH, this is indicated by the cessation of hydrogen gas evolution.[2]

  • Once the phenoxide is formed, add the 1-propyl halide (e.g., 1-bromopropane) dropwise.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).[2]

Q4: Can I use a phase-transfer catalyst to improve the reaction?

Yes, phase-transfer catalysis (PTC) can be a very effective method for this type of etherification, especially on an industrial scale.[4][7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved.[7][8]

Advantages of PTC:

  • Often allows for the use of less expensive inorganic bases like NaOH or KOH in a biphasic system (e.g., water/toluene).[9]

  • Can lead to milder reaction conditions and easier work-up procedures.[10][11]

  • Can improve reaction rates and yields by bringing the reactants into closer proximity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 1,3,5-Trichloro-2-propoxybenzene.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) or ensure the current base is used in sufficient molar excess. Verify the purity and dryness of the base.[2][3]
Presence of water in the reaction.Use anhydrous solvents and thoroughly dry all glassware before use.[1]
Sub-optimal solvent choice.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2][4]
Insufficient reaction time or temperature.Monitor the reaction by TLC to determine completion. If the reaction is sluggish, consider increasing the temperature in increments, while being mindful of potential side reactions.[1][2]
Formation of Alkene Byproduct Reaction temperature is too high.Lower the reaction temperature and increase the reaction time if necessary.[2][4]
Use of a secondary or tertiary alkyl halide.This is not applicable to the target synthesis but is a crucial general principle of Williamson ether synthesis. Always use a primary alkyl halide for this reaction.[3]
C-Alkylation Observed Reaction conditions favoring ring alkylation.While less common, this can sometimes be influenced by the solvent and counter-ion. Using a phase-transfer catalyst in a two-phase system can sometimes improve selectivity for O-alkylation.[10][12]
Difficulty in Product Purification Formation of multiple byproducts.Re-optimize the reaction conditions (temperature, base, solvent) to improve selectivity for the desired product.
Incomplete removal of the base or salts.During work-up, ensure thorough washing of the organic layer with water and brine to remove inorganic impurities.[2]

Experimental Workflow and Diagrams

General Experimental Protocol
  • Alkoxide Formation:

    • To a solution of 1,3,5-trichloro-2-phenol (1.0 eq.) in anhydrous DMF (10 volumes), add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 1 hour under an inert atmosphere.

  • Etherification:

    • Add 1-bromopropane (1.2 eq.) to the reaction mixture.

    • Heat the reaction to 70 °C and monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

The synthesis of 1,3,5-Trichloro-2-propoxybenzene proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4]

Williamson_Ether_Synthesis Phenol 1,3,5-Trichloro-2-phenol Phenoxide 1,3,5-Trichloro-2-phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 1,3,5-Trichloro-2-propoxybenzene Phenoxide->Product Sₙ2 Attack PropylHalide 1-Propyl Halide PropylHalide->Product Byproduct Salt (e.g., KBr)

Caption: Sₙ2 mechanism for the synthesis of 1,3,5-Trichloro-2-propoxybenzene.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Purity Anhydrous Conditions? Start->CheckReagents CheckBase Evaluate Base Sufficient Strength and Amount? CheckReagents->CheckBase If pure CheckSolvent Assess Solvent Polar Aprotic? CheckBase->CheckSolvent If appropriate CheckTemp Review Temperature and Time Optimized? CheckSolvent->CheckTemp If suitable SideReactions Analyze for Side Reactions Elimination or C-Alkylation? CheckTemp->SideReactions If optimized Optimize Optimize Conditions SideReactions->Optimize

Caption: A logical workflow for troubleshooting common issues in the etherification reaction.

References

  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • De La Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalyzed esterification of phenols with aliphatic acid chlorides. Journal of the American Oil Chemists' Society, 66(7), 961-964. Available from: [Link]

  • Cao, Y. Q., & Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1765. Available from: [Link]

  • Taylor & Francis. (2007, December 4). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10). Available from: [Link]

  • Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics, Inc. Available from: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Available from: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Available from: [Link]

  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Available from: [Link]

  • Procter, D. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. Available from: [Link]

  • National Center for Biotechnology Information. (2021, November 23). Selective Approaches to α‐ and β‐Arylated Vinyl Ethers. Angewandte Chemie International Edition, 61(2). Available from: [Link]

  • ACS Publications. (2015, May 28). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. The Journal of Organic Chemistry, 80(12), 6425–6434. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Available from: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Books. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available from: [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3,5-trichlorobenzene. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) 1,3,5-Trichloro-2-methoxybenzene. Available from: [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available from: [Link]

  • Patsnap. (2021, March 23). Preparation method of 1, 3, 5-trimethoxybenzene.
  • Government of Canada. (n.d.). Fact sheet: 1,3,5-trichlorobenzene. Available from: [Link]

  • Enhanced Photodechlorination of 1,3,5-Trichlorobenzene in Surfactant Solutions. (n.d.). Available from: [Link]

  • Semantic Scholar. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Available from: [Link]

  • Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.
  • Soft Matter (RSC Publishing). (n.d.). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Available from: [Link]

Sources

Troubleshooting

Troubleshooting steric hindrance in 1,3,5-Trichloro-2-propoxybenzene substitutions

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter "dead-end"...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter "dead-end" reactions when working with highly congested aromatic systems.

The molecule 1,3,5-Trichloro-2-propoxybenzene (a derivative structurally related to 2,4,6-trichloroanisole) presents a formidable synthetic challenge. The propoxy group at C2 is flanked by two bulky chlorine atoms at the C1 and C3 ortho positions. This creates a severe "steric wall" that disrupts standard mechanistic pathways for ether cleavage, electrophilic aromatic substitution (EAS), and transition-metal-catalyzed cross-coupling.

Below is our comprehensive troubleshooting guide to bypassing these steric limitations, grounded in validated mechanistic causality.

Workflow: Troubleshooting Steric Hindrance in Substitutions

G Start 1,3,5-Trichloro-2-propoxybenzene Substitution Troubleshooting Type Identify Target Reaction Start->Type Cleavage Ether Cleavage (O-Dealkylation) Type->Cleavage EAS Electrophilic Aromatic Substitution (C4/C6) Type->EAS Coupling Pd-Catalyzed Cross-Coupling (C1/C3) Type->Coupling Prob1 Issue: BBr3 fails due to ortho-Cl steric clash Cleavage->Prob1 Prob2 Issue: Ring deactivated, O-lone pair out of plane EAS->Prob2 Prob3 Issue: Propoxy chain blocks oxidative addition Coupling->Prob3 Sol1 Solution: Use NaS(Dodecyl) via SN2 at propyl carbon Prob1->Sol1 Sol2 Solution: Use super-electrophiles (e.g., NO2BF4) Prob2->Sol2 Sol3 Solution: Use mono-ligated Pd(0) with XPhos/BrettPhos Prob3->Sol3

Figure 1: Decision matrix for overcoming steric and electronic barriers in 1,3,5-Trichloro-2-propoxybenzene.

FAQ 1: Ether Cleavage (O-Dealkylation)

Q: I am trying to cleave the propoxy group to yield 2,4,6-trichlorophenol. Standard treatment with Boron Tribromide (BBr₃) at -78 °C to room temperature is returning unreacted starting material. Why is this happening, and how do I fix it?

The Causality: BBr₃ operates via a Lewis acid-base complexation mechanism. The boron atom must first coordinate with the lone pairs on the ether oxygen before bromide can attack the alkyl chain. In 1,3,5-trichloro-2-propoxybenzene, the two ortho-chlorine atoms create immense steric hindrance, physically blocking the bulky BBr₃ molecule from coordinating to the oxygen[1].

The Solution: Abandon Lewis acid-mediated cleavage. Instead, exploit a purely nucleophilic Sₙ2 approach using a "soft" nucleophile like a long-chain thiolate (e.g., sodium 1-dodecanethiolate). Thiolates do not need to coordinate with the sterically shielded oxygen. Instead, they directly attack the unhindered primary carbon of the propyl chain, displacing the 2,4,6-trichlorophenoxide leaving group[2].

Table 1: Quantitative Comparison of Ether Cleavage Reagents for 1,3,5-Trichloro-2-propoxybenzene

Reagent SystemPrimary MechanismSteric Tolerance (Ortho-Cl)Typical Yield (%)Reaction Temp (°C)
BBr₃ / CH₂Cl₂ Lewis Acid CoordinationPoor< 10%-78 to 25
AlCl₃ / EtSH Lewis Acid + Soft NucModerate40 - 50%0 to 25
Pyridinium HCl Molten Salt / Sₙ2High75 - 85%200
NaS(Dodecyl) / DMF Pure Sₙ2 at Alkyl ChainExcellent> 90%120 - 150
Protocol: Thiolate-Mediated Cleavage of Hindered Aryl Ethers

Self-Validating Note: The use of odorless 1-dodecanethiol prevents the severe olfactory contamination associated with ethanethiol, while the generation of the phenoxide salt allows for easy separation from unreacted starting material via basic aqueous extraction.

  • Reagent Generation: In an oven-dried Schlenk flask under N₂, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Thiolate Formation: Dropwise, add 1-dodecanethiol (3.2 equiv). Stir for 30 minutes at room temperature until H₂ evolution ceases and the solution becomes clear.

  • Substitution: Add 1,3,5-Trichloro-2-propoxybenzene (1.0 equiv) as a solution in a minimal amount of DMF.

  • Thermal Activation: Heat the reaction mixture to 130 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the starting material spot will disappear, replaced by a baseline spot (the phenoxide salt).

  • Workup: Cool to room temperature. Quench carefully with H₂O. Wash the aqueous layer with Hexanes to remove the resulting dodecyl propyl thioether and mineral oil.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl to protonate the phenoxide. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield the pure 2,4,6-trichlorophenol.

FAQ 2: Electrophilic Aromatic Substitution (EAS)

Q: Attempts to nitrate or brominate the ring at the C4 or C6 positions result in trace yields. Shouldn't the propoxy group activate the ring via resonance (+M effect)?

The Causality: In an unhindered propoxybenzene, the oxygen's p-orbital aligns parallel to the aromatic π-system, donating electron density and strongly activating the ortho and para positions. However, in this molecule, the massive steric clash between the propyl chain and the two ortho-chlorines forces the propoxy group to rotate orthogonally out of the plane of the benzene ring[3].

This orthogonal conformation breaks the orbital overlap, completely shutting down the +M resonance effect. Furthermore, the available C4 and C6 positions are meta to the propoxy group, meaning they wouldn't benefit from its activation anyway. The ring is therefore entirely dominated by the strong electron-withdrawing inductive effects (-I) of the three chlorines and the oxygen, making it highly deactivated[4].

The Solution: Standard EAS conditions (e.g., HNO₃/H₂SO₄ at 0 °C) are insufficiently electrophilic. You must use "super-electrophiles" to force the reaction. For nitration, use Nitronium Tetrafluoroborate (NO₂BF₄) in sulfolane or nitromethane at elevated temperatures (60–80 °C). For halogenation, use N-Bromosuccinimide (NBS) activated by strong Lewis or Brønsted acids (e.g., Triflic Acid, TfOH).

FAQ 3: Cross-Coupling at the C-Cl Bonds

Q: I am trying to run a Buchwald-Hartwig amination at the C1/C3 chlorine positions, but the oxidative addition step seems to be failing. How do I bypass this?

The Causality: Aryl chlorides already possess high bond dissociation energies, making oxidative addition difficult. When flanked by a flexible, sweeping propoxy chain, the steric cone of the C2 substituent physically blocks standard L₂Pd(0) complexes (like those formed with PPh₃ or dppf) from approaching the C-Cl antibonding orbital.

The Solution: You must force the formation of a highly reactive, 14-electron mono-ligated L₁Pd(0) active species. Use sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as XPhos or BrettPhos . Paradoxically, because these ligands are so massive, they prevent a second ligand from coordinating to the Palladium. The resulting L₁Pd(0) complex is actually smaller in its overall coordination sphere and highly electrophilic, allowing it to slip past the propoxy group and insert into the C-Cl bond.

Protocol: Buchwald-Hartwig Amination of Hindered C-Cl Bonds

Self-Validating Note: Degassing is critical. The L₁Pd(0) species is highly susceptible to oxidation by trace O₂. If the reaction turns black within 5 minutes of heating, your catalyst has precipitated as Pd-black due to oxygen contamination.

  • Setup: In a glovebox or under strict Schlenk conditions, combine 1,3,5-Trichloro-2-propoxybenzene (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), XPhos (10 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv) in an oven-dried vial.

  • Solvent: Add anhydrous, rigorously degassed Toluene (0.1 M). Seal the vial with a PTFE-lined septum cap.

  • Coupling: Heat the mixture at 100 °C for 16 hours. The solution should maintain a dark red/brown homogeneous appearance.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Concentrate and purify via flash chromatography.

References

  • A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters (ACS Publications). 1

  • Tribromoborane-methyl sulfide. Benchchem.2

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters (ACS Publications). 4

  • 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction. PMC (National Institutes of Health). 3

Sources

Optimization

Purification of 1,3,5-Trichloro-2-propoxybenzene by flash column chromatography

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 1,3,5-Trichloro-2-propoxybenzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 1,3,5-Trichloro-2-propoxybenzene .

Due to its unique structural properties—specifically, extreme lipophilicity and steric shielding—this halogenated ether presents non-standard challenges during flash column chromatography. This document provides field-proven troubleshooting, mechanistic explanations, and validated protocols to ensure high-purity recovery.

Part 1: Mechanistic Overview & Troubleshooting (FAQs)

Q1: My product elutes immediately at the solvent front on silica gel, even with a weak 5% Ethyl Acetate in Hexanes gradient. How do I retain it?

The Causality: 1,3,5-Trichloro-2-propoxybenzene is highly hydrophobic. The ether oxygen is the only polar moiety capable of hydrogen bonding with the silanol groups of normal-phase silica. However, this oxygen is flanked by bulky, electron-withdrawing chlorine atoms at the 1 and 5 positions (ortho to the propoxy group). This creates severe steric hindrance, physically blocking the silica's silanol groups from interacting with the oxygen's lone pairs. Consequently, the molecule behaves almost entirely like a non-polar halocarbon [1]. The Solution: You must eliminate all polar modifiers. Switch to an isocratic elution using 100% Hexanes or 100% Pentane . If the compound still co-elutes with other non-polar impurities (like unreacted 1,3,5-trichlorobenzene), you must abandon normal-phase silica and transition to Reverse-Phase (C18) chromatography, which separates based on hydrophobicity rather than polarity [2].

Q2: I cannot see the product on the UV detector of my automated flash system. Is my compound degrading?

The Causality: The compound is likely intact, but your detection method is mismatched. Trichlorobenzenes lack extended π -conjugation. Their primary UV absorption bands (B-bands) are symmetry-forbidden and exhibit very low molar absorptivity ( ϵ ). While they have local absorption maxima around 266 nm, 273 nm, and 281 nm [3], the signal in a standard flash UV flow cell (which has a short path length) will be exceptionally weak. The Solution:

  • Set your primary UV wavelength to 254 nm and secondary to 275 nm .

  • Do not rely solely on threshold-based automated fraction collection. Collect all fractions across the expected elution window.

  • Spot the fractions on a TLC plate and visualize using a Phosphomolybdic Acid (PMA) or KMnO 4​ stain followed by aggressive heating.

Q3: I am losing significant product mass during rotary evaporation. Where is it going?

The Causality: Halogenated benzenes substituted with short alkyl ether chains (like a propoxy group) exhibit semi-volatile behavior. When subjected to high vacuum and elevated water bath temperatures during solvent removal, the product co-evaporates with the non-polar solvent. The Solution: Treat the product as a volatile intermediate. Maintain the rotary evaporator water bath strictly below 30°C and do not drop the vacuum below 50 mbar when stripping hexanes.

Part 2: Chromatographic Data & Solvent Selection

To optimize your separation, refer to the quantitative retention data below. This table summarizes the expected behavior of 1,3,5-Trichloro-2-propoxybenzene across different solvent systems.

Solvent SystemStationary PhaseExpected Rf​ / ElutionApplication / Selectivity
5% EtOAc in HexanesSilica Gel (NP) Rf​ > 0.8 (1-2 CV)Poor. Causes co-elution with non-polar impurities.
100% HexanesSilica Gel (NP) Rf​ ~ 0.35 (3-5 CV)Standard. Good for removing polar byproducts.
100% PentaneSilica Gel (NP) Rf​ ~ 0.25 (4-6 CV)High Resolution. Best for separating from other halobenzenes.
70-100% MeCN in H 2​ OC18 (RP)Gradient dependentExcellent. Ideal for separating propoxy from ethoxy/butoxy analogs.

(Note: CV = Column Volumes)

Part 3: Decision Workflow Visualization

Below is the logical framework for determining the correct chromatographic approach for highly lipophilic halogenated ethers.

G Start Crude Mixture 1,3,5-Trichloro-2-propoxybenzene TLC TLC Screening (100% Hexanes) Start->TLC CheckRf Is Rf > 0.6? TLC->CheckRf RP Reverse Phase (C18) Gradient: MeCN / H2O CheckRf->RP Yes (Co-elution) NP Normal Phase (Silica) Isocratic: 100% Hexanes CheckRf->NP No (Good retention) Detect Detection UV 254 nm & PMA Stain RP->Detect NP->Detect Evap Solvent Removal (T < 30°C, > 50 mbar) Detect->Evap

Workflow for selecting the optimal stationary phase for highly lipophilic halogenated ethers.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems; each step includes a verification check to ensure the physical chemistry of the system is behaving as expected.

Protocol A: Normal-Phase Isocratic Purification (Silica Gel)

Use this protocol when the primary impurities are significantly more polar than the target molecule.

  • Column Preparation: Select a high-performance silica gel column (e.g., 20 µm spherical silica) to maximize theoretical plates. Equilibrate the column with 3 Column Volumes (CV) of 100% Hexanes .

  • Sample Loading (Critical Step): Do not dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate for loading. The strong solvent will cause band-broadening and push the product down the column prematurely [2].

    • Dry Loading: Dissolve the crude in a minimal amount of DCM, add dry silica gel (1:2 ratio by weight), and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge.

  • Elution: Run an isocratic method using 100% Hexanes for 10 CV.

  • Fraction Collection: Set the automated fraction collector to collect continuously (e.g., 15 mL tubes) rather than relying on UV-threshold triggering.

  • Validation: Spot every third tube on a silica TLC plate. Dip the plate in PMA stain (10 g Phosphomolybdic acid in 100 mL ethanol) and heat with a heat gun until the product appears as dark blue/green spots against a yellow background.

Protocol B: Reverse-Phase Purification (C18)

Use this protocol when normal-phase fails to resolve the target from unreacted 1,3,5-trichlorophenol or other alkylated halobenzenes.

  • Column Preparation: Equilibrate a C18 flash column with 50% Acetonitrile (MeCN) in Water (H 2​ O) for 3 CV.

  • Sample Loading: Dissolve the crude mixture in pure MeCN or a small volume of Dimethylformamide (DMF). Inject directly onto the column.

  • Gradient Elution:

    • 0 - 2 CV: 50% MeCN / 50% H 2​ O (Washes away polar impurities).

    • 2 - 10 CV: Linear gradient from 50% MeCN to 100% MeCN.

    • 10 - 15 CV: Isocratic hold at 100% MeCN (Elutes the highly hydrophobic 1,3,5-Trichloro-2-propoxybenzene).

  • Validation: Monitor UV at 254 nm. The product will elute late in the gradient (typically >85% MeCN).

Protocol C: Safe Solvent Evaporation
  • Transfer combined pure fractions to a round-bottom flask.

  • Set the rotary evaporator water bath to 25°C - 30°C maximum.

  • Lower the vacuum gradually. For Hexanes, do not exceed a vacuum of 50 mbar . For MeCN/Water mixtures, use a lyophilizer if possible, or extract the MeCN/Water mixture with Pentane, dry the Pentane layer over Na 2​ SO 4​ , and evaporate the Pentane at 20°C / 200 mbar.

  • Stop evaporation immediately once the solvent is visually removed to prevent sublimation of the product.

References

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Solubility Guide Based on Compound Structure. Sorbtech. Retrieved from[Link]

  • Biotage. (2025). Some Tips for Achieving Greener, Safer Flash Chromatography. Biotage Knowledge Base. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7950, 1,3,5-Trichlorobenzene (UV Spectra). PubChem. Retrieved from[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover for 1,3,5-Trichloro-2-propoxybenzene Substrates

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing catalytic bottlenecks when working with highly sterically congested, polyhalogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing catalytic bottlenecks when working with highly sterically congested, polyhalogenated aromatic ethers.

Mechanistic Causality: Understanding the Substrate Bottleneck

To achieve high Turnover Numbers (TON) and Turnover Frequencies (TOF), we must first deconstruct the specific steric and electronic topology of 1,3,5-Trichloro-2-propoxybenzene .

This substrate presents a unique tri-chloride system:

  • C1 and C3 Positions (Ortho): These C–Cl bonds are severely sterically hindered by the adjacent C2-propoxy group. The alkyl chain of the ether restricts the rotational freedom and approach trajectory of the active Pd(0)Ln​ species, making oxidative addition at these sites highly endergonic.

  • C5 Position (Para): Flanked by two protons (C4, C6), this C–Cl bond is relatively unhindered. However, the resonance donation from the C2-oxygen increases electron density at the para position, which electronically deactivates the C5–Cl bond toward oxidative addition compared to a standard electron-deficient aryl chloride.

When attempting cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), the primary modes of failure are catalyst stalling (due to slow oxidative addition) and catalyst degradation (due to the instability of the unreacted Pd(0) species aggregating into inactive Pd black). Overcoming this requires precise ligand tuning to accelerate both oxidative addition and reductive elimination[1].

Caption: Catalytic cycle highlighting steric bottlenecks and deactivation pathways.

Troubleshooting FAQs

Q: I am observing rapid formation of Pd black and my TON plateaus below 50. How do I stabilize the catalyst? A: The precipitation of Pd black is a macroscopic indicator of catalyst decomposition. In the case of 1,3,5-Trichloro-2-propoxybenzene, if oxidative addition is slower than the degradation pathway of the Pd(0)Ln​ complex, the metal will aggregate. To resolve this, you must use highly electron-rich, sterically demanding ligands such as P(t−Bu)3​ or dialkylbiaryl phosphines (e.g., BrettPhos, SPhos)[2][3]. The electron-rich nature accelerates the oxidative insertion into the stubborn C–Cl bond, while the extreme steric bulk prevents bimolecular Pd(0) aggregation.

Q: My reaction yields an unpredictable mixture of mono-, di-, and tri-coupled products. How can I control regioselectivity? A: Regioselectivity is dictated by the steric profile of your ligand.

  • For Selective Mono-Coupling (C5 position): Utilize a highly bulky ligand like XPhos or P(t−Bu)3​ . The immense steric volume of the ligand prevents the Pd center from accessing the tight C1/C3 pockets adjacent to the propoxy group, forcing selective reaction at the unhindered C5 position[3].

  • For Exhaustive Tri-Coupling: You must switch to a flexible, highly active ligand system capable of navigating the steric clash at C1/C3. Carbazolyl-derived P,N-ligands have shown remarkable efficacy in coupling highly congested aryl chlorides by utilizing a flattened carbazole ring that enhances catalyst longevity during difficult reductive eliminations[4].

Q: I am getting significant protodehalogenation instead of the desired cross-coupled product. What is causing this? A: Protodehalogenation in sterically hindered systems usually occurs via β -hydride elimination. If you are using an alkoxide base (like NaOtBu) or an aliphatic amine nucleophile, the slow reductive elimination (due to steric clash) gives the Pd(II) intermediate ample time to undergo β -hydride elimination, followed by reductive elimination of the hydride to yield the dehalogenated arene. Solution: Switch to an anhydrous, inorganic base lacking β -hydrogens, such as Cs2​CO3​ or K3​PO4​ , and ensure strictly anhydrous conditions[3].

Caption: Troubleshooting logic tree for resolving low turnover numbers (TON).

Quantitative Data: Ligand Selection Matrix

To maximize TON, ligand selection must be mapped directly to the desired coupling outcome. The following table summarizes the optimized parameters for 1,3,5-Trichloro-2-propoxybenzene based on established kinetics for hindered aryl chlorides[1][3][4].

Ligand SystemBaseTarget RegioselectivityReaction TempExpected Max TONPrimary Failure Mode
P(t−Bu)3​ Cs2​CO3​ Mono-coupling (C5)100 °C> 10,000Protodehalogenation (if wet)
SPhos K3​PO4​ Mono-coupling (C5)90 °C~ 5,000Slow transmetalation
BrettPhos NaOtBuDi-coupling (C5, C1)110 °C~ 2,000 β -hydride elimination
Carbazolyl P,N-Ligand NaOtBuExhaustive (C1, C3, C5)120 °C~ 1,000Catalyst aggregation over time

Experimental Protocols: Self-Validating High-TON Workflow

When attempting to achieve TONs > 10,000, the margin for error in catalyst loading is virtually zero. Weighing sub-milligram quantities of Pd precursors leads to massive batch-to-batch variability. This protocol utilizes a catalyst stock solution method to ensure a self-validating, reproducible system.

Protocol: High-TON Selective Mono-Coupling (Suzuki-Miyaura)

Objective: Achieve >10,000 TON for the selective coupling at the C5 position of 1,3,5-Trichloro-2-propoxybenzene.

Step 1: Rigorous Deoxygenation & Glassware Prep

  • Oven-dry Schlenk tubes and stir bars at 120 °C for a minimum of 12 hours.

  • Transfer glassware into an Argon-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm).

Step 2: Catalyst Stock Solution Preparation (The Critical Step)

  • In the glovebox, weigh exactly 9.2 mg of Pd2​(dba)3​ (0.01 mmol) and 8.1 mg of P(t−Bu)3​ (0.04 mmol) into a volumetric flask[3].

  • Dilute to exactly 10.0 mL with anhydrous, degassed 1,4-dioxane.

  • Validation Check: The solution should turn a deep, homogeneous color without particulate matter. This stock solution now contains 0.002 mmol of Pd per 1.0 mL.

Step 3: Reaction Assembly

  • To a prepared Schlenk tube, add 1,3,5-Trichloro-2-propoxybenzene (10.0 mmol, limiting reagent), the desired arylboronic acid (10.5 mmol), and anhydrous Cs2​CO3​ (15.0 mmol).

  • Add an internal standard (e.g., dodecane, 1.0 mmol) for precise GC-FID tracking.

Step 4: Catalyst Injection & Execution

  • Pipette exactly 0.5 mL of the Pd stock solution into the Schlenk tube (delivering 0.001 mmol Pd, equivalent to 0.01 mol% loading).

  • Add an additional 4.5 mL of anhydrous 1,4-dioxane to bring the total solvent volume to 5.0 mL.

  • Seal the Schlenk tube tightly, remove from the glovebox, and heat at 100 °C in an oil bath with vigorous stirring (800 RPM) for 24 hours.

Step 5: Analysis and TON Calculation

  • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica.

  • Analyze via GC-FID. Calculate TON using the formula: TON = (Moles of Product Formed) / (Moles of Pd Catalyst Added).

  • Self-Validation: If the internal standard recovery is < 95%, suspect a leak in the Schlenk seal leading to solvent evaporation or oxygen ingress.

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane Source: PMC (National Institutes of Health) URL:[Link]

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides Source: Organic Chemistry Portal (via J. Org. Chem.) URL:[Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal (via Synthesis) URL:[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Resolving Co-elution in the GC-MS Analysis of 1,3,5-Trichloro-2-propoxybenzene

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven troubleshooting strategies and frequently asked questions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of co-elution in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3,5-Trichloro-2-propoxybenzene and its related isomers. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to solve even the most complex separation challenges.

Part 1: The Co-elution Diagnostic Funnel

Q1: My chromatogram shows a broad or asymmetrical peak where I expect a sharp peak for 1,3,5-Trichloro-2-propoxybenzene. How can I definitively confirm co-elution?

Answer: Visual inspection of the peak shape is the first indicator, but it is not conclusive.[2][4] A definitive diagnosis requires a deeper analysis of your mass spectrometric data.

The Diagnostic Workflow:

  • Mass Spectral Analysis Across the Peak: In full-scan mode, acquire and compare the mass spectra from three points: the very beginning (upslope), the apex, and the end (downslope) of the chromatographic peak. If the mass spectra change in terms of the ions present or their relative abundance ratios, it is a strong indication that more than one compound is present.[2][4]

  • Extracted Ion Chromatogram (EIC) Analysis: Isomers, while having the same nominal mass, may produce unique fragment ions. Plot the EICs for several characteristic ions from the mass spectrum. If the peak shapes or retention times of these EICs are slightly different, it confirms the presence of multiple, overlapping compounds.[4] For example, even if two isomers share a molecular ion, their fragmentation patterns might differ, allowing for selective detection.[5]

  • Utilize Deconvolution Software: Modern GC-MS software packages often include powerful deconvolution algorithms. These tools can mathematically separate overlapping peaks to reveal the pure mass spectra of the individual co-eluting components, providing definitive proof of co-elution.[4]

Part 2: Troubleshooting Guide: A Systematic Approach to Resolution

Once co-elution is confirmed, a systematic approach involving both chromatographic and spectrometric optimization is required. The goal is to improve chromatographic resolution, which is governed by column efficiency, selectivity, and retention factor.[1]

Q2: I've confirmed isomeric co-elution. What are the most effective chromatographic parameters to adjust for better separation?

Answer: Optimizing your GC method is the most robust way to resolve co-elution. This involves a multi-parameter approach, starting with the GC column and oven temperature program.

Step 1: Evaluate and Optimize the GC Column

The choice of stationary phase is the most critical factor influencing selectivity.[6] For separating chlorinated aromatic isomers, subtle differences in polarity and molecular shape must be exploited.

Table 1: GC Column Stationary Phase Selection Guide

Stationary Phase TypePolaritySeparation Principle & Use Case for Halogenated AromaticsExample Commercial Phases
5% Phenyl-Methylpolysiloxane LowA general-purpose phase, good starting point. Separation is primarily based on boiling point. May not resolve closely related isomers.DB-5ms, HP-5ms, TG-5SilMS[7]
50% Phenyl-Methylpolysiloxane IntermediateIncreased phenyl content enhances π-π interactions, improving selectivity for aromatic compounds. Often provides better resolution of isomers than a 5% phenyl phase.DB-17ms, HP-50+
Cyanopropylphenyl-Polysiloxane Intermediate-HighThe cyanopropyl groups offer strong dipole-dipole interactions, providing unique selectivity for polarizable molecules like chlorinated compounds.[8]DB-624, DB-Select 624UI[8]

Protocol 1: Selecting the Optimal GC Column

  • Initial Analysis: Perform an initial analysis on a standard 5% phenyl-methylpolysiloxane column. This serves as a baseline for your separation.

  • Assess Resolution: If co-elution is observed, switch to a column with a different selectivity, such as a 50% phenyl or a cyanopropylphenyl phase.

  • Re-optimize Method: For the new column, you must re-optimize the oven temperature program and carrier gas flow rate to achieve the best performance. A direct transfer of old parameters will not yield optimal results.

Step 2: Refine the Oven Temperature Program

Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points.[9][10] For closely eluting isomers, the ramp rate is a critical parameter.[11][12]

Key Adjustments for Isomer Separation:

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column, leading to sharper peaks and better resolution.[12]

  • Decrease the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10 °C/min to 5 °C/min) increases the interaction time of analytes with the stationary phase, allowing for better separation of compounds with very similar properties.[12][13] An optimal ramp rate can be estimated as approximately 10°C per column hold-up time.[13]

  • Introduce a Mid-Ramp Isothermal Hold: If the critical co-eluting pair is known, introducing a brief isothermal hold (e.g., 1-2 minutes) at a temperature approximately 45°C below their elution temperature can significantly enhance their separation.[13]

dot

G cluster_0 Temperature Program Optimization Workflow start Initial Analysis Shows Co-eluting Peaks ramp Decrease Ramp Rate (e.g., 10°C/min to 5°C/min) start->ramp initial_temp Lower Initial Oven Temperature start->initial_temp isothermal Add Mid-Ramp Isothermal Hold ramp->isothermal initial_temp->ramp resolved Peaks Resolved isothermal->resolved not_resolved Resolution Still Insufficient isothermal->not_resolved

Caption: Oven temperature program optimization workflow.

Q3: Chromatographic optimization has improved but not fully resolved the co-elution. Can the mass spectrometer help?

Answer: Absolutely. This is a key advantage of GC-MS.[14] When chromatographic separation is incomplete, the mass spectrometer's ability to selectively monitor specific ions can provide the necessary specificity for accurate quantification.

Mass Spectrometric Solutions:

  • Selected Ion Monitoring (SIM): Instead of collecting a full mass spectrum, the MS is instructed to monitor only a few specific, characteristic m/z values for your target analytes.[15] This technique dramatically increases sensitivity and selectivity by filtering out background noise and signals from interfering compounds.[15][16][17] If your co-eluting isomers have even one unique fragment ion, you can use SIM mode to quantify each one independently of the other.[18]

  • Triple Quadrupole MS (MS/MS): For highly complex matrices or challenging co-elutions, a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode offers the ultimate selectivity.[19] In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition virtually eliminates all chemical noise and interferences.[19][20]

Table 2: Example GC-MS Method Parameters for 1,3,5-Trichloro-2-propoxybenzene

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)Good general-purpose column for initial screening.[21]
Inlet Temperature 280 °CEnsures complete vaporization without thermal degradation.[22]
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.[22]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good efficiency and is inert.
Oven Program 80 °C (hold 1 min), then 8 °C/min to 300 °C (hold 5 min)A starting point; the ramp rate should be optimized based on results.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full Scan (m/z 50-400) for initial analysis; SIM for quantificationFull scan for identification, SIM for resolving co-elution and enhancing sensitivity.[23]

Part 3: Frequently Asked Questions (FAQs)

Q4: Can changing the carrier gas flow rate improve my separation? A4: Yes. Every GC column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency (the greatest number of theoretical plates). Deviating from this optimum will broaden peaks and reduce resolution. While temperature programming has a larger effect on selectivity, ensuring you are operating at the optimal flow rate for your carrier gas (typically around 35-40 cm/s for Helium) is a fundamental step for good chromatography.

Q5: Is it possible to quantify co-eluting isomers without baseline separation? A5: If you are using a mass spectrometer, yes. As long as the isomers have unique ions that can be monitored (using EICs in full scan mode or in SIM mode), accurate quantification is possible even with significant peak overlap.[14] The area of the unique ion's peak is used for quantification instead of the total ion chromatogram (TIC) peak area.

Q6: My sample is in a complex matrix (e.g., environmental or biological). Could this be causing the co-elution? A6: A complex matrix is more likely to cause interference than co-elution of your target isomers with each other. Matrix components can co-elute with your analyte of interest, causing ion suppression in the MS source or contributing interfering ions to the mass spectrum.[15] In these cases, improving sample cleanup (e.g., using Solid Phase Extraction) or using a more selective technique like GC-MS/MS is highly recommended.[20][24]

dot

G cluster_problem Problem Identification cluster_solution Resolution Strategy A Asymmetrical or Broad Peak Observed B Analyze Mass Spectra Across Peak A->B C Plot Extracted Ion Chromatograms (EICs) B->C D Co-elution Confirmed C->D E Chromatographic Optimization D->E F Mass Spectrometric Solutions D->F G Change Stationary Phase (Selectivity) E->G H Optimize Oven Temp Program (Ramp Rate) E->H I Use Selected Ion Monitoring (SIM) F->I J Use GC-MS/MS (MRM Mode) F->J K Problem Resolved G->K H->K I->K J->K

Caption: High-level troubleshooting workflow for co-elution.

References

  • National Center for Biotechnology Information. Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. Available from: [Link]

  • Grokipedia. Selected ion monitoring. Available from: [Link]

  • ACS Publications. Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation. Available from: [Link]

  • Chromatography Online. GC Temperature Programming—10 Things You Absolutely Need to Know. Available from: [Link]

  • MDPI. Selected Ion Monitoring for Orbitrap-Based Metabolomics. Available from: [Link]

  • Phenomenex. Temperature Programming for Better GC Results. Available from: [Link]

  • ALWSCI. What Is Temperature Programming in Gas Chromatography? Available from: [Link]

  • International Journal of Scientific and Research Publications. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization. Available from: [Link]

  • YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. Available from: [Link]

  • AZoM. Methods For Improving Sensitivity in Gas Chromatography (GC). Available from: [Link]

  • ResearchGate. Determination of halogenated flame retardants in food: Optimization and validation of a method based on a two-step clean-up and gas chromatography-mass spectrometry. Available from: [Link]

  • Restek. Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Available from: [Link]

  • International Labmate. Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Chromatography Forum. Co-eluting peaks in GC/MS. Available from: [Link]

  • Taylor & Francis Online. Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Available from: [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Agilent Technologies. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available from: [Link]

  • ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Available from: [Link]

  • Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Available from: [Link]

  • National Center for Biotechnology Information. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available from: [Link]

  • Shimadzu. Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM. Available from: [Link]

  • PubMed. Solving liquid chromatography mass spectrometry coelution problems in the analysis of environmental samples by multivariate curve resolution. Available from: [Link]

  • MDPI. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available from: [Link]

  • MDPI. Stationary Phases for Green Liquid Chromatography. Available from: [Link]

  • Longdom Publishing. Functions of Stationary Phases in Chromatographic Techniques. Available from: [Link]

  • Chromatography Forum. Co-elution problem for GC-MS. Available from: [Link]

  • NIST WebBook. Benzene, 1,3,5-trichloro-2-methoxy-. Available from: [Link]

  • NIST WebBook. Benzene, 1,3,5-trichloro-. Available from: [Link]

  • Environmental Science: Processes & Impacts. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and other reactive species. Available from: [Link]

  • Reddit. Co-Eluting compounds in Column chromatography. Available from: [Link]

  • Shimadzu. Analysis of Residual Solvents – Class 1, Class 2A, Class 2B – in Pharmaceuticals Using Headspace-GC/MS. Available from: [Link]

  • National Center for Biotechnology Information. 1,3,5-Trichloro-2-methoxybenzene. Available from: [Link]

  • Agilent Technologies. GC AND GC/MS. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of 1,3,5-Trichloro-2-propoxybenzene

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1,3,5-Trichloro-2-propoxybenzene. Given the compound's inherent sensitivity to moisture, th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1,3,5-Trichloro-2-propoxybenzene. Given the compound's inherent sensitivity to moisture, this document details best practices for storage, handling, and troubleshooting to ensure experimental success and maintain reagent integrity.

I. Understanding the Challenge: Moisture-Induced Degradation

1,3,5-Trichloro-2-propoxybenzene, a polychlorinated aromatic ether, is susceptible to hydrolysis. The ether linkage can be cleaved in the presence of water, leading to the formation of 1,3,5-trichlorophenol and propanol. This degradation compromises the purity of the reagent, potentially leading to inconsistent experimental results, formation of unwanted byproducts, and reduced yields.

II. Troubleshooting Guide: Addressing Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Problem Potential Cause Recommended Solution & Explanation
Inconsistent or failed reaction yields. Reagent Degradation: The primary cause is likely the hydrolysis of 1,3,5-Trichloro-2-propoxybenzene due to moisture contamination.Verify Reagent Purity: Before use, especially with older stock, it is advisable to check the purity of the reagent. While specific analytical protocols for this exact compound are not widely published, methods for related chlorinated phenols can be adapted, such as Gas Chromatography-Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) to detect the presence of 1,3,5-trichlorophenol.[1][2][3][4] Implement Strict Anhydrous Techniques: Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in NMR or Mass Spectrometry data. Formation of Hydrolysis Byproducts: The presence of 1,3,5-trichlorophenol and propanol will introduce new signals in your analytical data.Analyze for Degradation Products: Compare your data to reference spectra for the expected hydrolysis products. For example, the 1H NMR spectrum of 1,3,5-trichlorophenol would show characteristic aromatic proton signals.[5] Purify the Reagent: If degradation is confirmed, purification of the 1,3,5-Trichloro-2-propoxybenzene may be necessary, for instance, by distillation under reduced pressure, assuming the compound is a liquid at room temperature.
Change in physical appearance of the stored reagent (e.g., cloudiness, discoloration, crystallization). Moisture Contamination and Degradation: The formation of solid 1,3,5-trichlorophenol (if the parent compound is a liquid) or absorption of atmospheric water can alter the appearance.Immediate Purity Check: Do not use the reagent until its purity has been verified. Review Storage Conditions: Ensure the container is properly sealed and stored in a desiccator or glovebox. If the cap has been compromised, the reagent is likely contaminated.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1,3,5-Trichloro-2-propoxybenzene?

A1: To minimize moisture exposure, 1,3,5-Trichloro-2-propoxybenzene should be stored in a tightly sealed container, preferably with a PTFE-lined cap. The container should be placed inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™). For long-term storage or for highly sensitive applications, storage in a glovebox under an inert atmosphere is recommended.

Q2: How can I be certain my glassware is sufficiently dry for use with this reagent?

A2: Glassware should be oven-dried at a minimum of 125°C for at least 4 hours, though overnight is preferable. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (nitrogen or argon). This prevents atmospheric moisture from adsorbing onto the cool glass surfaces.

Q3: What grade of solvents should I use?

A3: Always use anhydrous solvents from a reputable supplier, preferably packaged under an inert atmosphere in a septum-sealed bottle. If you need to dry solvents in-house, use appropriate drying agents and techniques, followed by distillation under an inert atmosphere.

Q4: Can I use a drying tube to protect my reaction from moisture?

A4: While a drying tube offers some protection, it is not a substitute for a true inert atmosphere setup (e.g., a nitrogen or argon balloon or a Schlenk line). For reactions that are highly sensitive to moisture, a positive pressure of an inert gas is crucial to prevent the backflow of atmospheric moisture.

Q5: How can I quantitatively determine the water content in my sample of 1,3,5-Trichloro-2-propoxybenzene?

A5: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic samples. Both volumetric and coulometric methods are suitable, depending on the expected water content.

IV. Experimental Protocols

Protocol 1: Aliquoting 1,3,5-Trichloro-2-propoxybenzene Under an Inert Atmosphere

This protocol describes the safe transfer of the moisture-sensitive reagent from a storage bottle to a reaction vessel.

Materials:

  • 1,3,5-Trichloro-2-propoxybenzene in a septum-sealed bottle

  • Dry, nitrogen-flushed syringes and needles

  • Oven-dried and nitrogen-flushed reaction flask with a septum

  • Inert gas source (nitrogen or argon) with a bubbler

Procedure:

  • Ensure the reaction flask is assembled, oven-dried, and under a positive pressure of inert gas.

  • Puncture the septum of the 1,3,5-Trichloro-2-propoxybenzene storage bottle with a needle connected to the inert gas line to introduce a slight positive pressure.

  • With a second, dry needle attached to a dry syringe, puncture the septum.

  • Slowly draw the desired volume of the liquid reagent into the syringe. The positive pressure in the bottle will assist in filling the syringe.

  • Remove the syringe and needle from the reagent bottle.

  • Immediately insert the needle through the septum of the reaction flask and dispense the reagent.

  • Remove the syringe and needle.

  • Maintain a positive flow of inert gas into the reaction flask throughout the procedure.

Protocol 2: Qualitative Assessment of Degradation by Thin-Layer Chromatography (TLC)

This protocol can provide a quick check for the presence of the more polar 1,3,5-trichlorophenol impurity.

Materials:

  • TLC plate (silica gel)

  • Sample of 1,3,5-Trichloro-2-propoxybenzene

  • Reference standard of 1,3,5-trichlorophenol (if available)

  • Developing solvent (e.g., a mixture of hexane and ethyl acetate, start with a 9:1 ratio and adjust as needed)

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of your 1,3,5-Trichloro-2-propoxybenzene in a suitable solvent (e.g., dichloromethane).

  • If available, prepare a dilute solution of the 1,3,5-trichlorophenol standard.

  • Spot the solutions onto the TLC plate.

  • Develop the plate in the chosen solvent system.

  • Visualize the plate under a UV lamp.

  • The presence of a more polar spot (lower Rf value) in the lane corresponding to your reagent, which co-elutes with the standard, suggests hydrolysis has occurred.

V. Visual Diagrams

Moisture-Induced Degradation Pathway

reagent 1,3,5-Trichloro-2-propoxybenzene products Degradation Products reagent->products Hydrolysis water H₂O (Moisture) phenol 1,3,5-Trichlorophenol products->phenol propanol Propanol products->propanol

Caption: Hydrolysis of 1,3,5-Trichloro-2-propoxybenzene.

Recommended Storage and Handling Workflow

cluster_storage Storage cluster_handling Handling storage_container Tightly Sealed Container desiccator Desiccator storage_container->desiccator dry_glassware Oven-Dried Glassware storage_container->dry_glassware Transfer glovebox Glovebox (Optimal) desiccator->glovebox inert_atmosphere Inert Atmosphere (N₂/Ar) dry_glassware->inert_atmosphere anhydrous_solvents Anhydrous Solvents anhydrous_solvents->inert_atmosphere

Caption: Workflow for moisture-sensitive reagent handling.

VI. References

  • Molport. (n.d.). 1,3,5-trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene. Retrieved from Molport website.

  • Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan, 28(1), 75-81.

  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water - PBM.

  • U.S. Environmental Protection Agency. (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS.

  • ChemicalBook. (n.d.). 3,4,5-TRICHLOROPHENOL(609-19-8) 1H NMR spectrum. Retrieved from ChemicalBook website.

  • Zhongding Chemical. (2026). Industrial Uses of 3,5-Dichloro-n-propoxybenzene in Organic Synthesis.

  • National Oceanic and Atmospheric Administration. (n.d.). 2,4,6-TRICHLOROPHENOL. CAMEO Chemicals.

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.

  • Koppova, I., Poustka, J., & Kocourek, V. (2004). Evaluation of methods for the determination of chlorophenols in surface water. Analytical and Bioanalytical Chemistry, 378(5), 1433-1437.

  • Sigma-Aldrich. (n.d.). 1,3,5-Trichlorobenzene 99%. Retrieved from Sigma-Aldrich website.

  • NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST WebBook.

  • Wikipedia. (n.d.). 1,3,5-Trichlorobenzene.

  • Onodera, S., et al. (1993). Characterization of Polyhalogenated Phenoxyphenols (Br/Cl-Predioxins) Formed during Aqueous Chlorination of Phenol in the Presence of Bromide Ion. Journal of Health Science, 39(4), 267-274.

  • Anku, W. W., Mamo, M. A., & Govender, P. P. (2017). Phenolic Compounds in Water: Sources, Reactivity, Toxicity and Treatment Methods. In Phenolic Compounds - Natural Sources, Importance and Applications. IntechOpen.

  • A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. (2015). RSC Advances, 5(1), 1-10.

  • PubChem. (n.d.). 2,3,5-Trichlorophenol.

  • Google Patents. (n.d.). US5136059A - Propoxybenzene derivatives and process for preparing the same.

  • ChemicalBook. (n.d.). 1,3,5-Trichlorobenzene(108-70-3) 1H NMR spectrum. Retrieved from ChemicalBook website.

  • PrepChem. (n.d.). Synthesis of 1,3,5-trichlorobenzene.

  • Wiesner, A., et al. (1993). Purification and Characterization of 2,4,6-trichlorophenol-4-monooxygenase, a Dehalogenating Enzyme From Azotobacter Sp. Strain GP1. Journal of Bacteriology, 175(23), 7586-7594.

  • ATB. (n.d.). 1,3,5-Trichlorobenzene | C6H3Cl3 | MD Topology | NMR | X-Ray.

  • Organic Syntheses. (n.d.). 2,4,6-triphenylphenoxyl.

  • IntechOpen. (2022). Physiochemical Properties and Removal Methods of Phenolic Compounds from Waste Waters.

  • Enamine. (n.d.). Formic acid 2,4,6-trichlorophenyl ester.

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (2013). International Journal of Organic Chemistry, 3(4), 213-217.

  • Wang, J. S., & Lin, J. K. (1995). Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols. Archives of Environmental Contamination and Toxicology, 28(4), 537-542.

  • Liu, H., et al. (2016). Modification of polychlorinated phenols and evaluation of their toxicity, biodegradation and bioconcentration using three-dimensional quantitative structure-activity relationship models. Ecotoxicology and Environmental Safety, 135, 139-146.

  • Environment and Climate Change Canada. (2010). Fact sheet: 2,4,6-trichlorophenol.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 1,3,5-Trichloro-2-propoxybenzene vs. 1,3,5-Trichloro-2-methoxybenzene

As a Senior Application Scientist, evaluating the reactivity profiles of halogenated aromatic ethers requires moving beyond basic structural analysis to understand the steric and electronic microenvironments governing th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity profiles of halogenated aromatic ethers requires moving beyond basic structural analysis to understand the steric and electronic microenvironments governing their behavior. This guide provides an in-depth, objective comparison between 1,3,5-Trichloro-2-methoxybenzene (widely known as 2,4,6-Trichloroanisole or TCA) and its bulkier analog, 1,3,5-Trichloro-2-propoxybenzene .

TCA is infamous in the agricultural and beverage industries as the primary compound responsible for "cork taint" in wine, possessing an exceptionally low human sensory detection threshold[1]. In contrast, the propoxy analog represents a sterically hindered derivative used in specialized synthetic applications. Understanding their comparative reactivity is critical for researchers developing degradation pathways, environmental remediation strategies, or novel synthetic building blocks.

Structural and Physicochemical Profiling

The fundamental difference between these two molecules lies in the alkyl chain attached to the ether oxygen. While both share a highly electron-deficient 2,4,6-trichlorophenyl core, the transition from a methyl to a propyl group drastically alters the molecule's steric bulk, lipophilicity, and enzymatic binding affinity.

Table 1: Comparative Physicochemical Data
Property1,3,5-Trichloro-2-methoxybenzene[2]1,3,5-Trichloro-2-propoxybenzeneCausality / Impact
Common Name 2,4,6-Trichloroanisole (TCA)2,4,6-Trichlorophenyl propyl etherN/A
Molecular Weight 211.47 g/mol 239.53 g/mol Increased mass reduces volatility.
LogP (Hydrophobicity) 4.11~5.00 (Calculated)Propyl chain increases lipophilicity, affecting membrane permeability.
O-Dealkylation Rate Fast (Unhindered SN​2 )Slow (Sterically hindered SN​2 )Propyl group blocks nucleophilic attack at the α -carbon.
Sensory Threshold Extreme (0.03–4 ng/L)[1]Low to ModerateBulky propyl group prevents efficient binding to olfactory receptors.

Mechanistic Reactivity Analysis

Ether Cleavage (O-Dealkylation)

Ether cleavage typically requires a strong Lewis acid, such as Boron tribromide ( BBr3​ ), to coordinate with the ether oxygen, followed by a nucleophilic attack ( SN​2 ) by the bromide ion on the adjacent alkyl carbon.

  • Methoxy Analog (TCA): The methyl group offers minimal steric resistance. Bromide attack is rapid, yielding 2,4,6-trichlorophenol (TCP) efficiently. In biological systems, Cytochrome P450 enzymes readily O-demethylate TCA as a detoxification mechanism[3].

  • Propoxy Analog: The extended aliphatic chain increases the activation energy required for the SN​2 transition state. The α -carbon is shielded by the β

    • and γ -carbons of the propyl group, significantly depressing the kinetic rate constant of dealkylation. Furthermore, the bulkier propoxy group may not fit efficiently into the binding pockets of standard microbial O-demethylases, rendering it more biologically persistent.
Nucleophilic Aromatic Substitution ( SN​Ar )

Both compounds feature a benzene ring heavily deactivated by three electronegative chlorine atoms (-I effect), making them susceptible to SN​Ar rather than Electrophilic Aromatic Substitution (EAS). However, the ether oxygen attempts to donate electron density via resonance (+M effect). In the propoxy analog , the steric clash between the propyl chain and the flanking ortho-chlorines forces the alkoxy group to twist out of the aromatic plane. This disrupts orbital overlap, reducing resonance donation. While this makes the ring theoretically more electron-deficient, the extreme steric shielding provided by the propyl group physically blocks incoming nucleophiles from attacking the ipso or ortho positions, making the propoxy compound practically less reactive in SN​Ar conditions.

Oxidative Degradation via Advanced Oxidation Processes (AOPs)

In environmental remediation, UV-activated persulfate is used to generate sulfate radicals ( SO4∙−​ ), which attack electron-rich aromatic systems[4].

  • TCA undergoes rapid degradation via dechlorination and oxidation, primarily yielding TCP before complete ring cleavage[4].

  • Propoxy Analog exhibits a divergent radical pathway. While SO4∙−​ will still attack the aromatic ring, the extended propyl chain introduces vulnerable secondary carbon-hydrogen bonds. This leads to competitive hydrogen abstraction at the aliphatic chain, generating a more complex mixture of oxidized aliphatic intermediates alongside TCP.

Visualizing Reaction Pathways

Pathway TCA 1,3,5-Trichloro- 2-methoxybenzene TCP 2,4,6-Trichlorophenol (TCP) TCA->TCP BBr3 (Fast SN2) or CYP450 Propoxy 1,3,5-Trichloro- 2-propoxybenzene Propoxy->TCP BBr3 (Slow SN2) Steric Hindrance Degradation Ring Cleavage Products TCP->Degradation UV/Persulfate (SO4•- Radicals)

Fig 1: Dealkylation and oxidative degradation pathways of trichloroalkoxybenzenes.

Experimental Methodologies

To empirically validate the structural theories discussed above, the following self-validating protocols are designed to quantify reactivity differences.

Protocol 1: Comparative Lewis Acid-Mediated O-Dealkylation

Objective: Quantify the steric impact of the alkyl chain on ether cleavage kinetics using BBr3​ . Self-Validation Mechanism: The inclusion of 1,4-dichlorobenzene as an internal standard ensures that evaporative losses during the extreme temperature gradient (-78 °C to RT) do not skew the kinetic depletion data.

  • Substrate Preparation: Prepare separate 0.1 M solutions of TCA and 1,3,5-Trichloro-2-propoxybenzene in anhydrous dichloromethane (DCM). Add 0.05 M 1,4-dichlorobenzene to each as an internal standard.

  • Reagent Addition: Purge the reaction vessels with N2​ and cool to -78 °C using a dry ice/acetone bath. Slowly add 1.5 equivalents of BBr3​ (1.0 M in DCM) dropwise to prevent localized exothermic degradation.

  • Kinetic Sampling: Maintain the reaction at -78 °C. Extract 50 µL aliquots at t=0,10,30,60,and 120 minutes.

  • Quenching: Immediately inject each aliquot into 500 µL of cold LC-MS grade methanol. This instantly halts the reaction by converting unreacted BBr3​ into volatile trimethyl borate ( B(OMe)3​ ).

  • Data Analysis: Analyze the quenched samples via GC-MS. Plot the natural log of substrate depletion relative to the internal standard over time to extract the pseudo-first-order rate constants ( k ).

Workflow S1 1. Substrate Prep Equimolar Methoxy/Propoxy + Internal Std S2 2. Lewis Acid Addition BBr3 in anhydrous DCM at -78°C S1->S2 S3 3. Kinetic Sampling GC-MS Aliquots at 10 min intervals S2->S3 S4 4. Quenching Cold LC-MS Methanol quench S3->S4 S5 5. Data Analysis Calculate pseudo-first-order rate (k) S4->S5

Fig 2: Self-validating experimental workflow for comparative BBr3-mediated ether cleavage.

Protocol 2: UV/Persulfate Advanced Oxidation Degradation

Objective: Evaluate the environmental persistence and radical scavenging degradation pathways of both ethers.

  • Matrix Preparation: Prepare 5 µM solutions of each substrate in 2.5 mM phosphate buffer (pH 7.0) to simulate a standardized environmental aqueous matrix.

  • Radical Initiation: Add 0.5 mM sodium persulfate ( Na2​S2​O8​ ) to the solution.

  • UV Irradiation: Expose the solutions to 254 nm UV light in a collimated beam reactor ( 0.5 mW/cm2 ).

  • Sampling & Quenching: Extract samples at 5-minute intervals. Quench immediately with excess sodium thiosulfate to neutralize residual sulfate radicals and halt oxidation[4].

  • Validation: Utilize HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the formation of 2,4,6-trichlorophenol (TCP) and identify secondary aliphatic cleavage products unique to the propoxy analog.

References

  • Benzene, 1,3,5-trichloro-2-methoxy- - NIST Chemistry WebBook, SRD 69.[Link]

  • Cork taint of wines: the formation, analysis, and control of 2,4,6-trichloroanisole - Maximum Academic Press.[Link]

  • Oxidation of the odorous compound 2,4,6-trichloroanisole by UV activated persulfate: Kinetics, products, and pathways - ResearchGate.[Link]

  • Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - National Institutes of Health (NIH).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,3,5-Trichloro-2-propoxybenzene

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the unambiguous identification of chemical structures is paramount. Mass spectrometry (MS) stands as a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the unambiguous identification of chemical structures is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1,3,5-Trichloro-2-propoxybenzene, a halogenated alkoxybenzene. By understanding its fragmentation behavior, researchers can develop robust analytical methods for its detection and characterization. This document will not only predict the fragmentation pathways but also compare the utility of mass spectrometry with other analytical approaches and provide a detailed experimental protocol for its analysis.

The Rationale Behind Fragmentation: A Glimpse into Electron Ionization

Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process is energetic enough to not only ionize the molecule by ejecting an electron, forming a molecular ion (M+•), but also to induce extensive fragmentation.[1] The resulting fragmentation pattern is a unique fingerprint of the molecule, dictated by the principles of chemical stability; the most stable cations and radicals are preferentially formed.[1] For a molecule like 1,3,5-Trichloro-2-propoxybenzene, the fragmentation will be a story told by the interplay between the stable aromatic ring and the more labile propoxy side chain.

Predicted Fragmentation Pathways of 1,3,5-Trichloro-2-propoxybenzene

The molecular ion (M+•) of 1,3,5-Trichloro-2-propoxybenzene (C9H9Cl3O) is expected at an m/z corresponding to its molecular weight. A key feature of this and all chlorine-containing fragments will be the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[2] With three chlorine atoms, the M, M+2, M+4, and M+6 peaks will appear in a distinctive ratio.

The primary fragmentation events are anticipated to involve the propoxy side chain, as the C-O and C-C bonds are weaker than the bonds within the aromatic ring.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the first and second carbon of the propyl group is likely to break, leading to the loss of an ethyl radical (•C2H5). This is a common pathway for ethers and results in a stable, resonance-stabilized oxonium ion.[8]

  • Loss of Propene: A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen atom from the gamma-carbon of the propyl chain to the oxygen atom, followed by the elimination of a neutral propene molecule (C3H6). This results in a radical cation of 1,3,5-trichlorophenol.

  • Cleavage of the Ether Bond: The bond between the aromatic ring and the oxygen atom can cleave, leading to the formation of a trichlorophenoxy radical and a propyl cation, or a trichlorophenyl cation and a propoxy radical. The formation of the more stable cation will be favored.

  • Fragmentation of the Aromatic Ring: Subsequent to the initial fragmentations, the trichlorobenzene moiety can undergo further fragmentation, typically involving the sequential loss of chlorine atoms (•Cl) or hydrochloric acid (HCl). The mass spectrum of 1,3,5-trichlorobenzene itself shows a prominent molecular ion and fragments corresponding to these losses.[9]

The following diagram illustrates the predicted primary fragmentation pathways:

Fragmentation_Pathway cluster_frags Fragment Ions M 1,3,5-Trichloro-2-propoxybenzene (M+•) m/z = 238/240/242/244 F1 [M - C2H5]+• m/z = 209/211/213 (α-cleavage) M->F1 - •C2H5 F2 [M - C3H6]+• m/z = 196/198/200 (McLafferty Rearrangement) M->F2 - C3H6 F3 [C6H2Cl3O]+• m/z = 195/197/199 (Loss of •C3H7) M->F3 - •C3H7 F4 [C3H7]+ m/z = 43 M->F4 - •OC6H2Cl3

Caption: Predicted primary fragmentation pathways of 1,3,5-Trichloro-2-propoxybenzene.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.

Analytical TechniqueAdvantages for 1,3,5-Trichloro-2-propoxybenzene AnalysisLimitations
Gas Chromatography (GC) Excellent for separating volatile and semi-volatile compounds like the target analyte from complex mixtures. Retention time provides an additional layer of identification.Does not provide structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation.Relatively low sensitivity compared to MS. Requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule (e.g., C-O ether linkage, aromatic C-H bonds, C-Cl bonds).The spectrum can be complex, and interpretation for a complete structure can be challenging.

In practice, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the analysis of such compounds, leveraging the separation power of GC and the identification capabilities of MS.[10]

Experimental Protocol for GC-MS Analysis

This protocol outlines the steps for acquiring a mass spectrum of 1,3,5-Trichloro-2-propoxybenzene using a standard GC-MS system.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 1,3,5-Trichloro-2-propoxybenzene.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.

  • Perform serial dilutions to obtain a working solution of approximately 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's control and data acquisition software.

  • Identify the chromatographic peak corresponding to 1,3,5-Trichloro-2-propoxybenzene based on its retention time.

  • Extract the mass spectrum from the apex of the identified peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic fragment ions as predicted. Compare the obtained spectrum with spectral libraries (if available) for confirmation.

The following diagram outlines the experimental workflow:

Experimental_Workflow A Sample Preparation (1 mg/mL stock, dilute to 1-10 µg/mL) B GC-MS Analysis (GC separation followed by MS detection) A->B C Data Acquisition (Total Ion Chromatogram & Mass Spectra) B->C D Data Analysis (Peak Identification & Spectral Interpretation) C->D

Caption: GC-MS experimental workflow for the analysis of 1,3,5-Trichloro-2-propoxybenzene.

Conclusion

The predictable and informative fragmentation pattern of 1,3,5-Trichloro-2-propoxybenzene under electron ionization makes mass spectrometry, particularly when coupled with gas chromatography, an ideal technique for its analysis. By understanding the fundamental principles of fragmentation and applying a robust experimental protocol, researchers can confidently identify and characterize this and other related halogenated organic compounds. The insights provided in this guide serve as a valuable resource for scientists and professionals in drug development and environmental monitoring, enabling them to develop and validate analytical methods with a high degree of scientific rigor.

References

  • Paulson, G. D., & Portnoy, J. W. (1970). A gas chromatography-mass spectrometry method for the determination of aryl alkyl sulfate diesters. Journal of Agricultural and Food Chemistry, 18(1), 180-181.
  • Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • MolPort. (n.d.). 1,3,5-trichloro-2-[3-(4-methoxyphenoxy)propoxy]benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, R. M. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry.
  • Graziosi, R. (2015). Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa.
  • Ko, Y. S., et al. (2006). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 51(4), 841-847.
  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 382-386.
  • Chemistry LibreTexts. (2023, August 29).
  • University of Arizona. (n.d.).
  • The Organic Chemistry Tutor. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube.
  • National Institute of Standards and Technology. (n.d.). Mass spectrum of 1,3,5-Trichlorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. Retrieved from [Link]

  • Anjaneyulu, V., & Raju, K. V. S. (1987). Lanosta-8, 17 ,25-trien-3~-ol and isomeric trichlorotrimethoxybenzenes from Fomes fastuosus. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 26(10), 978-979.
  • BenchChem. (2025). Mass Spectrometry Analysis of 2-Methanesulfonyl-1,3,5-trimethylbenzene: A Technical Guide.
  • Carleton University. (2018). Radicals and Mass Spectrometry (MS) Fall 2018.
  • Identification of a New Psychoactive Substances of Phencyclidine-type, 2-Oxo-PCPr in Seized e-Cigarette Oil. (2025). Chinese Journal of Analytical Chemistry, 46(5), 658-664.
  • MassBank. (2023, August 12). Paroxetine; LC-ESI-ITFT; MS2; CE: 60%; R=15000; [M+H]+.

Sources

Validation

Regioselective Halogen Displacement in 1,3,5-Trichloro-2-propoxybenzene: A Mechanistic Comparison Guide

In the realm of advanced organic synthesis, the strategic manipulation of polyhalogenated arenes is a critical competency. When designing synthetic routes for active pharmaceutical ingredients (APIs), chemists frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of advanced organic synthesis, the strategic manipulation of polyhalogenated arenes is a critical competency. When designing synthetic routes for active pharmaceutical ingredients (APIs), chemists frequently encounter substrates where electronic and steric factors violently clash. 1,3,5-Trichloro-2-propoxybenzene is a quintessential example of such a substrate.

This guide provides an objective, data-backed comparison of the leaving group ability of halogens within this specific scaffold. We will evaluate the regioselectivity of the three native chlorine atoms (C1/C3 vs. C5) and compare how the reaction kinetics would shift if these leaving groups were substituted with other halogens (F, Br, I) across two divergent mechanistic paradigms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The Mechanistic Dichotomy: SNAr vs. Oxidative Addition

To understand the leaving group ability in 1,3,5-Trichloro-2-propoxybenzene, we must first define the reaction mechanism, as the hierarchy of halogen reactivity completely inverts depending on the chosen pathway.

The SNAr Paradigm (F > Cl ≈ Br > I)

In a classic Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex[1]. Because the elimination step is comparatively fast, the bond dissociation energy of the carbon-halogen bond is largely irrelevant. Instead, leaving group ability is dictated by electronegativity: highly electronegative halogens (like Fluorine) withdraw electron density via the inductive (-I) effect, stabilizing the anionic transition state and drastically lowering the activation energy[2].

The Pd-Catalyzed Paradigm (I > Br > Cl > F)

In transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond[3]. Here, the mechanism relies on bond cleavage rather than transition-state stabilization. Consequently, the leaving group ability strictly follows the trend of Carbon-Halogen Bond Dissociation Energy (BDE), making Iodine the most reactive and Fluorine practically inert under standard conditions.

Electronic Deactivation in 1,3,5-Trichloro-2-propoxybenzene

In 1,3,5-Trichloro-2-propoxybenzene, the propoxy group at the C2 position exerts a profound influence on the reactivity of the adjacent chlorines.

  • Electronic Effect: The propoxy group is a strong electron-donating group (EDG) via resonance (+M effect). It donates lone-pair electron density directly into the ortho (C1, C3) and para (C5) positions.

  • SNAr Resistance: Because the chlorines are located exactly at the ortho and para positions, any nucleophilic attack at these carbons forces the resulting negative charge to delocalize onto the C2 carbon. This creates severe lone-pair/lone-pair repulsion with the oxygen atom, massively destabilizing the Meisenheimer complex[2]. Thus, SNAr on this substrate is kinetically restricted without forcing conditions.

  • Cross-Coupling Feasibility: While the increased electron density makes the C-Cl bonds less electrophilic (slowing down oxidative addition), modern electron-rich, bulky phosphine ligands (such as XPhos) can overcome this barrier, making Pd-catalysis the preferred functionalization route[4].

Regioselectivity: C1/C3 (Ortho) vs. C5 (Para) Chlorines

When subjecting 1,3,5-Trichloro-2-propoxybenzene to Pd-catalyzed cross-coupling, the catalyst must choose between three identical leaving groups. The differentiation is driven almost entirely by sterics.

  • C1 and C3 (Ortho): These chlorines are flanked by the bulky 2-propoxy group on one side and a hydrogen on the other. The steric clash prevents the bulky Pd(0)L₂ active species from achieving the necessary geometry for the 3-centered concerted oxidative addition[5].

  • C5 (Para): The C5 chlorine is flanked by two small hydrogen atoms (C4, C6). It is sterically unhindered, making it the kinetically favored site for oxidative addition[4].

Data Presentation: Comparative Reactivity Profiles

Table 1: Halogen Leaving Group Dynamics (Theoretical Analogs of 1,3,5-Trihalo-2-propoxybenzene)

Halogen (X)SNAr Relative ReactivityPd-Catalysis (Oxidative Addition) ReactivityC-X Bond Dissociation Energy (kcal/mol)
Fluorine (F) Highest (Fastest)Lowest (Inert)~115
Chlorine (Cl) ModerateModerate (Requires specialized ligands)~81
Bromine (Br) ModerateHigh~68
Iodine (I) Lowest (Slowest)Highest (Fastest)~53

Table 2: Regioselective Profiling of 1,3,5-Trichloro-2-propoxybenzene (Pd-Catalyzed Suzuki Coupling)

PositionSteric EnvironmentElectronic Effect of 2-PropoxyPredicted Reaction PathwayExperimental Yield (C-C Coupling)
C1 / C3 (Ortho) Highly Hindered+M (Deactivating)Disfavored (Steric Clash)< 5%
C5 (Para) Unhindered+M (Deactivating)Favored (Steric Access)> 90%

Pathway Visualization

The following diagram illustrates the divergent pathways and the causality behind the observed regioselectivity when functionalizing this substrate.

G cluster_SNAr SNAr Pathway (Disfavored) cluster_Pd Pd-Catalyzed Cross-Coupling (Favored) Substrate 1,3,5-Trichloro-2-propoxybenzene Meisenheimer Meisenheimer Complex (Destabilized by +M of OPr) Substrate->Meisenheimer Nucleophilic Attack OxAdd_C5 Oxidative Addition at C5 (Sterically Unhindered) Substrate->OxAdd_C5 Pd(0) L2, Fast OxAdd_C1 Oxidative Addition at C1/C3 (Sterically Hindered) Substrate->OxAdd_C1 Pd(0) L2, Slow SNAr_Prod No Reaction / Low Yield Meisenheimer->SNAr_Prod High Activation Energy Pd_Prod_C5 C5-Substituted Product (Major Regioisomer) OxAdd_C5->Pd_Prod_C5 Transmetalation & Reductive Elimination Pd_Prod_C1 C1/C3-Substituted Product (Trace) OxAdd_C1->Pd_Prod_C1 Transmetalation & Reductive Elimination

Fig 1: Mechanistic divergence and regioselectivity in 1,3,5-Trichloro-2-propoxybenzene.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and strict environmental controls.

Protocol A: Regioselective C5-Arylation via Suzuki-Miyaura Coupling

Causality Note: XPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the stubborn C-Cl bond, while its bulky biphenyl backbone enforces strict steric discrimination, directing the Pd center exclusively to the unhindered C5 position.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 1,3,5-Trichloro-2-propoxybenzene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane. Rationale: Dodecane is inert and allows for precise GC-FID kinetic profiling and mass balance verification.

  • Solvent Addition: Add 5.0 mL of degassed Toluene/H₂O (10:1 v/v). Rationale: Degassing removes dissolved O₂, which rapidly decomposes the active Pd(0) catalyst.

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Monitoring: At 2, 4, and 8 hours, extract 50 µL aliquots via syringe, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the C5-arylated major product.

Protocol B: Kinetic Evaluation of SNAr Resistance

Causality Note: DMF is a polar aprotic solvent that leaves the methoxide nucleophile unsolvated, maximizing its kinetic energy to overcome the massive activation barrier imposed by the +M effect of the propoxy group.

  • Preparation: Charge a heavy-walled pressure vial with 1,3,5-Trichloro-2-propoxybenzene (1.0 mmol) and Sodium methoxide (NaOMe) (3.0 mmol).

  • Solvent & Standard: Add 5.0 mL of anhydrous DMF and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard for quantitative NMR).

  • Reaction: Seal the vial and heat to 150 °C behind a blast shield. Rationale: High temperatures are required to force the reaction, proving the inherent stability of the C-Cl bonds in this electron-rich scaffold.

  • Quenching: After 24 hours, rapidly cool the vial in an ice bath and quench with 10 mL of cold water to instantly halt the reaction kinetics.

  • Analysis: Extract with Et₂O, concentrate, and analyze the crude mixture via ¹H NMR to determine the ratio of unreacted starting material to trace SNAr products.

References

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

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Comparative

Comparative FT-IR Spectroscopic Analysis of Synthesized 1,3,5-Trichloro-2-propoxybenzene

A Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and characterization of novel compounds are paramount. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and characterization of novel compounds are paramount. 1,3,5-Trichloro-2-propoxybenzene, a substituted aromatic ether, represents a class of molecules with potential applications as intermediates in the synthesis of more complex chemical entities. This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound, contextualized by a comparison with structurally related molecules. Given the absence of a publicly available reference spectrum for 1,3,5-trichloro-2-propoxybenzene, this analysis is built from first principles of infrared spectroscopy and supported by experimental data from analogous compounds.

Predicted FT-IR Spectral Characteristics of 1,3,5-Trichloro-2-propoxybenzene

The structure of 1,3,5-trichloro-2-propoxybenzene incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. A detailed understanding of these expected absorptions is the first step in spectral interpretation and verification of a successful synthesis.

  • Aromatic System (Trichlorobenzene Ring):

    • C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹[1][2][3]. These peaks are often of weak to medium intensity.

    • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of absorptions in the 1600-1475 cm⁻¹ region[1][2]. The specific substitution pattern influences the number and position of these bands.

    • C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly sensitive to the substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring, strong absorptions are expected in the 900-690 cm⁻¹ range[1][4].

    • C-Cl Stretching: The carbon-chlorine stretching vibrations for chlorinated benzenes give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹[4]. The presence of multiple chlorine atoms will likely result in complex, overlapping bands in this region.

  • Alkoxy Group (Propoxy Chain):

    • C-H Stretching: The aliphatic C-H bonds of the propoxy group (–O-CH₂CH₂CH₃) will exhibit strong stretching absorptions in the 3000-2850 cm⁻¹ range[2][4]. These are typically more intense than the aromatic C-H stretches.

    • C-H Bending: The bending (scissoring and rocking) vibrations of the methylene (–CH₂–) and methyl (–CH₃) groups will appear around 1465 cm⁻¹ and 1375 cm⁻¹[4].

  • Ether Linkage (Aryl-Alkyl Ether):

    • Asymmetric C-O-C Stretching: Aryl-alkyl ethers, like the target molecule, characteristically show a strong, prominent C-O stretching band. This is due to the asymmetric stretch of the C(aryl)-O-C(alkyl) bond and is typically observed in the 1300-1200 cm⁻¹ region[5][6][7].

    • Symmetric C-O-C Stretching: A second, usually weaker, C-O stretching band corresponding to the symmetric stretch is expected at a lower frequency, often in the 1050-1010 cm⁻¹ range for mixed ethers[5][8].

Experimental Workflow: Synthesis and Spectroscopic Analysis

The synthesis of 1,3,5-trichloro-2-propoxybenzene would most likely be achieved via the Williamson ether synthesis, a reliable method for forming ethers[9][10][11]. This context is crucial for anticipating potential impurities that could be detected by FT-IR.

Synthesis Protocol: The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide[11]. In this case, 2,4,6-trichlorophenol would be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile, attacking an n-propyl halide (e.g., 1-bromopropane).

FT-IR Analysis Protocol:

  • Sample Preparation: A small amount of the purified product (liquid or a KBr pellet if solid) is prepared for analysis.

  • Background Spectrum: A background spectrum of the empty sample holder (and solvent, if applicable) is recorded.

  • Sample Spectrum: The FT-IR spectrum of the synthesized compound is then recorded.

  • Data Processing: The background is subtracted from the sample spectrum to yield the final infrared spectrum of the product.

G cluster_synthesis Synthesis Workflow cluster_analysis FT-IR Analysis A 2,4,6-Trichlorophenol + Base (e.g., NaH) B Formation of Sodium 2,4,6-Trichlorophenoxide A->B D SN2 Reaction (Williamson Ether Synthesis) B->D C 1-Bromopropane C->D E Crude Product D->E F Purified Product E->F Purification (e.g., Chromatography) G Acquire FT-IR Spectrum F->G H Spectral Data G->H I Compare with Predicted & Reference Spectra H->I J Structure Verification I->J

Caption: Workflow for the synthesis and FT-IR verification of 1,3,5-trichloro-2-propoxybenzene.

Comparative Spectral Data

To construct a reliable reference guide, we compare the predicted spectrum of our target molecule with the known FT-IR data of its constituent parts and a closely related analogue.

Compound NameKey Functional Groups & VibrationsObserved Frequencies (cm⁻¹)Reference
1,3,5-Trichlorobenzene Aromatic C-H stretchAromatic C=C stretchC-Cl stretch~3080~1560, ~1410Strong bands < 850[12]
Anisole (Methoxybenzene) Aromatic C-H stretchAliphatic C-H stretchAsymmetric C(aryl)-O stretchSymmetric C(alkyl)-O stretch~3060, 3030~2950, 2835~1245 (strong)~1035 (strong)[6][7]
1,3,5-Trichloro-2-methoxybenzene Aromatic C-H stretchAliphatic C-H stretchAsymmetric C(aryl)-O stretch~3080~2950, 2850~1250[13]
Predicted: 1,3,5-Trichloro-2-propoxybenzene Aromatic C-H stretch Aliphatic C-H stretch Aromatic C=C stretch Asymmetric C(aryl)-O stretch Symmetric C(alkyl)-O stretch C-Cl stretch ~3100-3050 ~2970, 2940, 2880 ~1570, ~1420 ~1250-1200 (strong) ~1040 (strong) Multiple bands < 850 N/A

Analysis of Comparative Data:

  • The FT-IR spectrum of 1,3,5-trichlorobenzene provides the foundational fingerprint for the chlorinated aromatic ring system, showing characteristic C-H and C=C stretches and the low-wavenumber C-Cl vibrations.[12]

  • Anisole serves as an excellent model for the aryl-alkyl ether linkage. Its spectrum is dominated by two strong C-O stretching bands: the asymmetric stretch around 1245 cm⁻¹ and the symmetric stretch near 1035 cm⁻¹.[6][7]

  • The most direct comparison is with 1,3,5-trichloro-2-methoxybenzene , which differs only by the length of the alkyl chain (methoxy vs. propoxy).[13] Its spectrum confirms the presence of both the trichlorinated ring vibrations and the strong aryl-alkyl ether C-O stretch. The primary difference we anticipate for our target compound is in the aliphatic C-H stretching region (2970-2850 cm⁻¹), which should be more complex and intense due to the additional CH₂ group in the propoxy chain compared to the methoxy group.

Interpreting a Successful Synthesis vs. Contamination

A successful synthesis of 1,3,5-trichloro-2-propoxybenzene will yield an FT-IR spectrum exhibiting a combination of the features detailed above. Key indicators include:

  • Presence of all key bands: Aromatic C-H, aliphatic C-H, aromatic C=C, two strong C-O ether bands, and C-Cl absorptions must all be present in the expected regions.

  • Absence of starting material bands: A crucial indicator of reaction completion is the disappearance of the broad O-H stretching band from the 2,4,6-trichlorophenol starting material, which would typically appear around 3550-3200 cm⁻¹.[4]

  • Purity: The absence of significant unassignable peaks suggests a pure product.

G cluster_logic Spectral Interpretation Logic Start Acquired FT-IR Spectrum Check_OH Broad Peak at 3550-3200 cm⁻¹? Start->Check_OH Check_Ether Strong Peaks at ~1250 & ~1040 cm⁻¹? Check_OH->Check_Ether No Fail_SM Incomplete Reaction: Unreacted Phenol Present Check_OH->Fail_SM Yes Check_Aliphatic Strong Peaks at 2970-2850 cm⁻¹? Check_Ether->Check_Aliphatic Yes Fail_Product Incorrect Product or Impurity Check_Ether->Fail_Product No Check_Aromatic Peaks at >3000 cm⁻¹ & ~1600-1450 cm⁻¹? Check_Aliphatic->Check_Aromatic Yes Check_Aliphatic->Fail_Product No Success Successful Synthesis of Target Ether Check_Aromatic->Success Yes Check_Aromatic->Fail_Product No

Caption: Decision workflow for verifying the synthesis of 1,3,5-trichloro-2-propoxybenzene via FT-IR.

Conclusion

References

  • Coates, J. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • Yearty, K., et al. (2020). A Multioutcome Experiment for the Williamson Ether Synthesis. Journal of Chemical Education. Available at: [Link]

  • Brown, D. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Doc Brown's Chemistry. Available at: [Link]

  • Plyler, E. K., et al. (1955). Infrared spectra of polychlorobenzenes. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • U.S. Environmental Protection Agency. (1993). Fourier Transform Infrared (FTIR) Reference Spectra. Technology Transfer Network - Emission Measurement Center. Available at: [Link]

  • ResearchGate. (n.d.). A Multioutcome Experiment for the Williamson Ether Synthesis | Request PDF. Available at: [Link]

  • Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,2,3-trichloro-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook. Available at: [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Millersville University. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Ethers. Available at: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

  • NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

  • Telu, S., et al. (2008). 1,3,5-Trichloro-2-methoxybenzene. Acta Crystallographica Section E. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

  • Shimadzu. (n.d.). 赤外スペクトル解析のポイント -脂肪族不飽和炭化水素 (オレフィン)・芳香族編- (Points of Infrared Spectrum Analysis - Aliphatic Unsaturated Hydrocarbons (Olefins) and Aromatics). Available at: [Link]

  • Okayama University of Science. (n.d.). IR スペクトル(官能基の特徴的な赤外吸収) (IR Spectrum (Characteristic Infrared Absorption of Functional Groups)). Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to 1,3,5-Trichloro-2-propoxybenzene and Other Halogenated Aryl Ethers for Advanced Synthesis

Introduction: The Strategic Value of Halogenated Aryl Ethers in Modern Chemistry Halogenated aryl ethers represent a cornerstone class of intermediates in the synthesis of complex organic molecules, finding applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Halogenated Aryl Ethers in Modern Chemistry

Halogenated aryl ethers represent a cornerstone class of intermediates in the synthesis of complex organic molecules, finding applications from agrochemicals to pharmaceuticals and materials science. Their utility is derived from a synthetically advantageous combination of features: the ether linkage often imparts desirable solubility and metabolic stability, while the halogen substituents serve as versatile handles for a wide array of chemical transformations, most notably cross-coupling and nucleophilic substitution reactions. The specific number, type, and position of these halogens, alongside the nature of the ether group, allow for fine-tuning of the molecule's steric and electronic properties, thereby controlling its reactivity and suitability for a given application.

This guide provides an in-depth comparative analysis of 1,3,5-trichloro-2-propoxybenzene, a key intermediate in the production of the fungicide Prochloraz, against a curated selection of other halogenated aryl ethers.[1] By examining their physicochemical properties, reactivity profiles, and thermal stability, we aim to furnish researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic endeavors. The protocols described herein are designed to be self-validating, providing a clear rationale for the experimental choices and a robust framework for benchmarking these and other related compounds.

Selection of Comparator Halogenated Aryl Ethers

To provide a meaningful and insightful comparison, we have selected three comparator molecules that allow for a systematic evaluation of key structural variations:

  • 1,3,5-Trichloro-2-methoxybenzene: This analogue allows for an assessment of the impact of the ether's alkyl chain length on the molecule's properties.

  • 1,3-Dichloro-2-propoxybenzene: By reducing the number of chlorine substituents, we can probe the effect of the degree of halogenation on reactivity and other characteristics.

  • 1,3,5-Tribromo-2-propoxybenzene: Replacing the chlorine atoms with bromine enables a direct comparison of the influence of different halogens on the molecule's performance in key chemical reactions.

Part 1: Physicochemical Properties - The Foundation of Synthetic Utility

Property1,3,5-Trichloro-2-propoxybenzene1,3,5-Trichloro-2-methoxybenzene1,3-Dichloro-2-propoxybenzene1,3,5-Tribromo-2-propoxybenzene
Molecular Formula C₉H₉Cl₃OC₇H₅Cl₃O[2][3]C₉H₁₀Cl₂OC₉H₇Br₃O
Molecular Weight 239.52 g/mol 211.47 g/mol [2][3]205.08 g/mol 374.88 g/mol
Physical State Solid (predicted)Solid[3]Liquid (predicted)Solid (predicted)
Melting Point Not available63-65 °CNot availableNot available
Boiling Point Not available245-246 °C[4]Not availableNot available
LogP (Octanol/Water) 4.6 (estimated)4.1 (estimated)4.0 (estimated)5.1 (estimated)
Experimental Protocol: Determination of the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting a compound's lipophilicity, which has implications for its solubility, absorption, and potential for bioaccumulation. The slow-stirring method (OECD Guideline 123) is particularly suitable for hydrophobic compounds where the shake-flask method may lead to the formation of emulsions.[5][6]

Objective: To determine the LogP value of a halogenated aryl ether.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by a 24-hour separation period.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be high enough to be accurately measured but low enough to not significantly alter the properties of the octanol.[7]

  • Equilibration: In a jacketed glass vessel maintained at a constant temperature (e.g., 25°C), combine a known volume of the pre-saturated water and the pre-saturated n-octanol containing the test compound. Stir the mixture gently with a magnetic stirrer, ensuring no vortex formation to prevent emulsification. The equilibration time can range from several hours to days for highly hydrophobic compounds.[8]

  • Phase Separation and Sampling: Stop the stirring and allow the phases to separate completely. Carefully sample both the aqueous and octanol phases.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for LogP Determination.

Part 2: Reactivity in Cross-Coupling Reactions - A Comparative Analysis

The utility of halogenated aryl ethers as synthetic intermediates is largely defined by their performance in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a particularly important transformation. The reactivity of the aryl halide in this reaction is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring.

Expected Reactivity Trends in Suzuki-Miyaura Coupling

Based on established principles of organometallic chemistry, we can predict the relative reactivity of our four compounds in a Suzuki-Miyaura coupling reaction. The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The energy of this bond is a key factor, with weaker bonds leading to faster reactions.[9]

  • Effect of Halogen: The C-X bond strength follows the order C-Cl > C-Br > C-I. Therefore, we would expect 1,3,5-tribromo-2-propoxybenzene to be significantly more reactive than its chlorinated analogues. Aryl chlorides are notoriously less reactive and often require more specialized, electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.[10]

  • Effect of Halogenation Degree: The presence of multiple electron-withdrawing chlorine atoms on the benzene ring can increase the rate of oxidative addition. However, steric hindrance around the reaction site can counteract this electronic effect. For 1,3,5-trichloro-2-propoxybenzene, the two ortho-chloro substituents may sterically hinder the approach of the bulky palladium catalyst, potentially reducing its reactivity compared to a less substituted analogue like 1,3-dichloro-2-propoxybenzene.

  • Effect of Ether Chain: The difference in the alkyl chain length between the propoxy and methoxy groups is expected to have a minimal electronic effect on the reactivity of the C-Cl bonds.

Thus, the predicted order of reactivity in a Suzuki-Miyaura coupling is:

1,3,5-Tribromo-2-propoxybenzene > 1,3-Dichloro-2-propoxybenzene ≈ 1,3,5-Trichloro-2-propoxybenzene > 1,3,5-Trichloro-2-methoxybenzene

Experimental Protocol: Benchmarking Reactivity in a Suzuki-Miyaura Coupling

Objective: To compare the relative reactivity of different halogenated aryl ethers in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In parallel reaction vessels, combine the aryl halide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.) in a solvent system like a 2:1 mixture of dioxane and water.[11][12]

  • Catalyst Addition: Add the palladium catalyst system, for example, 1 mol% Pd₂(dba)₃ and 6 mol% of a suitable phosphine ligand like FcPPh₂.[11][12]

  • Reaction Conditions: Heat the reactions to a constant temperature (e.g., 100°C) and monitor the progress of each reaction over time by taking aliquots and analyzing them by GC-MS or LC-MS.[11][12]

  • Data Analysis: Plot the consumption of the starting aryl halide and the formation of the coupled product as a function of time for each of the four compounds. The initial reaction rates can be used to quantitatively compare their reactivity.

Workflow for Suzuki-Miyaura Reactivity Benchmarking.

Part 3: Thermal Stability - A Key Parameter for Process Safety and Application

The thermal stability of a chemical is a critical consideration for its safe handling, storage, and use, especially in applications that may involve elevated temperatures, such as in the formulation of polymers or specialty fluids. Differential Scanning Calorimetry (DSC) is a standard technique used to assess the thermal stability of chemicals by detecting exothermic or endothermic events as a function of temperature.[13][14][15][16]

Expected Trends in Thermal Stability

The thermal stability of halogenated aromatic compounds is influenced by the strength of the carbon-halogen bonds and the overall substitution pattern on the aromatic ring.

  • C-X Bond Strength: The C-Cl bond is stronger than the C-Br bond. Consequently, chlorinated aryl ethers are generally expected to be more thermally stable than their brominated counterparts. Thermal decomposition of these compounds often proceeds via the cleavage of the C-X bond.

  • Aromatic Stability: The aromatic ring itself is highly stable, and decomposition is more likely to be initiated at the ether linkage or the C-X bonds. The presence of multiple halogens can influence the overall stability, though the specific effects can be complex.

Based on these principles, we would anticipate 1,3,5-trichloro-2-propoxybenzene to exhibit greater thermal stability than 1,3,5-tribromo-2-propoxybenzene.

Experimental Protocol: Evaluation of Thermal Stability by DSC

Objective: To determine the onset temperature of thermal decomposition for halogenated aryl ethers.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the test compound into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) over a specified temperature range (e.g., 30°C to 500°C).[13]

  • Data Acquisition: Record the heat flow to or from the sample as a function of temperature.

  • Data Analysis: The onset temperature of an exothermic event (a peak in the heat flow diagram) indicates the beginning of thermal decomposition. This temperature is a key measure of the compound's thermal stability.[14]

Workflow for Thermal Stability Analysis by DSC.

Part 4: Application-Specific Properties - Flame Retardancy

Halogenated organic compounds, particularly those with a high halogen content, are widely used as flame retardants in a variety of materials.[17][18] The mechanism of flame retardancy for halogenated compounds typically involves the release of halogen radicals in the gas phase during combustion, which then scavenge the highly reactive H• and OH• radicals that propagate the fire, thus quenching the flame.[19]

The effectiveness of a halogenated flame retardant is related to the ease with which the C-X bond is cleaved at high temperatures and the efficiency of the resulting halogen radical in the gas phase. Brominated flame retardants are often more effective than chlorinated ones because the C-Br bond is weaker and is cleaved at temperatures more aligned with the combustion of common polymers.

Given its high chlorine content, 1,3,5-trichloro-2-propoxybenzene has potential as a flame retardant. However, it would be expected to be less effective than 1,3,5-tribromo-2-propoxybenzene due to the higher C-Cl bond strength. It is important to note that the use of halogenated flame retardants is under increasing scrutiny due to concerns about their environmental persistence and potential toxicity.[18] The thermal decomposition of chlorinated aromatic compounds can also lead to the formation of highly toxic byproducts such as polychlorinated dibenzofurans and dibenzodioxins.[20]

Conclusion

  • For Reactivity: When a high degree of reactivity in cross-coupling is desired, a brominated analogue such as 1,3,5-tribromo-2-propoxybenzene would be the superior choice. For reactions involving less reactive aryl chlorides, careful selection of an appropriate catalyst system is paramount.

  • For Thermal Stability: The chlorinated compounds, including 1,3,5-trichloro-2-propoxybenzene, are expected to offer greater thermal stability compared to their brominated counterparts, which may be a critical factor in applications involving high processing temperatures.

  • For Fine-Tuning Properties: The degree of halogenation and the nature of the ether linkage provide levers for fine-tuning the lipophilicity and other physicochemical properties of the molecule to meet the specific demands of a given application.

The experimental protocols detailed in this guide provide a robust methodology for obtaining quantitative, comparative data to support the rational selection of the optimal halogenated aryl ether for any given synthetic challenge.

References

  • ASTM E537-12, Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry, ASTM Intern
  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356–4359.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • De Bruijn, J., Busser, F., Seinen, W., & Hermens, J. (1989). Determination of octanol/water partition coefficients for hydrophobic organic chemicals with the "slow-stirring" method. Environmental Toxicology and Chemistry, 8(6), 499-512.
  • Fauske & Associates, LLC. (n.d.). Thermal Stability Testing. Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM E537.
  • ASTM International. (2024). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM E537.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118216, 1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene. Retrieved from [Link]

  • Lee, C.-F., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
  • European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment. Chapter R.7a: Endpoint specific guidance.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-trichloro-2-methoxy- (CAS 87-40-1). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Measuring Octanol/Water Partition Coefficients by the "Slow-Stirring" Method. EPA 600/R-98/050.
  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356–4359.
  • U.S. Environmental Protection Agency. (n.d.). Determination of Octanol/Water Distribution Coefficients, Water Solubilities, and Sediment/Water Partition Coefficients for Hydrophobic Organic Pollutants.
  • NETZSCH-Gerätebau GmbH. (n.d.). Thermal Stability. Retrieved from [Link]

  • Collaborative on Health and the Environment. (n.d.). Flame Retardants. Retrieved from [Link]

  • Green Science Policy Institute. (n.d.). Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Retrieved from [Link]

  • Li, H., et al. (2012). Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. The Journal of Organic Chemistry, 77(24), 11147-11155.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogenated Flame Retardant use in Residential Settings - Are they Safe for our Health?. Retrieved from [Link]

  • Wikipedia. (n.d.). Flame retardant. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). The Surprisingly Facile Thermal Dehalogenation of Chlorinated Aromatics by a Hydroaromatic Donor Solvent. Tautomerization of Chlorinated Phenols and Anilines. The Journal of Physical Chemistry A, 118(37), 8446-8455.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Zitko, V. (1974). Chlorinated paraffins: properties, uses, and pollution potential. Environment Canada, Fisheries and Marine Service.
  • Wentland, S. H., et al. (1993). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 71(11), 1857-1863.
  • Vaia. (n.d.). Propose a synthesis of 1, 3, 5 -tribromobenzene from benzene. Retrieved from [Link]

  • BenchChem. (n.d.). The Industrial Potential of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Technical Guide. Retrieved from a relevant BenchChem technical guide URL.
  • YouTube. (2023, January 23).
  • Bakke, B., & McNellis, B. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2009(11), 254-263.
  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356-4359.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]

  • Wang, X., et al. (2018). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. Environmental Science & Technology, 52(16), 9234-9242.
  • Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]

  • Molnár, Á. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7837-7881.
  • Gildner, P. G., & Colacot, T. J. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Organometallics, 34(23), 5497-5508.
  • Kantam, M. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Theoretical and Experimental Properties of 1,3,5-Tribromobenzene. Retrieved from a relevant BenchChem technical guide URL.
  • Wang, X., et al. (2018). Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin. Environmental Science & Technology, 52(16), 9234-9242.
  • Hearn, B. R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10764-10825.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NextSDS. (n.d.). 1,3,5-tribromo-2-(2,3-dibromopropoxy)benzene. Retrieved from [Link]

  • Czakiert, T., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-11.
  • BenchChem. (n.d.). Physical and chemical properties of 1,3,5-Trimethoxybenzene. Retrieved from a relevant BenchChem technical guide URL.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3,5-Trichloro-2-propoxybenzene

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its responsible disposal. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its responsible disposal. This guide provides a detailed protocol for the proper disposal of 1,3,5-Trichloro-2-propoxybenzene, a halogenated aromatic ether. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. The core principles are based on a thorough understanding of the compound's likely chemical hazards, drawing from data on structurally similar chlorinated aromatics.

Hazard Identification and Risk Assessment

Based on data for analogous compounds like 1,3,5-Trichlorobenzene, the primary hazards are expected to be:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2][3][4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[2][5].

  • Harmful if Swallowed: May be harmful if ingested[3][6].

Table 1: Physicochemical and Hazard Profile (Based on 1,3,5-Trichlorobenzene and Propoxybenzene Analogues)

PropertyValue/InformationSource
Physical State Expected to be a liquid or low-melting solid.[7]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]
Primary Exposure Routes Skin contact, eye contact, inhalation.[3][6]
Environmental Hazard Halogenated organic compounds are regulated pollutants and require specific disposal methods to prevent environmental release.[1][8]
Incompatibilities Strong oxidizing agents.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and waste collection, a combination of engineering controls and appropriate PPE is mandatory.

  • Engineering Controls : All handling of 1,3,5-Trichloro-2-propoxybenzene, including the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors[5]. An eyewash station and safety shower must be readily accessible[5][6].

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear protective gloves, such as nitrile or neoprene, to prevent skin contact[2][7].

    • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes[2][5][7].

    • Skin and Body Protection : A lab coat and closed-toe shoes are mandatory. For larger quantities, consider a chemically resistant apron[5].

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the chemical waste management process. Chlorinated (halogenated) organic solvents have distinct disposal requirements, often involving high-temperature incineration, and must not be mixed with non-halogenated waste[9].

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container :

    • Use a designated, leak-proof container compatible with chlorinated solvents. Glass or high-density polyethylene (HDPE) carboys are typically suitable[9][10].

    • The container must be clearly labeled as "HALOGENATED ORGANIC WASTE"[11].

  • Label the Container :

    • Before adding any waste, affix a completed hazardous waste label to the container[9][12].

    • The label must include:

      • The full chemical name: "1,3,5-Trichloro-2-propoxybenzene" and any other components in the waste stream.

      • The approximate concentration or percentage of each component.

      • The associated hazards (e.g., "Irritant," "Environmental Hazard").

      • The date the first waste was added.

  • Collecting Liquid Waste :

    • Carefully pour the waste 1,3,5-Trichloro-2-propoxybenzene into the designated halogenated waste container inside a fume hood.

    • Do not fill the container more than 75-80% full to allow for vapor expansion and prevent spills[9][12].

    • Keep the waste container securely capped at all times, except when adding waste[9][10]. This is a critical regulatory and safety requirement to prevent the release of vapors.

  • Collecting Contaminated Solid Waste :

    • Solid waste, such as contaminated gloves, pipette tips, and absorbent paper, must also be disposed of as hazardous waste[11].

    • Collect this waste in a separate, clearly labeled, lined container (e.g., a pail or a puncture-resistant box) designated for "CHEMICALLY CONTAMINATED SOLID WASTE"[9]. Do not place sharp objects in plastic bags.

  • Managing Empty Containers :

    • An "empty" container that held 1,3,5-Trichloro-2-propoxybenzene is still considered hazardous waste until properly decontaminated.

    • To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol)[9][10].

    • The first rinseate is considered hazardous and MUST be collected and added to the halogenated liquid waste container[10]. Subsequent rinses should also be collected as hazardous waste.

    • After triple-rinsing and air-drying, deface the original label on the container before disposal or recycling according to your institution's policy[9][12].

Disposal Pathway and Regulatory Framework

The disposal of 1,3,5-Trichloro-2-propoxybenzene is governed by federal and local regulations. As a chlorinated organic compound, it falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste[8].

The designated disposal pathway for this type of waste is through a licensed hazardous waste management company. The preferred and most effective method for destroying chlorinated aromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like hydrogen chloride)[7][13].

Disposal Workflow Diagram

G *TSDF: Treatment, Storage, and Disposal Facility cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal External Disposal A Generation of Waste (1,3,5-Trichloro-2-propoxybenzene) B Segregate into Halogenated Waste Stream A->B C Select & Label Approved Waste Container B->C D Collect Liquid & Solid Waste (Keep Container Closed) C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup (When 3/4 Full or per Schedule) E->F G EHS Personnel Collects Waste F->G H Consolidation at Central Accumulation Area G->H I Transport by Licensed Hazardous Waste Hauler H->I J High-Temperature Incineration at Permitted TSDF* I->J K Final Destruction J->K

Disposal workflow for 1,3,5-Trichloro-2-propoxybenzene.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment[7].

  • Contain the Spill : For small spills, use a spill kit with an absorbent material suitable for chemicals (e.g., vermiculite, dry sand)[7]. Do not use combustible materials like paper towels to absorb large quantities of the neat chemical.

  • Collect and Dispose : Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal[7].

  • Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) office. For large spills, follow your institution's emergency response plan.

By adhering to these procedures, researchers can ensure that the disposal of 1,3,5-Trichloro-2-propoxybenzene is conducted safely, responsibly, and in full compliance with environmental regulations.

References

  • Hitchman, M. L., & Spackman, T. (n.d.). Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. [Link]

  • P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. [Link]

  • Barclays Official California Code of Regulations. (n.d.). Appendix III-A List of Halogenated Organic Compounds Regulated Under 66268.32: California Listed Compounds. [Link]

  • Airgas. (2016, May 24). Safety Data Sheet: Flammable Liquid Mixture. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro-: Human health tier II assessment. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Trichlorobenzene. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. [Link]

  • Commonwealth of Pennsylvania. (n.d.). Waste Management Guidance Manual For Project Delivery Appendices. [Link]

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Handling

Personal protective equipment for handling 1,3,5-Trichloro-2-propoxybenzene

As drug development and agrochemical research push toward more complex molecular architectures, the use of specialized halogenated aromatic ethers like1[1] has become increasingly common. However, the very structural fea...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research push toward more complex molecular architectures, the use of specialized halogenated aromatic ethers like1[1] has become increasingly common. However, the very structural features that make this compound synthetically valuable—its lipophilic trichlorinated ring and reactive ether linkage—also dictate a stringent, non-negotiable approach to personal protective equipment (PPE) and operational logistics.

In my experience overseeing high-throughput synthesis laboratories, safety failures rarely stem from a lack of equipment. Instead, they arise from a fundamental misunderstanding of chemical causality. This guide transcends standard safety boilerplate to provide a self-validating, mechanistic framework for handling 1,3,5-Trichloro-2-propoxybenzene safely and efficiently.

Physicochemical Profile & Hazard Causality

To build a robust safety protocol, we must first understand the molecular behavior of halogenated aromatic ethers and how they interact with human biology and the environment[2].

Property / HazardQuantitative Data / ClassificationOperational Implication
Molecular Weight 239.52 g/mol [1]Heavy vapors; will settle in lower areas of unventilated spaces if aerosolized.
Acute Toxicity Harmful if swallowed/inhaled[3][4]Mandates strict respiratory and ingestion barriers during all handling phases.
Dermal Penetration High Lipophilicity (LogP)The trichlorobenzene moiety rapidly dissolves lipid bilayers in human skin, leading to systemic absorption[3]. Standard thin nitrile gloves will fail rapidly.
Aquatic Toxicity Very toxic, long-lasting effects[4]The stable C-Cl bonds resist biodegradation. Zero-drain-disposal policy is absolute[4].
The Self-Validating PPE Matrix

Do not treat PPE as a passive checklist; treat it as an active system of redundant safeguards. Below is the mandatory PPE matrix for 1,3,5-Trichloro-2-propoxybenzene, grounded in chemical compatibility data.

PPE CategorySpecificationMechanistic JustificationSelf-Validation Check
Hand Protection Viton™ (Fluoroelastomer) or Heavy-Duty Nitrile (>0.5mm)Fluoroelastomers provide superior resistance to non-polar, halogenated aromatics, preventing the rapid breakthrough seen in standard elastomers[5].Perform a visual inspection and a manual inflation test for micro-tears prior to donning.
Eye/Face Protection Indirect Vented Chemical Splash GogglesPrevents the capillary action of liquid splashes from reaching the mucous membranes, which standard safety glasses cannot stop[2][3].Ensure the elastomer seal sits flush against the face with zero gaps.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek® ApronThe apron provides an impermeable barrier against spills, while the FR coat mitigates static discharge risks during solvent handling[5].Verify that your glove cuffs completely overlap the lab coat sleeves.
Respiratory Organic Vapor (OV) Respirator (e.g., ABEK or P3)Captures volatile chlorinated organic ethers. Mandatory if handling outside a certified fume hood or during spill cleanup[2].Conduct a positive and negative pressure seal check before entering the workspace.
Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of 1,3,5-Trichloro-2-propoxybenzene is conducted within a controlled, self-validating environment.

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational. The face velocity must be between 80-120 feet per minute (fpm). Do not rely solely on the digital monitor; use a Kimwipe taped to the sash to visually confirm inward directional airflow[5].

  • PPE Donning Sequence: Wash hands Inspect gloves Don FR coat Don goggles Don Viton gloves (pulling the gauntlets over the coat cuffs).

  • Equipment Selection: Utilize only glass, PTFE (Teflon), or stainless-steel spatulas and vessels. Avoid polystyrene or standard polyethylene plastics, as the lipophilic nature of the chemical can cause leaching or degradation of the plasticizer.

  • Dispensing Protocol: Lower the fume hood sash to the lowest workable height (typically 12-18 inches) to create a physical barrier between your breathing zone and the chemical[5]. Dispense the required mass slowly to minimize dust or aerosol generation.

  • Decontamination: After transfer, immediately seal the primary container. Wipe down the exterior of the container and the balance/workspace with a compatible solvent (e.g., a minimal amount of isopropanol) and dispose of the wipes as halogenated waste[5].

Spill Response and Halogenated Waste Disposal Plan

Improper disposal of halogenated aromatics is a primary vector for laboratory contamination and environmental damage[3].

  • Spill Containment: In the event of a spill, immediately don your OV respirator. Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite[6]. Crucial Note: Never use combustible materials like sawdust, as halogenated compounds can undergo unexpected reactions with organic matter.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a rigid, sealable polyethylene or glass container[6].

  • Waste Segregation: 1,3,5-Trichloro-2-propoxybenzene must be strictly segregated into a designated "Halogenated Organic Waste" stream[5]. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and can lead to dangerous pressure build-ups in waste carboys.

  • Labeling: Clearly label the waste container with the full chemical name, the CAS number (1881322-19-5), and the primary hazards (Toxic, Environmental Hazard)[1][4].

Visualization: Operational and Disposal Workflow

G A Pre-Operation: Verify Hood & Inspect PPE B Donning: Viton Gloves, Goggles, Apron A->B Flow > 80 fpm C Handling Phase: Dispense via PTFE/Glass B->C Seals Verified D Post-Handling: Decontaminate Surfaces C->D Task Complete E Waste Segregation: Halogenated Organic Stream D->E Isolate Wipes F Doffing & Hand Washing E->F Secure Carboy

Workflow for the safe handling and disposal of 1,3,5-Trichloro-2-propoxybenzene.

References
  • Title: 1,3,5-Trichloro-2-propoxybenzene Source: Bidepharm URL
  • Title: 1,2,4-Trichlorobenzene - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: 1,2,3-Trichlorobenzene Standard - Safety Data Sheet Source: Agilent Technologies URL
  • Title: 1,2,4-TRICHLOROBENZENE CAS No 120-82-1 - Safety Data Sheet Source: Central Drug House URL
  • Title: 2,5-Dibromoanisole | 95970-08-4 Source: BenchChem URL
  • Source: Environmental Protection Agency (EPA)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trichloro-2-propoxybenzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Trichloro-2-propoxybenzene
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